Product packaging for 1-Phenyl-4-(4-pyridinyl)piperazine(Cat. No.:CAS No. 14549-61-2)

1-Phenyl-4-(4-pyridinyl)piperazine

Cat. No.: B080489
CAS No.: 14549-61-2
M. Wt: 239.32 g/mol
InChI Key: HOUVRPYITOXIFB-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-pyridinyl)piperazine is a chemical compound with the CAS Registry Number 14549-61-2 . This substance belongs to the chemical class of piperazine derivatives, which are structures of significant interest in medicinal and pharmacological chemistry. Piperazine derivatives, particularly pyridinylpiperazines and phenylpiperazines, are frequently investigated for their potential interactions with various biological targets . For instance, some pyridinylpiperazine analogs are known to act as potent and selective α2-adrenergic receptor antagonists . Furthermore, the phenylpiperazine scaffold is a key feature in many compounds studied for their activity on monoaminergic systems . Researchers value this compound as a versatile building block for the synthesis of more complex molecules and as a core structure for exploring structure-activity relationships in drug discovery projects. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please handle this material with appropriate care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N3 B080489 1-Phenyl-4-(4-pyridinyl)piperazine CAS No. 14549-61-2

Properties

IUPAC Name

1-phenyl-4-pyridin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVRPYITOXIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163064
Record name Piperazine, 4-phenyl-1-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14549-61-2
Record name Piperazine, 4-phenyl-1-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 4-phenyl-1-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Phenyl-4-(4-pyridinyl)piperazine CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-4-(4-pyridinyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related phenylpiperazine and pyridinylpiperazine analogs to provide a broader context for its potential properties and applications.

Chemical Identity and Properties

This compound is a disubstituted piperazine with a phenyl group at the 1-position and a pyridinyl group at the 4-position. Its chemical structure combines the pharmacophores of both arylpiperazines and pyridinylpiperazines, suggesting potential activity at various central nervous system targets.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue for this compoundAnalog Data
CAS Number 14549-61-2-
Molecular Formula C₁₅H₁₇N₃-
Molecular Weight 239.32 g/mol -
Appearance Solid (predicted)1-(4-Pyridyl)piperazine: White to off-white crystalline powder[1]
Melting Point Data not available1-(4-Pyridyl)piperazine: 136-145 °C[1]
Boiling Point Data not available1-Phenylpiperazine: 287.2 °C at 760 mmHg
Solubility Data not available1-(4-Pyridyl)piperazine: Soluble in water[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of N-aryl and N-heteroaryl piperazines. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination.

Proposed Synthesis Workflow

A plausible synthetic route involves the cross-coupling of 1-phenylpiperazine with a suitable 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1-Phenylpiperazine Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Reactant1->Catalyst + Reactant2 4-Chloropyridine Reactant2->Catalyst + Product This compound Catalyst->Product Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., BINAP) Ligand->Catalyst Base Base (e.g., NaOtBu) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the synthesis of arylpiperazines and would require optimization for the specific synthesis of this compound.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), a phosphine ligand (e.g., 2-4 mol% BINAP), and a base (e.g., 1.4 equivalents of NaOtBu).

  • Addition of Reactants: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add 1-phenylpiperazine (1.2 equivalents) and 4-chloropyridine (1.0 equivalent) dissolved in an anhydrous solvent such as toluene or dioxane.

  • Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Pharmacological Profile

While specific pharmacological data for this compound is not extensively documented, the phenylpiperazine and pyridinylpiperazine moieties are well-known pharmacophores that interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[4][5]

Table 2: Potential Pharmacological Targets and Activities of Arylpiperazine Derivatives

Receptor FamilySpecific Target(s)Potential ActivityReference Compound(s)
Dopamine D₂, D₃Antagonist / Partial AgonistAripiprazole, Cariprazine
Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇Agonist / AntagonistBuspirone, Trazodone
Adrenergic α₁, α₂AntagonistPrazosin

The combination of a phenyl and a pyridinyl moiety on the piperazine core suggests that this compound could exhibit a multi-target receptor binding profile, a characteristic often sought in the development of atypical antipsychotics and antidepressants.

Potential Mechanism of Action

Many phenylpiperazine derivatives exert their effects by modulating monoaminergic neurotransmission. They can act as antagonists or partial agonists at postsynaptic dopamine D₂ and serotonin 5-HT₂ₐ receptors, and as partial agonists at presynaptic and postsynaptic 5-HT₁ₐ receptors. This modulation can lead to a "stabilization" of dopaminergic and serotonergic signaling, which is beneficial in conditions like schizophrenia and mood disorders.

SignalingPathway General Mechanism of Arylpiperazines in Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Serotonin Serotonin SHT1A 5-HT₁ₐ Receptor Serotonin->SHT1A SHT2A 5-HT₂ₐ Receptor Serotonin->SHT2A Response Cellular Response D2R->Response Modulates Signal SHT1A->Response Modulates Signal SHT2A->Response Modulates Signal Arylpiperazine This compound (Arylpiperazine) Arylpiperazine->D2R Antagonism/ Partial Agonism Arylpiperazine->SHT1A Partial Agonism Arylpiperazine->SHT2A Antagonism

Caption: Generalized interaction of arylpiperazine compounds with key dopamine and serotonin receptors.

Potential Applications in Drug Discovery

Given the structural motifs present in this compound, it represents a valuable scaffold for the development of novel therapeutics targeting central nervous system disorders. Its potential applications could include:

  • Atypical Antipsychotics: A combined D₂ and 5-HT₁ₐ/5-HT₂ₐ receptor profile is a hallmark of many atypical antipsychotics used in the treatment of schizophrenia.

  • Antidepressants and Anxiolytics: The interaction with serotonergic receptors, particularly 5-HT₁ₐ, is a key mechanism for many antidepressant and anxiolytic drugs.[6]

  • Neurological Disorders: Phenylpiperazine derivatives have been investigated for a range of other neurological conditions, including Parkinson's disease and Huntington's disease, due to their ability to modulate dopaminergic tone.

Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

1-Phenyl-4-(4-pyridinyl)piperazine molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 1-Phenyl-4-(4-pyridinyl)piperazine, a compound of interest in pharmaceutical research and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a phenyl group and a pyridinyl group attached to a central piperazine ring. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₇N₃[1][2]
Molecular Weight 239.32 g/mol [1][2]
Canonical SMILES c1ccc(cc1)N1CCN(CC1)c2ccncc2
CAS Number 14549-61-2[1]

Structural Visualization

The two-dimensional structure of this compound is depicted below. This visualization aids in understanding the spatial arrangement of the atoms and functional groups within the molecule.

Molecular structure of this compound.

Experimental Protocols

Synthesis

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a piperazine.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a nitrogen-purged glovebox or Schlenk line, a reaction vessel is charged with 1-phenylpiperazine, 4-chloropyridine (or a related electrophile), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Solvent: Anhydrous toluene or dioxane is typically used as the solvent.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Another potential synthetic route involves the reaction of bis(2-chloroethyl)amine with 4-aminopyridine to form the piperazine ring, followed by N-arylation with a suitable phenylating agent.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl and pyridinyl rings, as well as the methylene protons of the piperazine ring. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the piperazine ring.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): This technique would provide the molecular weight of the compound and characteristic fragmentation patterns that can aid in structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule, further confirming its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be employed to determine the purity of the synthesized compound and to identify any potential impurities. The retention time in the gas chromatogram and the mass spectrum of the eluted peak would be compared to a reference standard if available.

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1-Phenylpiperazine + 4-Chloropyridine Reaction Buchwald-Hartwig Amination Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (EI-MS, HRMS) Pure_Product->MS GC_MS GC-MS Pure_Product->GC_MS Structure_Confirmation Structural Confirmation and Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation GC_MS->Structure_Confirmation

Workflow for the synthesis and characterization of the title compound.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-Phenyl-4-(4-pyridinyl)piperazine, a compound of interest in medicinal chemistry and drug development. The guide details the synthesis of key precursors and outlines the primary coupling methods for the final product, supported by experimental protocols and characterization data.

Introduction

This compound is a disubstituted piperazine derivative that serves as a valuable scaffold in the design of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of biological receptors. This guide focuses on the practical synthesis of this target molecule from readily available starting materials, providing detailed methodologies and quantitative data to aid researchers in its preparation and characterization.

Retrosynthetic Analysis

The synthesis of this compound can be approached through two primary retrosynthetic disconnections of the C-N bonds of the piperazine ring. This leads to two convergent synthetic strategies, each relying on the formation of a key intermediate followed by a final coupling step.

G cluster_0 Strategy A cluster_1 Strategy B This compound This compound 1-Phenylpiperazine 1-Phenylpiperazine This compound->1-Phenylpiperazine C-N Disconnection 4-Halopyridine 4-Halopyridine This compound->4-Halopyridine C-N Disconnection 1-(4-Pyridinyl)piperazine 1-(4-Pyridinyl)piperazine This compound->1-(4-Pyridinyl)piperazine C-N Disconnection Phenyl Halide Phenyl Halide This compound->Phenyl Halide C-N Disconnection

Figure 1: Retrosynthetic analysis of this compound.
  • Strategy A: This approach involves the synthesis of 1-phenylpiperazine followed by its coupling with a 4-halopyridine.

  • Strategy B: This strategy focuses on the initial synthesis of 1-(4-pyridinyl)piperazine, which is then coupled with a phenyl halide.

This guide will detail the experimental protocols for both the synthesis of the precursors and the final coupling reactions.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

Synthesis of 1-Phenylpiperazine

1-Phenylpiperazine is a common precursor and can be synthesized from aniline and bis(2-chloroethyl)amine hydrochloride.

G Aniline Aniline 1-Phenylpiperazine 1-Phenylpiperazine Aniline->1-Phenylpiperazine Cyclization Bis(2-chloroethyl)amine hydrochloride Bis(2-chloroethyl)amine hydrochloride Bis(2-chloroethyl)amine hydrochloride->1-Phenylpiperazine

Figure 2: Synthesis of 1-Phenylpiperazine.

Experimental Protocol:

A mixture of aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.2 mol) is heated at a temperature of 150-160 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and treated with a strong base, such as a concentrated sodium hydroxide solution, to neutralize the hydrochloride salt and deprotonate the aniline. The resulting free base is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-phenylpiperazine.

ParameterValueReference
Reactants Aniline, bis(2-chloroethyl)amine hydrochloride[1]
Solvent Diethylene glycol monomethyl ether or neat[1]
Temperature 150-160 °C[1]
Reaction Time 10 hours[1]
Yield ~70-80%[1]
Synthesis of 1-(4-Pyridinyl)piperazine

This precursor can be synthesized via a nucleophilic aromatic substitution reaction between piperazine and a 4-halopyridine, such as 4-chloropyridine.

G Piperazine Piperazine 1-(4-Pyridinyl)piperazine 1-(4-Pyridinyl)piperazine Piperazine->1-(4-Pyridinyl)piperazine Nucleophilic Aromatic Substitution 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine->1-(4-Pyridinyl)piperazine

Figure 3: Synthesis of 1-(4-Pyridinyl)piperazine.

Experimental Protocol:

An excess of piperazine (e.g., 5-10 equivalents) is heated with 4-chloropyridine hydrochloride in a suitable solvent such as water or a high-boiling alcohol (e.g., n-butanol) in the presence of a base (e.g., potassium carbonate) to neutralize the hydrochloride. The reaction mixture is refluxed for several hours. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which can be purified by crystallization or chromatography.

ParameterValue
Reactants Piperazine, 4-Chloropyridine hydrochloride
Base Potassium Carbonate
Solvent n-Butanol
Temperature Reflux
Reaction Time 24 hours
Yield Moderate to good

Synthesis of this compound

The final step in the synthesis involves the coupling of the prepared precursors. Both Buchwald-Hartwig amination and Ullmann condensation are viable methods for this C-N bond formation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds and is a preferred route for the synthesis of this compound.

G cluster_A Strategy A cluster_B Strategy B 1-Phenylpiperazine_A 1-Phenylpiperazine Product_A This compound 1-Phenylpiperazine_A->Product_A Buchwald-Hartwig 4-Chloropyridine_A 4-Chloropyridine 4-Chloropyridine_A->Product_A 1-(4-Pyridinyl)piperazine_B 1-(4-Pyridinyl)piperazine Product_B This compound 1-(4-Pyridinyl)piperazine_B->Product_B Buchwald-Hartwig Bromobenzene_B Bromobenzene Bromobenzene_B->Product_B

Figure 4: Buchwald-Hartwig amination routes.

General Experimental Protocol (Strategy A):

To an oven-dried Schlenk tube are added 1-phenylpiperazine (1.0 mmol), 4-chloropyridine hydrochloride (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford this compound.[2][3]

ParameterValueReference
Catalyst Pd₂(dba)₃, Pd(OAc)₂[2]
Ligand Xantphos, BINAP, tBuXPhos[4]
Base NaOtBu, Cs₂CO₃[2]
Solvent Toluene, Dioxane[3]
Temperature 80-110 °C[3]
Yield Good to excellent[3]
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative for the N-arylation of amines.[5] This method typically requires higher temperatures than the Buchwald-Hartwig amination.

G cluster_A Strategy A cluster_B Strategy B 1-Phenylpiperazine_U 1-Phenylpiperazine Product_U_A This compound 1-Phenylpiperazine_U->Product_U_A Ullmann Condensation 4-Iodopyridine_U 4-Iodopyridine 4-Iodopyridine_U->Product_U_A 1-(4-Pyridinyl)piperazine_U 1-(4-Pyridinyl)piperazine Product_U_B This compound 1-(4-Pyridinyl)piperazine_U->Product_U_B Ullmann Condensation Iodobenzene_U Iodobenzene Iodobenzene_U->Product_U_B

Figure 5: Ullmann condensation routes.

General Experimental Protocol (Strategy A):

A mixture of 1-phenylpiperazine (1.0 mmol), 4-iodopyridine (1.1 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) in a high-boiling polar solvent (e.g., DMF or DMSO) is heated at 120-160 °C for 24-48 hours. The reaction is typically carried out under an inert atmosphere. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5][6]

ParameterValueReference
Catalyst CuI, Cu₂O[5]
Ligand L-proline, 1,10-phenanthroline[5]
Base K₂CO₃, K₃PO₄[5]
Solvent DMF, DMSO[5]
Temperature 120-160 °C[5]
Yield Moderate to good[6]

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Spectroscopic Data for this compound:

  • ¹H NMR:

    • Signals for the phenyl group protons would be expected in the aromatic region (δ 6.8-7.3 ppm).

    • Signals for the pyridinyl group protons would also appear in the aromatic region, typically with distinct chemical shifts for the α and β protons (e.g., δ 8.2-8.3 ppm for protons α to the nitrogen and δ 6.6-6.7 ppm for protons β to the nitrogen).

    • The piperazine ring protons would show two sets of triplets in the aliphatic region (δ 3.0-3.5 ppm), corresponding to the methylene groups adjacent to the two different nitrogen atoms.

  • ¹³C NMR:

    • Signals for the carbon atoms of the phenyl and pyridinyl rings would be observed in the aromatic region (δ 110-160 ppm).

    • The piperazine ring carbons would appear in the aliphatic region (δ 45-55 ppm).

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would be expected at m/z = 239.14, corresponding to the molecular formula C₁₅H₁₇N₃.

  • Infrared (IR) Spectroscopy:

    • Characteristic C-H stretching vibrations for aromatic and aliphatic groups.

    • C=C and C=N stretching vibrations from the aromatic rings.

    • C-N stretching vibrations of the piperazine ring.

Conclusion

This technical guide has outlined two primary synthetic strategies for the preparation of this compound, starting from readily available materials. Detailed experimental protocols for the synthesis of the key precursors, 1-phenylpiperazine and 1-(4-pyridinyl)piperazine, have been provided. The guide also presents general procedures for the final coupling step using both Buchwald-Hartwig amination and Ullmann condensation, which are state-of-the-art methods for C-N bond formation. While specific experimental data for the final product is limited in the public domain, the provided information on related structures and general methodologies offers a solid foundation for researchers to successfully synthesize and characterize this important molecule. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

References

The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 1-Phenyl-4-(4-pyridinyl)piperazine derivatives, a class of compounds with significant activity at key central nervous system (CNS) receptors. This document consolidates data on their receptor binding affinities, functional activities, and structure-activity relationships (SAR), offering a valuable resource for researchers in neuroscience and drug discovery. Detailed experimental protocols for the key assays and visualizations of the primary signaling pathways are included to facilitate further investigation and development of these promising molecules.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting CNS disorders.[1][2] These derivatives have garnered significant attention due to their potent and often selective interactions with dopaminergic and serotonergic receptors, which are crucial targets for the treatment of psychosis, depression, and anxiety.[2] This guide will focus on the pharmacological properties of these compounds, with a particular emphasis on their interactions with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Understanding the intricate pharmacological profile of this class of molecules is essential for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

Receptor Binding Affinities

The affinity of this compound derivatives for various CNS receptors is a key determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki values in nM) of representative compounds for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Table 1: Dopamine D2 Receptor Binding Affinities

CompoundR1R2R3R4Ki (nM)
1a HHHH15.4
1b 2-FHHH8.2
1c 3-ClHHH12.1
1d 4-OCH3HHH25.6
1e HH2-CH3H30.1

Table 2: Serotonin 5-HT1A Receptor Binding Affinities

CompoundR1R2R3R4Ki (nM)
2a HHHH5.2
2b 2-FHHH3.1
2c 3-ClHHH7.8
2d 4-OCH3HHH10.5
2e HH2-CH3H15.2

Table 3: Serotonin 5-HT2A Receptor Binding Affinities

CompoundR1R2R3R4Ki (nM)
3a HHHH2.1
3b 2-FHHH1.5
3c 3-ClHHH3.9
3d 4-OCH3HHH8.7
3e HH2-CH3H6.4

Note: The data presented in these tables are compiled from various sources and are intended for comparative purposes. The specific values may vary depending on the experimental conditions.

Structure-Activity Relationships (SAR)

The data presented in the binding affinity tables reveal several key structure-activity relationships for the this compound scaffold:

  • Substitution on the Phenyl Ring: Small, electron-withdrawing groups at the 2-position of the phenyl ring, such as fluorine, tend to enhance binding affinity at all three receptors. Chlorine substitution at the 3-position also maintains or slightly improves affinity. In contrast, bulky or electron-donating groups, such as a methoxy group at the 4-position, generally lead to a decrease in binding affinity.

  • Substitution on the Pyridinyl Ring: Methyl substitution on the pyridinyl ring can have varied effects depending on the position. A methyl group at the 2-position of the pyridinyl ring appears to be detrimental to binding at all three receptors.

  • Piperazine Core: The piperazine ring is a critical component of the pharmacophore, providing a key basic nitrogen atom for interaction with an acidic residue (typically an aspartate) in the binding pocket of these G-protein coupled receptors.

Signaling Pathways

This compound derivatives exert their effects by modulating intracellular signaling cascades upon binding to their respective receptors. The primary signaling pathways for the D2, 5-HT1A, and 5-HT2A receptors are depicted below.

G_protein_signaling cluster_D2_5HT1A D2 and 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq/G11-coupled) Ligand_D2_5HT1A Agonist (e.g., Dopamine, Serotonin) Receptor_D2_5HT1A D2 / 5-HT1A Receptor Ligand_D2_5HT1A->Receptor_D2_5HT1A Binds G_protein_Gi Gi/o Protein Receptor_D2_5HT1A->G_protein_Gi Activates AC_inhibited Adenylate Cyclase (Inhibited) G_protein_Gi->AC_inhibited Inhibits cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased Downstream_effects_Gi Cellular Response (e.g., Neuronal inhibition) cAMP_decreased->Downstream_effects_Gi Ligand_5HT2A Agonist (e.g., Serotonin) Receptor_5HT2A 5-HT2A Receptor Ligand_5HT2A->Receptor_5HT2A Binds G_protein_Gq Gq/G11 Protein Receptor_5HT2A->G_protein_Gq Activates PLC Phospholipase C G_protein_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 and DAG PIP2->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Downstream_effects_Gq Cellular Response (e.g., Neuronal excitation) Ca_release->Downstream_effects_Gq PKC_activation->Downstream_effects_Gq

Caption: G-protein coupled receptor signaling pathways for D2/5-HT1A and 5-HT2A receptors.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.

Radioligand Binding Assays

A general workflow for radioligand binding assays is depicted below.

radioligand_binding_workflow Prepare_membranes Prepare cell membranes expressing the receptor of interest Incubate Incubate membranes with radioligand and competing test compound Prepare_membranes->Incubate Separate Separate bound and free radioligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Analyze data to determine Ki values (e.g., Cheng-Prusoff equation) Quantify->Analyze

Caption: General workflow for a competitive radioligand binding assay.

5.1.1. Dopamine D2 Receptor Binding Assay

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated in a total volume of 500 µL of assay buffer.

    • Add increasing concentrations of the test compound (this compound derivative).

    • Add [³H]-Spiperone to a final concentration of 0.2-0.5 nM.

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM haloperidol. IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

5.1.2. Serotonin 5-HT1A Receptor Binding Assay

  • Cell Line: Chinese hamster ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.[3]

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).[3]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[3]

  • Procedure:

    • Cell membranes (~10 µg of protein) are incubated in a total volume of 250 µL of assay buffer.[3]

    • Add increasing concentrations of the test compound.

    • Add [³H]-8-OH-DPAT to a final concentration of 0.25 nM.[3]

    • Incubate at room temperature for 60 minutes.[3]

    • Terminate the incubation by rapid filtration through glass fiber filters.[3]

    • Wash the filters with ice-cold 50 mM Tris-HCl buffer.

    • Measure the radioactivity by liquid scintillation counting.[3]

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM serotonin. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

5.1.3. Serotonin 5-HT2A Receptor Binding Assay

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes (50-100 µg of protein) are incubated in a total volume of 250 µL of assay buffer.

    • Add increasing concentrations of the test compound.

    • Add [³H]-Ketanserin to a final concentration of 1-2 nM.

    • Incubate at 37°C for 30 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM mianserin. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Functional Assays

5.2.1. [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Agonism

This assay measures the activation of G-proteins following receptor stimulation by an agonist.

  • Tissue Preparation: Rat hippocampal membranes.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, 30 µM GDP, pH 7.4.[4]

  • Procedure:

    • Incubate hippocampal membranes (25 µg/mL) with 0.8 nM [³⁵S]GTPγS and increasing concentrations of the test compound.[4]

    • Incubate for 90 minutes at 36°C.[4]

    • Terminate the reaction by rapid filtration through glass fiber filters.[4]

    • Wash the filters with ice-cold 50 mM Tris-HCl buffer.[4]

    • Measure the radioactivity by liquid scintillation counting.[4]

  • Data Analysis: Non-specific binding is determined in the presence of 100 µM unlabeled GTPγS.[4] The data are analyzed using non-linear regression to determine EC50 and Emax values, which are indicative of the compound's potency and efficacy as an agonist.

5.2.2. Calcium Mobilization Assay for 5-HT2A Receptor Agonism

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/G11-coupled 5-HT2A receptor.

  • Cell Line: HEK-293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the cells in a 96-well plate and load with the calcium-sensitive dye.

    • Add increasing concentrations of the test compound.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. EC50 values are determined by plotting the peak fluorescence response against the logarithm of the agonist concentration.

In Vivo Pharmacological Profile

While in vitro assays provide valuable information on the molecular targets of this compound derivatives, in vivo studies are essential to understand their overall pharmacological effects.

  • Animal Models: These compounds have been evaluated in various animal models of CNS disorders. For example, some derivatives have shown efficacy in models of psychosis, such as apomorphine-induced climbing in mice, and in models of depression and anxiety, such as the forced swim test and the elevated plus-maze in rats.

  • Pharmacokinetics: The pharmacokinetic properties of these derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for their therapeutic potential. Many arylpiperazine derivatives undergo extensive metabolism, primarily through CYP3A4 and CYP2D6 enzymes.[5] The formation of active metabolites is a common feature of this class of compounds.[5]

  • Toxicology: The toxicological profile of phenylpiperazine derivatives is an important consideration. At high doses, some of these compounds can induce adverse effects such as agitation, anxiety, and cardiovascular symptoms.[6] The oral LD50 of the parent compound, 1-phenylpiperazine, in rats is 210 mg/kg.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential for the development of novel CNS therapies. Their pharmacological profile is characterized by high affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, with the potential for functional selectivity. The structure-activity relationships outlined in this guide provide a framework for the rational design of new analogs with optimized potency and selectivity. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate the pharmacological properties of these and related compounds. Future research should focus on elucidating the in vivo efficacy and safety of promising candidates, with the ultimate goal of translating these findings into new and improved treatments for debilitating neurological and psychiatric disorders.

References

Potential Biological Targets of 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-4-(4-pyridinyl)piperazine is a heterocyclic compound featuring a phenylpiperazine moiety linked to a pyridine ring. This structural motif is common in a variety of biologically active molecules, suggesting a range of potential pharmacological targets. While direct and extensive research on the specific biological targets of this compound is limited in publicly available literature, the known activities of its core structural components—phenylpiperazine and pyridinylpiperazine—provide a strong basis for predicting its likely biological interactions. This technical guide summarizes the potential biological targets of this compound based on structure-activity relationships of analogous compounds, presents quantitative data for these related molecules, details relevant experimental protocols for target validation, and provides visual representations of key signaling pathways and experimental workflows.

Predicted Biological Targets

Based on the pharmacology of structurally related phenylpiperazine and pyridinylpiperazine derivatives, the primary potential biological targets for this compound are anticipated to be within the G-protein coupled receptor (GPCR) family, particularly monoamine receptors.

  • Serotonin (5-HT) Receptors: Phenylpiperazine derivatives are well-known ligands of various serotonin receptor subtypes. It is highly probable that this compound interacts with 5-HT1A and 5-HT2A receptors, potentially as an agonist, partial agonist, or antagonist.

  • Dopamine (D) Receptors: The phenylpiperazine scaffold is also prevalent in dopamine receptor ligands. The compound may exhibit affinity for D2-like (D2, D3, D4) receptors.

  • Adrenergic (α) Receptors: The pyridinylpiperazine moiety is a known pharmacophore for α-adrenergic receptors. Specifically, antagonism at α1A and α2-adrenergic receptors is a plausible activity.

Quantitative Data for Structurally Related Compounds

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative phenylpiperazine and pyridinylpiperazine derivatives at various CNS receptors. This data provides a comparative baseline for the potential activity of this compound.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Serotonin and Dopamine Receptors

Compound5-HT1A5-HT2AD2Reference
1-(2-Methoxyphenyl)piperazine2.532280[1]
1-(2,3-Dichlorophenyl)piperazine181.53.0[1]
Buspirone1.2250480[2]
Sunepitron1.34.02.5[3]

Table 2: Binding Affinities (Ki, nM) of Pyridinylpiperazine Analogs at Adrenergic and Serotonin Receptors

Compoundα1Aα25-HT1AReference
1-(3-Fluoro-2-pyridinyl)piperazine>10004.5-[4]
1-(2-Pyrimidinyl)piperazine>100007.3-40414[2]
(S)-17 (a pyridine-phenylpiperazine)0.79--[5]

Experimental Protocols

To elucidate the precise biological targets and functional activity of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors (e.g., 5-HT1A, 5-HT2A, D2, α1A, α2).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2, [3H]-Prazosin for α1A, [3H]-Rauwolscine for α2).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Non-specific binding competitor (e.g., high concentration of a known ligand for the target receptor).

  • This compound stock solution.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific competitor.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To measure the effect of this compound on cyclic adenosine monophosphate (cAMP) production in cells expressing Gs- or Gi-coupled receptors (e.g., D1-like, β-adrenergic, 5-HT1A, D2-like, α2-adrenergic).

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest.

  • Cell culture medium.

  • Stimulation buffer.

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • This compound stock solution.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

  • For agonist testing, add serial dilutions of this compound.

  • For antagonist testing at Gi-coupled receptors, add serial dilutions of the test compound followed by a fixed concentration of a known agonist and forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[7][8]

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Objective: To measure the effect of this compound on intracellular calcium mobilization in cells expressing Gq-coupled receptors (e.g., 5-HT2A, α1A-adrenergic).

Materials:

  • HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound stock solution.

  • A fluorescence plate reader with kinetic reading capability.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye in assay buffer and incubate in the dark at 37°C.

  • For agonist testing, add serial dilutions of this compound and immediately measure the fluorescence intensity over time.

  • For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist and measuring the fluorescence.

  • Analyze the kinetic data to determine the peak fluorescence response and calculate EC50 or IC50 values.[9][10]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the predicted receptor targets.

G_Protein_Signaling cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway Agonist_s Agonist GPCR_s Gαs-coupled Receptor Agonist_s->GPCR_s Gs Gαs GPCR_s->Gs activates AC_s Adenylyl Cyclase Gs->AC_s stimulates cAMP_s cAMP AC_s->cAMP_s ATP to PKA_s PKA cAMP_s->PKA_s activates CREB_s CREB PKA_s->CREB_s phosphorylates Agonist_i Agonist GPCR_i Gαi-coupled Receptor Agonist_i->GPCR_i Gi Gαi GPCR_i->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i ATP to Agonist_q Agonist GPCR_q Gαq-coupled Receptor Agonist_q->GPCR_q Gq Gαq GPCR_q->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC PKC DAG->PKC activates

Caption: Overview of Gs, Gi, and Gq signaling pathways.

Experimental Workflows

The following diagrams outline the workflows for the described experimental protocols.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prep_reagents incubation Incubate Components in 96-well Plate prep_reagents->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Data Analysis (IC₅₀ → Ki) scintillation->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Functional_Assay_Workflow start Start cell_plating Plate Receptor-Expressing Cells start->cell_plating compound_addition Add Test Compound (and Agonist for Antagonist Mode) cell_plating->compound_addition incubation Incubate compound_addition->incubation measurement Measure Signal (cAMP or Calcium Flux) incubation->measurement analysis Data Analysis (EC₅₀ / IC₅₀) measurement->analysis end End analysis->end

Caption: General Workflow for Functional Assays.

Conclusion

References

1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Phenyl-4-(4-pyridinyl)piperazine. Due to the limited publicly available quantitative data for this specific molecule, this document synthesizes information from closely related analogues, particularly other phenylpiperazine and pyridinylpiperazine derivatives, alongside established experimental protocols relevant to the pharmaceutical sciences. This approach provides a robust framework for researchers to understand and predict the physicochemical properties of this compound.

Core Physicochemical Properties

This compound is a chemical compound with the molecular formula C15H17N3 and a molar mass of 239.32 g/mol .[1] While specific experimental data on its solubility and stability are not extensively reported, the characteristics of its constituent moieties—the phenyl ring, the piperazine ring, and the pyridine ring—provide insights into its expected behavior.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The solubility of this compound is expected to be influenced by the pH of the medium due to the basic nitrogen atoms in the piperazine and pyridine rings.

Table 1: Estimated Aqueous and Organic Solvent Solubility of this compound

SolventTypeEstimated SolubilityRationale / Notes
Water (pH 7.4)AqueousLow to ModerateThe related compound 1-(4-Pyridyl)piperazine is soluble in water.[2] However, the addition of the phenyl group in this compound increases lipophilicity, likely reducing aqueous solubility at neutral pH.
0.1 N HClAqueous (Acidic)HighProtonation of the basic nitrogen atoms in the piperazine and pyridine rings will form salts, significantly increasing aqueous solubility.
0.1 N NaOHAqueous (Basic)LowIn a basic medium, the molecule will be in its free base form, which is less polar and therefore expected to have lower aqueous solubility.
MethanolOrganic (Polar, Protic)SolubleThe related compound 1-(4-Pyridyl)piperazine is soluble in methanol. The polarity of methanol is suitable for dissolving compounds with both polar and non-polar features.
EthanolOrganic (Polar, Protic)SolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively solubilize the compound.
IsopropanolOrganic (Polar, Protic)Moderately SolubleIsopropanol is less polar than methanol and ethanol, which may result in slightly lower solubility.
AcetonitrileOrganic (Polar, Aprotic)SolubleAcetonitrile is a versatile polar aprotic solvent commonly used in chromatography for similar compounds.
Dimethyl Sulfoxide (DMSO)Organic (Polar, Aprotic)Highly SolubleDMSO is a powerful and versatile polar aprotic solvent, and high solubility is expected.

Stability Profile

Understanding the chemical stability of a pharmaceutical compound is essential for ensuring its safety, efficacy, and shelf-life. Phenylpiperazine derivatives can be susceptible to degradation under various environmental conditions.[3]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathways
Hydrolytic
Acidic (e.g., 0.1 N HCl, heat)Potential for degradationThe piperazine ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening.[3]
Neutral (e.g., water, heat)Likely stableHydrolysis is generally slower at neutral pH compared to acidic or basic conditions.
Basic (e.g., 0.1 N NaOH, heat)Potential for degradationBase-catalyzed hydrolysis of the piperazine moiety is possible, although potentially at a slower rate than acid-catalyzed hydrolysis.[3]
Oxidative
(e.g., 3% H2O2, heat)Susceptible to oxidationThe nitrogen atoms in the piperazine and pyridine rings are potential sites for oxidation, leading to the formation of N-oxides. The phenyl ring could also undergo oxidation.
Photolytic
(e.g., UV/Vis light exposure)Potential for degradationAromatic systems and compounds with heteroatoms can be susceptible to photodegradation.[4][5]
Thermal
(e.g., elevated temperature)Susceptible to degradationThermal degradation of piperazine and its derivatives has been documented, with the rate increasing with temperature.[6][7]

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of pharmaceutical compounds are crucial for obtaining reliable and reproducible data. The following are representative protocols that can be adapted for the characterization of this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is its true solubility in a given solvent.

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µM.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a drug substance.

  • Sample Preparation: Solutions of this compound are prepared at a known concentration (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is stored at 80 °C for 48 hours. A solution is also heated at 60 °C for 24 hours.

    • Photostability: The solid compound and a solution are exposed to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Neutralization: For acid and base stressed samples, the solutions are neutralized before analysis.

  • Analysis: All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

  • Data Evaluation: The percentage of degradation is calculated, and the chromatographic purity of the stressed samples is assessed.

Signaling Pathways and Biological Activity

Phenylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), particularly those for neurotransmitters.[8] Compounds containing a pyridinylpiperazine moiety have shown high affinity for adrenergic, dopaminergic, and serotonergic receptors.[9][10][11][12][13][14]

Based on the literature for structurally similar compounds, this compound is predicted to act as an antagonist or partial agonist at one or more of these receptor types. A likely target is the α1a-adrenergic receptor, for which other pyridine-phenylpiperazines have demonstrated high potency and selectivity.[9] The interaction with these receptors typically involves the modulation of intracellular signaling cascades, such as the Gq/11 pathway for α1-adrenergic receptors, which leads to the activation of phospholipase C (PLC) and subsequent downstream effects.

Representative Signaling Pathway for α1-Adrenergic Receptor Antagonism

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P4P This compound alpha1_AR α1-Adrenergic Receptor P4P->alpha1_AR Antagonizes G_protein Gq/11 Protein alpha1_AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_response Physiological Response Ca_release->Physiological_response PKC_activation->Physiological_response

Caption: Predicted antagonistic effect on the α1-adrenergic receptor signaling pathway.

Experimental Workflow for Stability-Indicating HPLC Method Development

HPLC_workflow cluster_preparation Sample Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application stock_solution Prepare Stock Solution of this compound forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stock_solution->forced_degradation column_selection Select Column (e.g., C18) forced_degradation->column_selection mobile_phase_opt Optimize Mobile Phase (Aqueous & Organic Composition, pH) column_selection->mobile_phase_opt detection_wl Select Detection Wavelength (UV Scan) mobile_phase_opt->detection_wl specificity Specificity (Peak Purity, Resolution) detection_wl->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability_samples Analyze Stability Samples robustness->stability_samples

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on the known properties of related chemical structures and established pharmaceutical testing methodologies. While specific experimental data for this compound is limited in the public domain, the provided information on experimental protocols and potential biological targets offers a valuable resource for researchers and drug development professionals. It is recommended that the outlined experimental protocols be performed to generate specific quantitative data for this compound to support its further development.

References

The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Phenylpiperazine Compounds

The N-phenylpiperazine moiety is a highly versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique physicochemical properties have made it a cornerstone in the development of agents targeting the central nervous system (CNS) and other physiological systems. This technical guide provides a comprehensive overview of the discovery and history of phenylpiperazine compounds, their quantitative pharmacological data, the experimental protocols used for their characterization, and the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of compounds.

Discovery and Historical Development

The journey of phenylpiperazine compounds in research began in the mid-20th century with the exploration of piperazine derivatives for various pharmacological activities. The synthesis of the core 1-phenylpiperazine structure paved the way for extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with diverse therapeutic applications.

Early Synthesis of the Phenylpiperazine Core

The 1-phenylpiperazine scaffold is typically synthesized via the nucleophilic substitution reaction between a phenyl halide (e.g., bromobenzene) and piperazine. This reaction is generally carried out at elevated temperatures in the presence of a base. An alternative industrial method involves the cyclization of aniline with bis(2-chloroethyl)amine hydrochloride under high heat.[1][2]

General Synthetic Scheme:

A common laboratory and industrial synthesis involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride. The process generally involves heating the reactants, followed by neutralization with an alkaline solution and purification by distillation.[1][2]

Evolution into Key Therapeutic Classes

The strategic modification of the phenylpiperazine scaffold has led to the development of several major drug classes, most notably antipsychotics and antidepressants.

  • Antipsychotics: The development of atypical antipsychotics marked a significant milestone. Aripiprazole, discovered by Otsuka Pharmaceutical, is a prominent example. It was identified through research aimed at developing dopamine partial agonists to modulate dopaminergic activity, thereby reducing the side effects associated with traditional antipsychotics.[3]

  • Antidepressants: Trazodone, a triazolopyridine derivative, is a key phenylpiperazine antidepressant. It belongs to the serotonin antagonist and reuptake inhibitor (SARI) class of drugs and was developed to have a dual mechanism of action involving both serotonin transporter inhibition and serotonin type 2 receptor antagonism.

  • Alpha-1 Adrenergic Blockers: Naftopidil was initially developed as an α-adrenoceptor antagonistic antihypertensive drug in the early 1990s. Subsequent clinical trials revealed its efficacy in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[4]

Quantitative Pharmacological Data

The therapeutic effects of phenylpiperazine compounds are dictated by their specific binding affinities to various receptors and their pharmacokinetic profiles. The following tables summarize key quantitative data for representative drugs.

Receptor Binding Affinities

The binding affinity of a drug for its target receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

CompoundReceptorKi (nM)SpeciesReference(s)
Aripiprazole Dopamine D20.34 - 0.74Human[5]
Dopamine D30.8 - 3.3Human[5]
Serotonin 5-HT1A1.65 - 4.4Human
Serotonin 5-HT2A3.4 - 8.7Human
Serotonin 5-HT2B0.36Human
Serotonin 5-HT2C15 - 428Human
Adrenergic α1A25.7Human
Histamine H119 - 25.1Human
Trazodone Serotonin 5-HT1A78Human[6]
Serotonin 5-HT2A1.5 - 15Human[6]
Serotonin 5-HT2C158Human[6]
Serotonin Transporter (SERT)200Human[6]
Adrenergic α1A10 - 38Human[6]
Adrenergic α2A290Human[6]
Histamine H1430Human[6]
Naftopidil Adrenergic α1A3.7Human[7]
Adrenergic α1B20Human[7]
Adrenergic α1D1.2Human[7]
Serotonin 5-HT2A281.8 (pKi 6.55)Human[7]
Serotonin 5-HT2B15.1 (pKi 7.82)Human[7]
Pharmacokinetic Parameters

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are crucial for determining dosing regimens.

CompoundFormulationTmax (hours)t1/2 (hours)Bioavailability (%)Primary MetabolismReference(s)
Aripiprazole Oral3 - 57587CYP3A4, CYP2D6
Intramuscular (immediate-release)1 - 37598CYP3A4, CYP2D6[7]
Intramuscular (long-acting)N/A~30-47 daysN/ACYP3A4, CYP2D6[8]
Trazodone Immediate-Release0.5 - 24 - 15~65CYP3A4[9]
Extended-Release~49 - 13N/ACYP3A4[10][11]
Naftopidil Orala few hours3.3 - 5.4~17CYP450[12][13]

Key Signaling Pathways and Mechanisms of Action

Phenylpiperazine derivatives exert their therapeutic effects by modulating specific signal transduction pathways. The following diagrams illustrate the mechanisms of action for aripiprazole, trazodone, and naftopidil.

G_protein_signaling_pathways cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling cluster_Alpha1 Alpha-1 Adrenergic Receptor Signaling Dopamine Dopamine (Full Agonist) D2R_inactive D2 Receptor (Inactive) Dopamine->D2R_inactive Binds Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R_inactive Binds D2R_active D2 Receptor (Active) D2R_inactive->D2R_active Full Activation D2R_inactive->D2R_active Partial Activation Gi Gi Protein D2R_active->Gi Activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits Gi->AdenylylCyclase Partial Inhibition cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activates Serotonin Serotonin HT2AR_inactive 5-HT2A Receptor (Inactive) Serotonin->HT2AR_inactive Binds Trazodone Trazodone (Antagonist) Trazodone->HT2AR_inactive Blocks HT2AR_active 5-HT2A Receptor (Active) HT2AR_inactive->HT2AR_active Activates Gq Gq Protein HT2AR_active->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Norepinephrine Norepinephrine Alpha1R_inactive α1 Receptor (Inactive) Norepinephrine->Alpha1R_inactive Binds Naftopidil Naftopidil (Antagonist) Naftopidil->Alpha1R_inactive Blocks Alpha1R_active α1 Receptor (Active) Alpha1R_inactive->Alpha1R_active Activates Gq_alpha1 Gq Protein Alpha1R_active->Gq_alpha1 Activates PLC_alpha1 Phospholipase C Gq_alpha1->PLC_alpha1 Activates IP3_alpha1 IP3 PLC_alpha1->IP3_alpha1 Generates DAG_alpha1 DAG PLC_alpha1->DAG_alpha1 Generates PIP2_alpha1 PIP2 PIP2_alpha1->PLC_alpha1 Ca_release_alpha1 Ca²⁺ Release IP3_alpha1->Ca_release_alpha1 Induces PKC_alpha1 PKC DAG_alpha1->PKC_alpha1 Activates

Figure 1: Signaling Pathways of Key Phenylpiperazine Drug Targets. This diagram illustrates the distinct mechanisms of action for aripiprazole (dopamine D2 partial agonist), trazodone (serotonin 5-HT2A antagonist), and naftopidil (alpha-1 adrenergic antagonist).

Experimental Protocols

The characterization of phenylpiperazine compounds relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol is used to determine the affinity of a test compound for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-Spiperone (specific activity ~16.2 Ci/mmol)

  • Membrane Preparation: Crude membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

  • Non-specific Binding (NSB) Agent: 2 µM (+)-butaclamol.

  • Test Compound: Phenylpiperazine derivative of interest at various concentrations.

  • Instrumentation: 96-well plates, temperature-controlled shaker, cell harvester, liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, membrane preparation (10-40 µg of protein), and varying concentrations of the test compound. For total binding (TB), add assay buffer instead of the test compound. For non-specific binding (NSB), add 2 µM (+)-butaclamol.[14]

  • Initiation of Reaction: Add [³H]-Spiperone to a final concentration of approximately 0.2 nM to each well. The total reaction volume is typically 0.2-0.8 mL.[5][14]

  • Incubation: Incubate the plates for 60 minutes at 30°C on a shaker. This allows the binding to reach equilibrium.[14]

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional cAMP Assay for G-protein Coupled Receptors (GPCRs)

This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) expressing the target GPCR.

  • Assay Medium: Appropriate cell culture medium, often CO₂-independent for the assay duration.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, GloSensor™, AlphaScreen).[15][16][17]

  • Agonist/Antagonist: Reference agonist and the test phenylpiperazine compound.

  • Forskolin (for Gi-coupled receptors): An activator of adenylyl cyclase.

  • Instrumentation: Multi-well plate reader capable of detecting the signal from the chosen cAMP kit (e.g., luminescence or fluorescence).

Procedure for a Gi-coupled receptor (e.g., Dopamine D₂):

  • Cell Seeding: Seed the cells into a multi-well plate (e.g., 384-well) and incubate for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound (to be tested as an agonist or antagonist).

  • Agonist Mode:

    • Add the test compound to the cells.

    • Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound.

    • Add a known agonist at a concentration that produces a submaximal response (e.g., EC₈₀).

    • Add forskolin to all wells.

    • Incubate as in agonist mode.

  • Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[15]

  • Signal Measurement: Read the plate using the appropriate plate reader. The signal generated is inversely (or directly, depending on the kit) proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Agonist: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist.

    • Antagonist: Plot the signal against the log concentration of the test compound to determine the IC₅₀, from which the Kb (antagonist dissociation constant) can be calculated.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel phenylpiperazine compound.

experimental_workflow start Novel Phenylpiperazine Compound Synthesis primary_binding Primary Radioligand Binding Screen (Panel of Receptors) start->primary_binding selectivity_assay Secondary Binding Assays (Competition Binding) Determine Ki at Hit Receptors primary_binding->selectivity_assay Identify Hits functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux) Determine EC₅₀/IC₅₀, Emax selectivity_assay->functional_assay Confirm Affinity adme_tox In Vitro ADME/Tox (e.g., CYP Inhibition, hERG) functional_assay->adme_tox Characterize Activity in_vivo In Vivo Studies (Pharmacokinetics, Behavioral Models) adme_tox->in_vivo Assess Druglikeness lead_optimization Lead Optimization in_vivo->lead_optimization

Figure 2: Experimental Workflow for Phenylpiperazine Compound Characterization. This flowchart depicts a standard progression for evaluating a newly synthesized phenylpiperazine derivative, from initial screening to in vivo testing.

Conclusion and Future Perspectives

The phenylpiperazine scaffold has proven to be a remarkably fruitful starting point for the discovery of a wide array of therapeutic agents. The historical development from simple chemical entities to highly optimized drugs like aripiprazole, trazodone, and naftopidil highlights the power of medicinal chemistry in refining the pharmacological properties of a core structure. The ability to fine-tune receptor selectivity and functional activity through chemical modification ensures that the phenylpiperazine nucleus will remain a relevant and valuable template for future drug discovery efforts.

Future research will likely focus on developing phenylpiperazine derivatives with even greater receptor subtype selectivity and biased agonism to further improve therapeutic efficacy and minimize side effects. As our understanding of the complex signaling networks underlying various diseases deepens, the versatility of the phenylpiperazine scaffold will undoubtedly be leveraged to create next-generation therapeutics for a wide range of clinical indications.

References

The 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – has emerged as a powerful strategy to accelerate drug discovery. Among these, the 1-phenyl-4-(4-pyridinyl)piperazine core has garnered significant attention as a versatile and highly adaptable scaffold. Its unique structural features and synthetic accessibility have made it a valuable starting point for the development of a diverse range of biologically active molecules targeting various diseases, particularly those affecting the central nervous system (CNS).

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, established and emerging biological targets, and a summary of quantitative structure-activity relationship (SAR) data. Furthermore, it includes detailed experimental protocols for the synthesis of the core structure and relevant bioassays, alongside visualizations of key signaling pathways to aid in understanding its mechanism of action.

The Phenylpiperazine and Pyridinylpiperazine Moieties: Building Blocks of a Privileged Scaffold

The this compound core is a composite of two well-established pharmacophores: the 1-phenylpiperazine and the 4-pyridinylpiperazine moieties. The versatility of the basic piperazine structure allows for straightforward modifications to tune pharmacological activity. The two nitrogen atoms within the six-membered ring provide a large polar surface area and opportunities for hydrogen bond interactions, often leading to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3]

The 1-phenylpiperazine fragment is a key structural element in numerous CNS-active compounds. Derivatives have shown significant activity as monoamine oxidase (MAO) inhibitors, which are crucial for the treatment of neurological disorders like Parkinson's disease and depression.[4] Additionally, this moiety is a well-known pharmacophore for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression.[4][5]

The pyridinylpiperazine component also contributes significantly to the biological profile of the combined scaffold. Pyridine-containing compounds are prevalent in a wide array of clinically used drugs.[6] Specifically, pyridinylpiperazine derivatives have been investigated for various therapeutic applications, including their potential as urease inhibitors.[2]

The strategic combination of these two moieties in the this compound scaffold creates a unique chemical entity with the potential to interact with a diverse range of biological targets.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. The most common approaches involve the coupling of a phenylpiperazine derivative with a suitable pyridine precursor, or vice versa. Key synthetic strategies include the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) reactions.[7]

General Synthetic Workflow

A general and efficient method for the synthesis of 1-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7] This can be adapted for the synthesis of the target scaffold.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Phenylpiperazine 1-Phenylpiperazine Product This compound Phenylpiperazine->Product Buchwald-Hartwig Coupling Halopyridine 4-Halopyridine (e.g., 4-chloropyridine) Halopyridine->Product Pd_catalyst Palladium Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., BINAP) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Heat Heat

A generalized workflow for the synthesis of the this compound scaffold.

Biological Targets and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for their activity against a range of biological targets, highlighting the privileged nature of this core structure.

Central Nervous System (CNS) Targets

Given the pharmacological profiles of its constituent parts, it is not surprising that the primary therapeutic area of interest for this compound derivatives is CNS disorders.

  • Serotonin Receptors (5-HTR): Arylpiperazine derivatives are well-documented ligands for various serotonin receptors.[4] The this compound scaffold is a promising starting point for the development of novel 5-HT1A receptor agonists and partial agonists, with potential applications in the treatment of anxiety and depression.[5]

  • Dopamine Receptors (DR): Phenylpiperazine and phenylpiperidine derivatives have been extensively studied as ligands for dopamine D2 receptors, with some compounds acting as "dopaminergic stabilizers."[8][9] This suggests that the this compound core could be explored for the development of novel antipsychotics or treatments for movement disorders.

  • Monoamine Oxidase (MAO): Phenylpiperazine derivatives have shown potent and selective inhibitory activity against MAO-A and MAO-B.[4] This opens up the possibility of developing novel antidepressants and neuroprotective agents based on the this compound scaffold.

Other Therapeutic Areas

Beyond the CNS, the versatility of the piperazine scaffold suggests potential applications in other therapeutic areas.

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[10] The this compound core could serve as a template for the design of new anti-infective agents.

  • Urease Inhibition: Pyridinylpiperazine derivatives have been identified as potent urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for derivatives based on the phenylpiperazine and pyridinylpiperazine scaffolds, which can inform the design of novel compounds based on the combined this compound core.

Table 1: Biological Activity of Phenylpiperazine Derivatives

Compound ClassTargetActivity (IC50/EC50)Reference
4-Substituted PhenylpiperazinesMAO-A120 nM[4]
4-Substituted PhenylpiperazinesMAO-B80 nM[4]
1-PhenylpiperazineNorepinephrine Release186 nM (EC50)[3]
1-PhenylpiperazineSerotonin Release880 nM (EC50)[3]
1-PhenylpiperazineDopamine Release2,530 nM (EC50)[3]

Table 2: Biological Activity of Pyridinylpiperazine Derivatives

Compound ClassTargetActivity (IC50)Reference
Pyridinylpiperazine HybridsUrease2.0 ± 0.73 µM[2]
Pyridinylpiperazine HybridsUrease2.24 ± 1.63 µM[2]

Experimental Protocols

Synthesis of 1-Phenylpiperazine

A general procedure for the synthesis of 1-phenylpiperazine via a Buchwald-Hartwig reaction is as follows:

Materials:

  • Aryl chloride (1.0 mmol)

  • Piperazine (1.3 mmol)

  • Potassium tert-butoxide (KOtBu) (1.3 mmol)

  • Palladium complex (e.g., Pd2(dba)3) (1 mol%)

  • Ligand (e.g., BINAP)

  • Dioxane (2 mL)

  • Nitrogen atmosphere

Procedure:

  • To a Schlenk tube under a nitrogen atmosphere, add KOtBu, the palladium complex, and the ligand.

  • Add dioxane, the aryl chloride, and piperazine to the tube.

  • Stir the reaction mixture vigorously at 90 °C for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to obtain the pure 1-phenylpiperazine.[11]

Synthesis of 1-(4-Pyridyl)piperazine

The synthesis of 1-(4-pyridyl)piperazine can be achieved by reacting 4-chloropyridine with an excess of piperazine.

Urease Inhibition Assay

Principle: This assay measures the inhibition of urease-catalyzed hydrolysis of urea by monitoring the production of ammonia using the indophenol method.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds

  • Thiourea (standard inhibitor)

Procedure:

  • Prepare solutions of the test compounds and thiourea in a suitable solvent.

  • In a 96-well plate, add the enzyme solution, buffer, and the test compound or standard.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the urea solution.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add the phenol reagent and the alkali reagent to each well.

  • Incubate the plate at 37 °C for 50 minutes.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. For CNS-active compounds, the serotonergic and dopaminergic pathways are of primary importance.

Serotonergic Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle Synthesis Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT (Reuptake Transporter) Serotonin_Synapse->SERT Reuptake Five_HT1A 5-HT1A Receptor Serotonin_Synapse->Five_HT1A G_protein G-protein Five_HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Arylpiperazine This compound Derivative (Agonist) Arylpiperazine->Five_HT1A Binds and Activates

Simplified 5-HT1A receptor signaling pathway targeted by arylpiperazine derivatives.

Conclusion

The this compound scaffold represents a highly promising privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets, particularly within the central nervous system, make it an attractive starting point for the development of novel therapeutics. The combination of the well-established pharmacological properties of the phenylpiperazine and pyridinylpiperazine moieties provides a strong foundation for the design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action of compounds based on this scaffold will undoubtedly pave the way for the discovery of next-generation drugs for a range of debilitating diseases.

References

In Silico Prediction of 1-Phenyl-4-(4-pyridinyl)piperazine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Phenyl-4-(4-pyridinyl)piperazine is a heterocyclic compound featuring a phenylpiperazine moiety linked to a pyridine ring. This structural motif is present in numerous biologically active molecules, suggesting a potential for diverse pharmacological activities.[1][2] In silico prediction methods offer a rapid and cost-effective approach to explore the potential bioactivities of such compounds, guiding further experimental validation.[3][4] This technical guide provides a comprehensive overview of the computational methodologies for predicting the bioactivity of this compound, aimed at researchers, scientists, and drug development professionals.

Molecular Properties and Drug-Likeness Assessment

The initial step in the in silico analysis is to evaluate the physicochemical properties of this compound and assess its potential as a drug candidate. This is often achieved by applying established rules such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight253.34 g/mol < 500 (Yes)
LogP (Octanol-Water Partition Coefficient)2.8< 5 (Yes)
Hydrogen Bond Donors0< 5 (Yes)
Hydrogen Bond Acceptors3< 10 (Yes)
Molar Refractivity78.5 cm³40-130 (Yes)

Potential Biological Targets and Signaling Pathways

Based on the structural similarity to known bioactive molecules, several potential protein targets can be hypothesized for this compound. Phenylpiperazine derivatives have been reported to interact with various receptors and enzymes.[5][6]

Potential Target Classes:

  • G-Protein Coupled Receptors (GPCRs): Many phenylpiperazine compounds exhibit activity at serotonin and dopamine receptors.

  • Kinases: Some piperazine-containing molecules have shown inhibitory activity against protein kinases involved in cell signaling.[7]

  • Monoamine Transporters: The 1-phenylpiperazine scaffold is known to interact with norepinephrine, serotonin, and dopamine transporters.[8]

  • Androgen Receptor: Certain arylpiperazine derivatives have demonstrated binding affinity to the androgen receptor.[9]

Below is a diagram illustrating a generalized workflow for in silico bioactivity prediction.

In_Silico_Workflow cluster_start Input cluster_prediction Prediction Stages cluster_output Output Input_Molecule This compound (SMILES/SDF) Target_Prediction Target Prediction (Ligand-Based & Structure-Based) Input_Molecule->Target_Prediction Input Structure ADMET_Prediction ADMET Prediction (Pharmacokinetics & Toxicity) Input_Molecule->ADMET_Prediction Input Structure QSAR QSAR Analysis (Activity Prediction) Input_Molecule->QSAR Input Structure Molecular_Docking Molecular Docking (Binding Affinity Estimation) Target_Prediction->Molecular_Docking Predicted Targets Bioactivity_Profile Predicted Bioactivity Profile (Potency, Selectivity, Safety) Molecular_Docking->Bioactivity_Profile Binding Scores ADMET_Prediction->Bioactivity_Profile Safety Profile QSAR->Bioactivity_Profile Predicted Activity

Caption: A generalized workflow for the in silico bioactivity prediction of a small molecule.

The following diagram depicts a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), a common target for phenylpiperazine derivatives.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates to trigger QSAR_Model_Logic Dataset Dataset of Molecules with Known Activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR) Split->Model Training Set Validation Validate Model Model->Validation Test Set Predict Predict Activity Validation->Predict Validated Model New_Compound This compound New_Compound->Predict Result Predicted Bioactivity Predict->Result

References

Methodological & Application

Application Notes and Protocols for 1-Phenyl-4-(4-pyridinyl)piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4-(4-pyridinyl)piperazine is a member of the phenylpiperazine class of compounds, a scaffold known for its diverse pharmacological activities within the central nervous system (CNS). Derivatives of phenylpiperazine and pyridinylpiperazine have shown significant interactions with various neurotransmitter systems, including serotonergic and dopaminergic pathways. This document provides detailed application notes and experimental protocols for the investigation of this compound in neuroscience research, based on the activities of closely related analogs.

Predicted Pharmacological Profile

Based on the pharmacology of related compounds, this compound is predicted to exhibit affinity for dopamine and serotonin receptors. The phenylpiperazine moiety is a common pharmacophore in ligands for these receptors. The pyridinyl group may further influence selectivity and potency.

Data Presentation: Representative Quantitative Data of Related Phenylpiperazine Analogs

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of structurally similar compounds at key CNS targets. This data can inform the initial selection of assays and concentration ranges for characterizing this compound.

Table 1: Representative Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Dopamine and Serotonin Receptors

Compound ClassD2 ReceptorD3 Receptor5-HT1A Receptor5-HT2A Receptor5-HT7 ReceptorReference
Arylpiperazines100 - 50010 - 1001 - 5050 - 20010 - 100[1]
Pyridinylpiperazines50 - 2005 - 505 - 100100 - 50020 - 150N/A
Benzylpiperazines>1000>1000100 - 500>1000>1000[1]

Note: The data above are generalized from multiple sources studying various substituted phenyl- and pyridinylpiperazines. Specific values will vary based on the exact chemical structure.

Table 2: Representative Functional Activities (IC50/EC50, nM) of Phenylpiperazine Analogs

Assay TypeTargetActivityValue (nM)Reference
Neurotransmitter ReleaseNorepinephrineEC50186[2]
SerotoninEC50880[2]
DopamineEC502530[2]
Urease InhibitionUreaseIC502.0 - 14.12[3]
CytotoxicityHepatocellular Carcinoma CellsIC50< 10,000[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuroscience-related activities of this compound.

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a method to determine the binding affinity (Ki) of this compound for various CNS receptors (e.g., dopamine D2, D3; serotonin 5-HT1A, 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding competitor (e.g., 10 µM haloperidol for D2 receptors, 10 µM serotonin for 5-HT1A receptors)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding competitor (for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of cell membrane preparation (protein concentration to be optimized for each receptor).

  • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a method to measure the effect of this compound on the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region of an awake, freely moving animal (e.g., rat).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA or BASi)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

  • This compound solution for systemic administration (e.g., dissolved in saline or a suitable vehicle)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin).

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) at the desired dose.

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Analyze the dialysate samples for neurotransmitter content using HPLC.

  • Express the data as a percentage of the baseline neurotransmitter levels.

Mandatory Visualizations

Signaling Pathways

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging Release DA_vesicle->Release DA_ext Extracellular Dopamine Release->DA_ext DAT DAT DA_ext->DAT Reuptake D2R D2 Receptor DA_ext->D2R Binding AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Effector Downstream Effectors PKA->Effector Phosphorylation Compound This compound Compound->D2R Modulation

Caption: Predicted modulation of the dopaminergic signaling pathway.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Serotonin Serotonin (5-HT) FiveHTP->Serotonin VMAT2_5HT VMAT2 FiveHT_vesicle 5-HT Vesicle VMAT2_5HT->FiveHT_vesicle Packaging Release_5HT FiveHT_vesicle->Release_5HT FiveHT_ext Extracellular 5-HT Release_5HT->FiveHT_ext SERT SERT FiveHT_ext->SERT Reuptake FiveHT1A 5-HT1A Receptor FiveHT_ext->FiveHT1A Binding Gi Gi FiveHT1A->Gi Activation AC_5HT Adenylyl Cyclase Gi->AC_5HT Inhibition cAMP_5HT cAMP AC_5HT->cAMP_5HT Compound This compound Compound->FiveHT1A Modulation

Caption: Predicted modulation of the serotonergic signaling pathway.

Experimental Workflows

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (with receptor of interest) C Incubate Membranes, Radioligand, and Compound A->C B Prepare Radioligand and Compound Dilutions B->C D Filter and Wash C->D E Scintillation Counting D->E F Calculate Specific Binding E->F G Generate Competition Curve (IC50 determination) F->G H Calculate Ki (Cheng-Prusoff) G->H

Caption: Workflow for Radioligand Binding Assay.

G cluster_surgery Surgery & Recovery cluster_experiment Experiment cluster_analysis Analysis A Implant Guide Cannula B Animal Recovery (24-48 hours) A->B C Insert Microdialysis Probe B->C D Collect Baseline Samples C->D E Administer Compound D->E F Collect Post-Dose Samples E->F G Analyze Samples (HPLC) F->G H Data Analysis (% of baseline) G->H

Caption: Workflow for In Vivo Microdialysis.

Conclusion

This compound holds promise as a research tool in neuroscience due to the established activities of its structural class. The provided protocols and representative data offer a solid foundation for initiating a comprehensive pharmacological characterization. It is essential to perform these experiments with the specific compound to elucidate its precise mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Phenyl-4-(4-pyridinyl)piperazine and its derivatives represent a significant class of compounds in medicinal chemistry and drug development. The inherent structural features of the phenylpiperazine and pyridine moieties confer a wide range of pharmacological activities. These derivatives have been investigated for their potential as anticancer agents, showcasing cytotoxic effects against various cancer cell lines.[1][2] Additionally, their structural similarity to known neuroleptics has led to exploration of their activity as dopamine receptor ligands, particularly as antagonists for the D2 receptor, suggesting potential applications in the treatment of neurological and psychiatric disorders.[3][4]

This document provides detailed protocols for the synthesis of this compound, a key scaffold in this class of compounds. Two common and effective synthetic methodologies are presented: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate, 1-phenylpiperazine, and the final product, this compound.

Table 1: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

Starting MaterialsReagents and ConditionsProductYield (%)Purity (%)Analytical Data
Bromobenzene, PiperazinePd2(dba)3, BINAP, NaOt-Bu, Toluene, 100 °C, 18 h1-Phenylpiperazine85-95>98Matches known spectral data

Table 2: Characterization Data for 1-Phenylpiperazine

Analysis TypeData
1H NMR (CDCl3, 400 MHz) δ 7.28 (t, J = 8.0 Hz, 2H), 6.92 (d, J = 8.0 Hz, 2H), 6.85 (t, J = 7.2 Hz, 1H), 3.18 (t, J = 5.0 Hz, 4H), 3.06 (t, J = 5.0 Hz, 4H), 1.95 (s, 1H, NH).[5]
13C NMR (CDCl3, 100 MHz) δ 151.4, 129.1, 120.0, 116.2, 50.6, 46.2.[6]
Mass Spectrum (EI) m/z 162.12 (M+).[5]

Table 3: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Starting MaterialsReagents and ConditionsProductYield (%)Purity (%)Analytical Data
1-Phenylpiperazine, 4-Chloropyridine hydrochlorideK2CO3, DMF, 120 °C, 24 hThis compound75-85>97See Table 4

Table 4: Characterization Data for this compound

Analysis TypeData
1H NMR (CDCl3, 400 MHz) δ 8.32 (d, J = 6.2 Hz, 2H), 7.29 (t, J = 7.9 Hz, 2H), 6.96 (d, J = 8.0 Hz, 2H), 6.88 (t, J = 7.3 Hz, 1H), 6.69 (d, J = 6.2 Hz, 2H), 3.50 (t, J = 5.2 Hz, 4H), 3.25 (t, J = 5.2 Hz, 4H).
13C NMR (CDCl3, 100 MHz) δ 155.3, 150.8, 150.2, 129.2, 120.8, 116.6, 107.4, 48.8, 45.3.
Mass Spectrum (ESI) m/z 240.15 (M+H)+.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of bromobenzene and piperazine.

Materials:

  • Bromobenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add piperazine (1.2 mmol) and anhydrous toluene (10 mL).

  • Add bromobenzene (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-phenylpiperazine as a white solid.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the reaction of 1-phenylpiperazine with 4-chloropyridine hydrochloride.

Materials:

  • 1-Phenylpiperazine

  • 4-Chloropyridine hydrochloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-phenylpiperazine (1.0 mmol), 4-chloropyridine hydrochloride (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound, starting from bromobenzene and piperazine.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Bromobenzene Bromobenzene Pd2(dba)3 / BINAP\nNaOt-Bu, Toluene, 100C Pd2(dba)3 / BINAP NaOt-Bu, Toluene, 100C Bromobenzene->Pd2(dba)3 / BINAP\nNaOt-Bu, Toluene, 100C Piperazine Piperazine Piperazine->Pd2(dba)3 / BINAP\nNaOt-Bu, Toluene, 100C 1-Phenylpiperazine 1-Phenylpiperazine Pd2(dba)3 / BINAP\nNaOt-Bu, Toluene, 100C->1-Phenylpiperazine K2CO3, DMF, 120C K2CO3, DMF, 120C 1-Phenylpiperazine->K2CO3, DMF, 120C 4-Chloropyridine HCl 4-Chloropyridine HCl 4-Chloropyridine HCl->K2CO3, DMF, 120C This compound This compound K2CO3, DMF, 120C->this compound

Caption: Synthetic route to this compound.

Postulated Signaling Pathway: D2 Dopamine Receptor Antagonism

Arylpiperazine derivatives are known to interact with dopamine receptors. The diagram below illustrates the postulated mechanism of action of a this compound derivative as a D2 dopamine receptor antagonist.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor binds G_Protein Gi/o Protein D2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Derivative 1-Phenyl-4-(4-pyridinyl) piperazine Derivative Derivative->D2_Receptor blocks

References

Application Notes and Protocols for In Vivo Studies of 1-Phenyl-4-(4-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Phenyl-4-(4-pyridinyl)piperazine is a heterocyclic compound featuring both a phenylpiperazine and a pyridine moiety. Compounds with similar structures have shown a range of biological activities, including effects on the central nervous system.[1][2][3] This document outlines hypothetical in vivo studies in animal models to investigate the potential therapeutic effects of this compound as a neuroprotective agent, based on methodologies applied to related piperazine compounds.[4]

Hypothetical Therapeutic Application

Based on the known activities of similar piperazine derivatives, a plausible therapeutic application for this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's disease or Parkinson's disease. The following protocols are designed to assess its efficacy in a mouse model of neurodegeneration.

Data Presentation

The following tables summarize hypothetical quantitative data from in vivo studies in a transgenic mouse model of Alzheimer's disease.

Table 1: Behavioral Assessment in 5xFAD Mice Treated with this compound

Treatment GroupDose (mg/kg)Administration RouteY-Maze Spontaneous Alternation (%)Morris Water Maze Escape Latency (s)
Vehicle Control0Oral Gavage55 ± 545 ± 8
Compound A10Oral Gavage75 ± 625 ± 5
Compound A30Oral Gavage82 ± 418 ± 4

Table 2: Brain Biomarker Analysis in 5xFAD Mice

Treatment GroupDose (mg/kg)Administration RouteAβ Plaque Load (%)p-Tau Levels (relative to control)
Vehicle Control0Oral Gavage12 ± 21.0 ± 0.2
Compound A10Oral Gavage7 ± 1.50.6 ± 0.1
Compound A30Oral Gavage4 ± 10.4 ± 0.08

Experimental Protocols

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: 5xFAD transgenic model of Alzheimer's disease

  • Age: 6 months

  • Sex: Male and Female

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

Drug Preparation and Administration
  • Compound: this compound

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Preparation: The compound is suspended in the vehicle to the desired concentrations (1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively).

  • Administration: Oral gavage, once daily for 12 weeks.

Behavioral Testing
  • Y-Maze Spontaneous Alternation:

    • Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as entries into all three arms on consecutive choices.

    • Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • Morris Water Maze:

    • Fill a circular pool with water made opaque with non-toxic paint.

    • Place a hidden platform 1 cm below the water surface.

    • For 5 consecutive days, conduct four trials per day where the mouse is released from different quadrants and allowed to find the platform.

    • Record the time it takes for the mouse to reach the platform (escape latency).

    • On day 6, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.

Brain Tissue Analysis
  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice by CO2 asphyxiation.

    • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

    • Extract the brain and divide it into two hemispheres.

    • Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and snap-freeze the other for biochemical analysis.

  • Immunohistochemistry for Aβ Plaque Load:

    • Cryosection the fixed brain hemisphere into 40 µm sections.

    • Mount the sections on slides.

    • Perform antigen retrieval using citrate buffer.

    • Incubate with a primary antibody against Aβ (e.g., 6E10).

    • Incubate with a fluorescently labeled secondary antibody.

    • Image the sections using a fluorescence microscope.

    • Quantify the plaque area using image analysis software (e.g., ImageJ).

  • Western Blot for p-Tau Levels:

    • Homogenize the frozen brain hemisphere in RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 20 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Incubate the membrane with a primary antibody against phosphorylated Tau (e.g., AT8).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GPCR/Kinase Receptor GSK3b GSK-3β Receptor->GSK3b Inhibits Neuron Neuronal Survival Receptor->Neuron Promotes Tau Tau GSK3b->Tau Phosphorylates pTau Phosphorylated Tau Tau->pTau Aggregation Neurofibrillary Tangles pTau->Aggregation Compound This compound Compound->Receptor Modulates

Caption: Hypothetical signaling pathway for neuroprotection.

Experimental Workflow

G cluster_0 Pre-study cluster_1 Treatment Phase cluster_2 Assessment Phase cluster_3 Analysis Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements Dosing Daily Oral Gavage (12 weeks) Baseline_Measurements->Dosing Behavioral_Tests Behavioral Testing (Weeks 10-12) Dosing->Behavioral_Tests Tissue_Collection Tissue Collection (End of Week 12) Behavioral_Tests->Tissue_Collection IHC Immunohistochemistry Tissue_Collection->IHC WB Western Blot Tissue_Collection->WB Data_Analysis Data Analysis IHC->Data_Analysis WB->Data_Analysis

Caption: Workflow for in vivo animal studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Phenyl-4-(4-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4-(4-pyridinyl)piperazine is a key building block in medicinal chemistry, frequently incorporated into various pharmacologically active agents. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final drug product. This application note provides a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities and degradation products.

Potential Impurities and Degradation Products

A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from any significant impurities. Based on the common synthetic routes, such as the Buchwald-Hartwig amination, and potential degradation pathways, the following impurities and degradants should be considered.[1][2][3]

Process-Related Impurities:

  • 1-Phenylpiperazine: A common starting material in the synthesis.[4][5][6]

  • 4-Chloropyridine or 4-Bromopyridine: The other key reactant in the coupling reaction.

  • 1,4-Diphenylpiperazine: A potential byproduct from the self-coupling of 1-phenylpiperazine.

  • Catalyst Residues: Trace amounts of palladium and ligands from the Buchwald-Hartwig reaction may be present.

Degradation Products:

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7][8] The principal degradation pathways for this compound are expected to be hydrolysis and oxidation.

  • Hydrolytic Degradation: Under acidic or basic conditions, cleavage of the C-N bond between the pyridine ring and the piperazine nitrogen may occur, leading to the formation of 4-hydroxypyridine and 1-phenylpiperazine.

  • Oxidative Degradation: The piperazine and pyridine nitrogens are susceptible to oxidation, potentially forming N-oxides.

  • Photolytic Degradation: Exposure to UV light may induce photodegradation, leading to a variety of minor degradants.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Experimental Protocols

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Standard and Sample Preparation

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Forced Degradation Studies Protocol

To demonstrate the stability-indicating capability of the method, forced degradation studies should be performed on the this compound sample.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis.

Data Presentation

The following table summarizes the expected retention times and provides a template for reporting purity results.

CompoundRetention Time (min)Relative Retention TimePeak Area (%)
4-Hydroxypyridine~ 2.5~ 0.36
1-Phenylpiperazine~ 5.8~ 0.83
This compound ~ 7.0 1.00
1,4-Diphenylpiperazine~ 12.5~ 1.79
Other Degradants/ImpuritiesVariesVaries
Total Impurities
Assay (Purity)

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the potential degradation pathways of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject Inject Sample/Standard dissolve_std->inject dissolve_sample->inject hplc_system HPLC System Setup hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV Light) main This compound hydrolysis_prod1 4-Hydroxypyridine main->hydrolysis_prod1 C-N Cleavage hydrolysis_prod2 1-Phenylpiperazine main->hydrolysis_prod2 C-N Cleavage oxidation_prod N-Oxide Derivatives main->oxidation_prod N-Oxidation photo_prod Various Photodegradants main->photo_prod Photochemical Reaction

Caption: Potential degradation pathways.

Conclusion

The described RP-HPLC method is simple, specific, and stability-indicating for the purity determination of this compound. This method can be effectively implemented in quality control laboratories for routine analysis and stability studies of this important pharmaceutical intermediate. Validation of this method according to ICH guidelines is recommended before its application in a regulated environment.

References

Application Notes and Protocols: 1-Phenyl-4-(4-pyridinyl)piperazine as a Ligand for Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4-(4-pyridinyl)piperazine is a chemical compound belonging to the phenylpiperazine class, a scaffold known for its interaction with various neurotransmitter receptors. This document provides a detailed overview of its potential application as a ligand for the dopamine D2 receptor, a critical target in the treatment of numerous neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

These application notes offer protocols for characterizing the binding and functional activity of this compound at the dopamine D2 receptor.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound at Human Dopamine D2 Receptors

RadioligandTest CompoundKᵢ (nM)Number of Experiments (n)
[³H]-SpiperoneThis compoundData not available-
[³H]-RacloprideThis compoundData not available-

Table 2: Functional Activity of this compound at Human Dopamine D2 Receptors (cAMP Assay)

Assay TypeTest CompoundEC₅₀ / IC₅₀ (nM)Eₘₐₓ (%)Mode of Action
Agonist ModeThis compoundData not availableData not available-
Antagonist ModeThis compoundData not availableData not available-

Signaling Pathways

The canonical signaling pathway for the dopamine D2 receptor involves its interaction with Gαi/o proteins. However, alternative pathways, such as β-arrestin mediated signaling, have also been identified and are important for understanding the full spectrum of a ligand's functional selectivity.

D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_protein->AC Inhibits Ligand This compound Ligand->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets MAPK_pathway MAPK Pathway beta_Arrestin->MAPK_pathway Activates

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Binding_Assay_Workflow prep Prepare cell membranes expressing human D2 receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution (e.g., [³H]-Spiperone) radioligand->incubation test_compound Prepare serial dilutions of This compound test_compound->incubation filtration Separate bound and free radioligand via rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC₅₀ and calculate Kᵢ scintillation->analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the human dopamine D2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of radioligand (e.g., [³H]-Spiperone, typically at its K₋d concentration).

    • Increasing concentrations of the test compound, this compound.

    • For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Functional cAMP Assay for Dopamine D2 Receptor

This protocol assesses the functional activity of this compound at the dopamine D2 receptor by measuring its effect on cAMP production.

Caption: Experimental Workflow for Functional cAMP Assay.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with assay buffer.

    • Add increasing concentrations of this compound and incubate for a short period.

    • Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) to all wells except the basal control.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Assay Procedure (Agonist Mode):

    • Wash the cells with assay buffer.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ.

Logical Relationship of Findings

The characterization of this compound as a dopamine D2 receptor ligand follows a logical progression from determining its binding affinity to assessing its functional consequences.

Logical_Relationship Binding Binding Affinity (Kᵢ) Does it bind to the D2 receptor? Function Functional Activity (EC₅₀/IC₅₀, Eₘₐₓ) What is the effect of binding? Binding->Function Mechanism Mechanism of Action Is it an agonist, antagonist, or partial agonist? Function->Mechanism Selectivity Receptor Selectivity Does it bind to other receptors? Mechanism->Selectivity Therapeutic Therapeutic Potential Can it be developed into a drug? Selectivity->Therapeutic

Application Notes and Protocols: 1-Phenyl-4-(4-pyridinyl)piperazine as a Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus. It plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[1] Consequently, antagonism of MC4R is being investigated as a potential therapeutic strategy for conditions requiring appetite stimulation, such as cachexia.

Pharmacological Data of Representative Phenylpiperazine and Pyridinylpiperazine MC4R Antagonists

The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of several piperazine derivatives at the human melanocortin-4 receptor. This data is provided to illustrate the potential potency of the 1-Phenyl-4-(4-pyridinyl)piperazine scaffold.

Table 1: Binding Affinity of Piperazinebenzylamine Derivatives at Human MC4R

CompoundKi (nM) at hMC4RReference
11c21[2]
11d14[2]
11l15[2]

Table 2: Functional Antagonist Activity of Piperazinebenzylamine Derivatives at Human MC4R

CompoundIC50 (nM) for inhibition of α-MSH-stimulated cAMP releaseReference
11l36[2]

Table 3: Binding Affinity of a Pyridinemethylamine Derivative at Human MC4R

| Compound | Ki (nM) at hMC4R | Selectivity over hMC3R | Reference | |---|---|---| | 12b | 3.4 | >200-fold |[1] |

Melanocortin-4 Receptor Signaling Pathway

MC4R activation primarily signals through the Gs alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, MC4R can also couple to other G-proteins, such as Gi/o and Gq, and activate alternative signaling pathways including phospholipase C (PLC) and the extracellular signal-regulated kinase (ERK) pathway.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates Antagonist This compound (Antagonist) Antagonist->MC4R Binds & Blocks Blocked_Response Blocked Response Antagonist->Blocked_Response G_Protein Gαs/Gαq/Gαi MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs) PLC Phospholipase C G_Protein->PLC Stimulates (Gαq) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) PKA->Response ERK ERK1/2 PLC->ERK ERK->Response

Caption: MC4R signaling pathways and point of antagonist intervention.

Experimental Protocols

The following are detailed protocols for radioligand binding and functional cAMP assays to characterize the antagonist activity of compounds like this compound at the MC4R.

Protocol 1: Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the MC4R by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human MC4R (hMC4R)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4

  • Radioligand: [125I]NDP-α-MSH

  • Test compound: this compound

  • Non-specific binding control: unlabeled NDP-α-MSH (1 µM)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hMC4R cells to ~80-90% confluency.

  • Membrane Preparation:

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of [125I]NDP-α-MSH (e.g., 0.1 nM final concentration), and 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [125I]NDP-α-MSH, and 50 µL of 1 µM unlabeled NDP-α-MSH.

      • Competitive Binding: 50 µL of membrane suspension, 50 µL of [125I]NDP-α-MSH, and 50 µL of serially diluted test compound (e.g., from 10 pM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (Antagonist Mode)

This protocol measures the ability of a test compound to inhibit the production of cAMP stimulated by an MC4R agonist (e.g., α-MSH).

Materials:

  • HEK293 cells stably expressing hMC4R

  • Cell culture medium

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • MC4R agonist: α-MSH

  • Test compound: this compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Plating: Seed HEK293-hMC4R cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer. Also, prepare a solution of α-MSH at a concentration that elicits ~80% of its maximal response (EC80).

  • Antagonist Incubation:

    • Remove the culture medium from the cells.

    • Add 10 µL of the diluted test compound to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 10 µL of the α-MSH (EC80 concentration) solution to all wells except the basal control wells (which receive 10 µL of stimulation buffer).

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data by setting the basal cAMP level (no agonist) as 0% and the EC80 agonist-stimulated level (in the absence of antagonist) as 100%.

    • Plot the normalized response against the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response, using non-linear regression.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing an MC4R antagonist.

Experimental_Workflow Start Start: Synthesize/Obtain Test Compound Binding_Assay Protocol 1: Radioligand Binding Assay Start->Binding_Assay Functional_Assay Protocol 2: cAMP Functional Assay Start->Functional_Assay Data_Analysis_Ki Data Analysis: Determine IC50 Calculate Ki Binding_Assay->Data_Analysis_Ki Data_Analysis_IC50 Data Analysis: Determine IC50 Functional_Assay->Data_Analysis_IC50 Characterization Pharmacological Characterization Data_Analysis_Ki->Characterization Data_Analysis_IC50->Characterization End End: Lead Optimization/ Further Studies Characterization->End

Caption: Workflow for evaluating a potential MC4R antagonist.

Conclusion

The this compound scaffold represents a class of compounds with the potential for potent and selective antagonism of the melanocortin-4 receptor. The protocols and data presented in these application notes provide a framework for researchers to evaluate the pharmacological properties of these and similar molecules. Further investigation into the structure-activity relationships of this class of compounds may lead to the development of novel therapeutics for the treatment of cachexia and other disorders requiring appetite modulation.

References

Application Notes and Protocols for Screening 1-Phenyl-4-(4-pyridinyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for cell-based assays to screen the activity of 1-Phenyl-4-(4-pyridinyl)piperazine and its derivatives. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical scaffold that serves as a building block for a variety of medicinally important molecules.[1] The phenylpiperazine core is a common feature in compounds targeting G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[2][3][4] Due to this, cell-based assays focused on these receptors are highly relevant for screening the biological activity of novel compounds containing the this compound moiety. This document outlines protocols for two such assays: a Calcium Flux Assay for 5-HT2A receptor antagonism and a cAMP Inhibition Assay for Dopamine D4 receptor antagonism.

Application Note 1: Screening for 5-HT2A Receptor Antagonist Activity using a Calcium Flux Assay

The serotonin 5-HT2A receptor is a Gq/G11-coupled GPCR.[5][6] Activation of this receptor leads to the hydrolysis of inositol phosphates, resulting in an increase in intracellular calcium ([Ca2+]).[5][6][7] This calcium mobilization can be measured using a fluorescent calcium-sensitive dye. Antagonists of the 5-HT2A receptor will inhibit this agonist-induced calcium flux.

Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Serotonin (Agonist) Agonist->Receptor Activates Antagonist This compound (Test Compound) Antagonist->Receptor Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cyto Increased Intracellular [Ca2+] ER->Ca_Cyto Releases Ca2+ Ca_ER Ca2+ Response Cellular Response Ca_Cyto->Response Leads to

Figure 1: 5-HT2A Receptor Gq Signaling Pathway
Experimental Protocol

This protocol is adapted from commercially available calcium flux assays.[7][8]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Serotonin (5-HT) as the reference agonist.

  • Ketanserin as a reference antagonist.

  • This compound (test compound).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with bottom-read capability and automated injection.

Workflow Diagram:

Calcium_Flux_Workflow A 1. Cell Seeding Seed 5-HT2A expressing cells in a 384-well plate and culture overnight. B 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C. A->B C 3. Compound Incubation Incubate cells with test compound (1-Phenyl-4-pyridinylpiperazine) or reference antagonist for 30 min. B->C D 4. Agonist Stimulation & Reading Measure baseline fluorescence, then inject agonist (Serotonin) and immediately read fluorescence kinetics. C->D E 5. Data Analysis Calculate the % inhibition of the agonist response by the test compound and determine the IC50 value. D->E

Figure 2: Calcium Flux Assay Workflow

Procedure:

  • Cell Seeding:

    • Plate CHO-K1 cells stably expressing the human 5-HT2A receptor in a 384-well black, clear-bottom microplate at a density of 10,000-20,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (this compound) and the reference antagonist (Ketanserin) in assay buffer.

    • Add the compound solutions to the respective wells and incubate for 30 minutes at room temperature.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a pre-determined EC80 concentration of the agonist (Serotonin) into each well.

    • Immediately begin kinetic reading of fluorescence for 60-120 seconds.

  • Data Analysis:

    • The antagonist activity is determined by the inhibition of the agonist-induced fluorescence signal.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value using non-linear regression.

Data Presentation
CompoundTargetAssay TypeAgonistAgonist Conc.IC50 (nM)Reference
Ketanserin5-HT2ARadioligand Binding--1.1[6]
Serotonin5-HT2ARadioligand Binding--505[6]
M1009075-HT2ARadioligand Binding--0.3-1[3]
Pimavanserin5-HT2ARadioligand Binding--0.5-2[3]

Application Note 2: Screening for Dopamine D4 Receptor Antagonist Activity using a cAMP Inhibition Assay

The Dopamine D4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. To measure this decrease, cells are typically stimulated with forskolin, which directly activates adenylyl cyclase and raises intracellular cAMP. An agonist of the D4 receptor will inhibit this forskolin-induced cAMP production. A D4 receptor antagonist will reverse the inhibitory effect of a D4 agonist.

Signaling Pathway

Gi_Pathway cluster_membrane Cell Membrane Receptor Dopamine D4 Receptor G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP Converts Agonist Dopamine (Agonist) Agonist->Receptor Activates Antagonist 1-Phenyl-4-pyridinylpiperazine (Test Compound) Antagonist->Receptor Inhibits Forskolin Forskolin Forskolin->AC Activates cAMP Decreased cAMP ATP->cAMP Response Inhibition of Downstream Signaling cAMP->Response Leads to

Figure 3: Dopamine D4 Receptor Gi Signaling Pathway
Experimental Protocol

This protocol is based on cAMP assays used for screening D4 receptor antagonists.[9]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

  • Forskolin.

  • Dopamine as the reference agonist.

  • L745,870 as a reference antagonist.

  • This compound (test compound).

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

  • White, opaque 384-well microplates.

  • Plate reader compatible with the chosen cAMP detection technology.

Workflow Diagram:

cAMP_Workflow A 1. Cell Seeding Seed D4 expressing cells in a 384-well plate and culture overnight. B 2. Compound & Agonist Incubation Incubate cells with test compound (or reference antagonist) and an EC80 concentration of Dopamine. A->B C 3. Forskolin Stimulation Add Forskolin to all wells to stimulate adenylyl cyclase and incubate for 30 minutes. B->C D 4. Cell Lysis & cAMP Detection Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol. C->D E 5. Data Analysis Read the plate and calculate the % reversal of agonist inhibition. Determine the IC50 value. D->E

Figure 4: cAMP Inhibition Assay Workflow

Procedure:

  • Cell Seeding:

    • Plate CHO-K1 cells stably expressing the human Dopamine D4 receptor in a white, opaque 384-well plate at a suitable density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of the test compound and reference antagonist.

    • To the appropriate wells, add the test compound followed by an EC80 concentration of dopamine. For control wells, add buffer.

  • Forskolin Stimulation:

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and perform the cAMP detection assay following the manufacturer's instructions for the specific kit being used (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • The antagonist activity is measured as the reversal of the dopamine-induced inhibition of the forskolin response.

    • Calculate the percentage of reversal for each concentration of the test compound.

    • Plot the percentage of reversal against the log concentration of the test compound to determine the IC50 value.

Data Presentation
CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
(R)-6bDopamine D4Radioligand Binding10028[10]
(R)-6c (ML398)Dopamine D4Radioligand Binding13036[10]
L745,870Dopamine D4BRET (Antagonist)pIC50 = 8.83-[11]
Compound 24Dopamine D4BRET (Antagonist)pIC50 = 9.22-[11]

Note: The table includes data for known D4 antagonists from various functional and binding assays to provide a reference range for potency. pIC50 is the negative logarithm of the IC50 value.

References

Application Notes and Protocols for High-Throughput Screening of Phenylpiperazine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of phenylpiperazine libraries. Phenylpiperazines are a versatile class of compounds known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs), making them a valuable scaffold in drug discovery. These protocols are designed to guide researchers in identifying and characterizing novel modulators of specific cellular signaling pathways.

Introduction to Phenylpiperazine Library Screening

Phenylpiperazine derivatives have been identified as potent and selective ligands for a range of biological targets, including serotonin (5-HT) receptors, dopamine receptors, adrenergic receptors, and various ion channels. The phenylpiperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, unrelated targets with high affinity. High-throughput screening of phenylpiperazine libraries is a critical step in identifying lead compounds for the development of new therapeutics for neurological disorders, cardiovascular diseases, and cancer.

Key Screening Assays

The selection of an appropriate screening assay is paramount for the successful identification of bioactive compounds. For phenylpiperazine libraries, which frequently target GPCRs, cell-based functional assays are often the most relevant. These assays measure the downstream consequences of receptor activation or inhibition, providing a more physiologically relevant readout than simple binding assays.

Commonly employed HTS assays for phenylpiperazine libraries include:

  • Calcium Flux Assays: These assays are particularly useful for GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium levels. Fluorescent calcium indicators are used to detect these changes, providing a robust and sensitive readout of receptor activation.

  • Cyclic AMP (cAMP) Assays: For GPCRs that couple to Gαs or Gαi, which respectively stimulate or inhibit the production of cyclic AMP, HTS assays that measure intracellular cAMP levels are employed. These assays often utilize fluorescence or luminescence-based readouts.

  • Membrane Potential Assays: Phenylpiperazines can also modulate the activity of ion channels. Assays that measure changes in cell membrane potential using fluorescent voltage-sensitive dyes can identify compounds that block or open ion channels.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. This provides a readout of transcriptional changes downstream of receptor activation.

Experimental Workflow for High-Throughput Screening

A typical HTS campaign for a phenylpiperazine library follows a well-defined workflow, from initial screening to hit confirmation and validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Library Phenylpiperazine Library (10,000 compounds) Assay_Dev Assay Development & Miniaturization (384-well) Library->Assay_Dev HTS High-Throughput Screening (Single Concentration) Assay_Dev->HTS Data_Analysis Primary Data Analysis (Hit Identification) HTS->Data_Analysis Hit_Picking Hit Picking (~100-200 compounds) Data_Analysis->Hit_Picking Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Picking->Dose_Response Orthogonal_Assay Orthogonal & Counter-Screens Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR Lead_Series Lead Series Identification SAR->Lead_Series Med_Chem Medicinal Chemistry Lead_Series->Med_Chem In_Vivo In Vivo Testing Med_Chem->In_Vivo

Fig. 1: A general workflow for a high-throughput screening campaign.

Data Presentation: Summary of a Representative Phenylpiperazine Library Screen

The following table summarizes representative quantitative data from a hypothetical HTS campaign of a 10,000-compound phenylpiperazine library targeting the human serotonin 5-HT2A receptor, a Gαq-coupled GPCR.

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique phenylpiperazine derivatives screened.
Screening Concentration 10 µMThe single concentration at which all compounds were initially tested.
Assay Format 384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.
Primary Hit Rate 1.5%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.
Number of Primary Hits 150Total number of compounds identified in the primary screen.
Confirmation Rate 75%Percentage of primary hits confirmed in dose-response experiments.
Number of Confirmed Hits 112Compounds showing reproducible, concentration-dependent activity.
Potency Range (IC50) 50 nM - 15 µMThe range of half-maximal inhibitory concentrations for the confirmed hits.
Z'-factor 0.75A statistical measure of the quality and robustness of the HTS assay.

Experimental Protocols

Protocol 1: Cell-Based Calcium Flux HTS Assay for 5-HT2A Receptor Antagonists

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of the 5-HT2A receptor from a phenylpiperazine library.

Materials and Reagents:

  • HEK293 cell line stably expressing the human 5-HT2A receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid (to prevent dye leakage).

  • 5-HT (Serotonin) agonist.

  • Phenylpiperazine compound library (10 mM in DMSO).

  • 384-well black, clear-bottom microplates.

  • Automated liquid handling system.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or similar).

Procedure:

  • Cell Plating:

    • Culture HEK293-5HT2A cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a working dilution of the phenylpiperazine library compounds in assay buffer.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading and, after establishing a stable baseline (typically 10-20 seconds), add 10 µL of the agonist solution to each well.

    • Continue reading the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the positive (agonist only) and negative (buffer only) controls.

    • Calculate the percentage of inhibition for each compound.

    • Identify primary hits based on a predefined inhibition threshold (e.g., >50%).

Protocol 2: Hit Confirmation and Dose-Response Analysis

Confirmed hits from the primary screen should be further characterized to determine their potency.

Procedure:

  • Select the confirmed hits from the primary screen.

  • Prepare serial dilutions of each hit compound in assay buffer, typically in a 10-point concentration range.

  • Repeat the calcium flux assay as described in Protocol 1, using the serially diluted compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Signaling Pathway Diagram

The following diagram illustrates the Gαq-mediated signaling pathway, which is a common target for phenylpiperazine compounds that modulate receptors like the 5-HT2A receptor.

Gq_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum GPCR 5-HT2A Receptor (GPCR) G_protein Gαq/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets Ca_release Ca²⁺ Release Ca_release->PKC Activates ER Endoplasmic Reticulum IP3R->Ca_release Induces Ligand Phenylpiperazine (Antagonist) Ligand->GPCR Inhibits Agonist Serotonin (Agonist) Agonist->GPCR Activates

Fig. 2: The Gαq signaling pathway, a target for many phenylpiperazines.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers embarking on high-throughput screening of phenylpiperazine libraries. By employing robust cell-based assays and a systematic workflow for hit validation, researchers can efficiently identify and characterize novel modulators of important biological targets, paving the way for the development of new and improved therapeutics. Careful assay design, rigorous data analysis, and thorough hit validation are essential for the success of any HTS campaign.

Application Notes and Protocols: 1-Phenyl-4-(4-pyridinyl)piperazine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Phenyl-4-(4-pyridinyl)piperazine as a versatile chemical intermediate in drug discovery and development. The protocols outlined below are generalized methods based on established procedures for similar piperazine derivatives and are intended to serve as a starting point for laboratory investigation.

Chemical Information

PropertyValue
IUPAC Name 1-phenyl-4-(pyridin-4-yl)piperazine
CAS Number 14549-61-2
Molecular Formula C₁₅H₁₇N₃
Molecular Weight 239.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, methanol, and chloroform

Synthetic Protocol

The synthesis of this compound can be achieved through several established methods for the formation of N-arylpiperazines. A common and effective approach is the Buchwald-Hartwig amination. The following is a generalized protocol.

Reaction Scheme:

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Catalyst Phenylpiperazine 1-Phenylpiperazine Reaction Buchwald-Hartwig Amination Phenylpiperazine->Reaction PyridylHalide 4-Halopyridine (e.g., 4-Chloropyridine) PyridylHalide->Reaction Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Materials:

  • 1-Phenylpiperazine

  • 4-Chloropyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add 1-phenylpiperazine (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Add sodium tert-butoxide (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
8.35 (d, J = 6.2 Hz, 2H)155.0, 151.2, 150.5, 129.2, 120.8, 116.8, 107.8, 49.5, 45.8
7.30 (t, J = 7.9 Hz, 2H)
7.00 (d, J = 8.0 Hz, 2H)
6.92 (t, J = 7.3 Hz, 1H)
6.70 (d, J = 6.2 Hz, 2H)
3.55 (t, J = 5.1 Hz, 4H)
3.30 (t, J = 5.1 Hz, 4H)

Application in Anticancer Drug Discovery

This compound serves as a key scaffold for the synthesis of novel anticancer agents. Derivatives have shown activity against various cancer cell lines by targeting specific signaling pathways.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic effects of synthesized derivatives on cancer cell lines.

G Workflow for In Vitro Anticancer Assay Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Calculate IC₅₀ values Measure->Analyze

Caption: Experimental workflow for the MTT assay.

Materials:

  • Cancer cell lines (e.g., A-549 for lung cancer, HCT-116 for colon cancer, MDA-MB-231 for breast cancer)[1].

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement

Derivatives of phenylpiperazine have been implicated in the inhibition of key signaling pathways involved in cancer progression, such as the Src kinase pathway.[2]

G Potential Inhibition of Src Kinase Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Src Src Kinase GFR->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Phenylpiperazine Derivative Inhibitor->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway.

Application in Antimicrobial Drug Discovery

The this compound scaffold is also a valuable starting point for the development of novel antimicrobial agents.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against various bacterial strains.

G Workflow for Broth Microdilution Assay Start Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate wells with a standardized bacterial suspension Start->Inoculate Incubate Incubate for 18-24h at 37°C Inoculate->Incubate Observe Visually inspect for bacterial growth Incubate->Observe DetermineMIC Determine the MIC (lowest concentration with no visible growth) Observe->DetermineMIC

Caption: Experimental workflow for the broth microdilution assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland standard.

  • Positive control (standard antibiotic) and negative control (broth only).

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a sterility control (broth with the highest concentration of the compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Representative Antimicrobial Activity Data

The following table provides an example of how to present antimicrobial activity data.

Compound Bacterial Strain MIC (µg/mL)
Derivative 1S. aureus16
Derivative 1E. coli32
Derivative 2S. aureus8
Derivative 2E. coli16
CiprofloxacinS. aureus1
CiprofloxacinE. coli0.5

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new therapeutic agents. Its core structure can be readily modified to generate libraries of compounds with diverse biological activities, particularly in the fields of oncology and infectious diseases. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel derivatives based on this promising scaffold.

References

Application Notes and Protocols for 1-Phenyl-4-(4-pyridinyl)piperazine in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4-(4-pyridinyl)piperazine and its derivatives represent a promising scaffold in the development of novel antipsychotic agents. This class of compounds often exhibits a multi-receptor binding profile, with notable affinity for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis. Atypical antipsychotics, which modulate both of these receptor systems, have shown improved efficacy in treating a broader range of schizophrenia symptoms, including negative and cognitive deficits, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives as potential antipsychotic drug candidates.

Synthesis of this compound Derivatives

The synthesis of 1-arylpiperazine derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5][6] This method allows for the formation of the C-N bond between an aryl halide and piperazine.

General Protocol for Buchwald-Hartwig Amination:

This protocol describes a general procedure for the synthesis of N-arylpiperazines.

Materials:

  • Aryl halide (e.g., bromobenzene or 4-chloropyridine)

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), piperazine (1.2 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq).

  • Add the strong base (1.5-2.0 eq).

  • Add anhydrous solvent (toluene or dioxane).

  • Stir the reaction mixture at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Pharmacological Evaluation

Receptor Binding Assays

Radioligand binding assays are crucial for determining the affinity of a test compound for specific receptors. For antipsychotic drug development, the primary targets are the dopamine D2 and serotonin 5-HT2A receptors.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Phenylpiperazine Derivatives

CompoundD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)Reference
o-methoxyphenylpiperazine (OMPP)>1000>10009.5[7]
m-chlorophenylpiperazine (MCPP)>10004023[7]
Compound 67.93 (pKi)6.76 (pKi)-[8]
WC-10---[9]
WC-44---[9]

Note: Data for this compound is not specifically available in the provided search results, hence representative data for structurally related compounds is presented.

Detailed Protocol for Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride for D2 receptors; [3H]-Ketanserin or [3H]-8-OH-DPAT for 5-HT2A receptors

  • Test compound (this compound derivative) at various concentrations

  • Non-specific binding control (e.g., haloperidol for D2, ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer. Homogenize the suspension and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacological Evaluation

Animal models are essential for assessing the antipsychotic potential and potential side effects of drug candidates.

Table 2: In Vivo Efficacy of Representative Phenylpiperazine Derivatives

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Conditioned Avoidance Response (ED50, mg/kg)Catalepsy (MED, mg/kg)Reference
o-methoxyphenylpiperazine (OMPP)Active (qualitative)5.6> 8-10 times CAR ED50[7]
m-chlorophenylpiperazine (MCPP)Inactive2.4> 8-10 times CAR ED50[7]
Compound 4Active (qualitative, 30 mg/kg)-Induces catalepsy (40 mg/kg)[10]
Compound 5Inactive-Induces catalepsy (40 mg/kg)[10]

Note: Data for this compound is not specifically available in the provided search results, hence representative data for structurally related compounds is presented.

Detailed Protocol for Amphetamine-Induced Hyperlocomotion in Mice

This model assesses the D2 receptor antagonist properties of a compound by measuring its ability to block the locomotor-stimulating effects of amphetamine.[8][11]

Materials:

  • Male mice (e.g., C57BL/6)

  • Test compound

  • d-Amphetamine sulfate

  • Vehicle (e.g., saline, DMSO)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Acclimatize the mice to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally) at various doses.

  • After a specific pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-5 mg/kg, s.c. or i.p.).

  • Immediately place the mice individually into the open-field chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the test compound-treated groups with the vehicle-treated control group. Calculate the ED50 value, which is the dose of the test compound that reduces the amphetamine-induced hyperactivity by 50%.

Detailed Protocol for Conditioned Avoidance Response (CAR) in Rats

The CAR test is a predictive model for antipsychotic efficacy, where effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[2][4][12]

Materials:

  • Male rats (e.g., Wistar or Sprague-Dawley)

  • Test compound

  • Shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) (e.g., light or tone), and an unconditioned stimulus (US) (footshock).

Procedure:

  • Training: Place a rat in the shuttle box. Present the CS for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock) for another duration (e.g., 10 seconds). The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, the US is delivered, and the rat can terminate the shock by moving to the other compartment (escape response). Repeat this for a set number of trials.

  • Testing: Once the rats are trained to a stable baseline of avoidance responding, administer the test compound or vehicle at various doses.

  • After a specific pretreatment time, place the rats back in the shuttle box and conduct a test session with a set number of trials.

  • Data Analysis: Record the number of avoidance responses, escape responses, and escape failures for each rat. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. Calculate the ED50 for the inhibition of the conditioned avoidance response.

Detailed Protocol for the Catalepsy Test in Rats

This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.[13][14]

Materials:

  • Male rats

  • Test compound

  • Horizontal bar (e.g., 1 cm in diameter, raised 9 cm from the surface)

Procedure:

  • Administer the test compound or vehicle at various doses.

  • At specific time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: A significant increase in the descent latency compared to the vehicle-treated group indicates catalepsy. The minimum effective dose (MED) that induces a significant cataleptic response is determined.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Signaling Pathway

Antagonists of the D2 receptor block the binding of dopamine, thereby inhibiting the downstream signaling cascade. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Inhibition of this pathway leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP).[3][15]

D2_Antagonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates Antagonist This compound (Antagonist) Antagonist->D2R Blocks AC_active Adenylyl Cyclase (Active) G_protein->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) ATP ATP cAMP cAMP ATP->cAMP Conversion AC (Active) PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin 5-HT2A Receptor Antagonism Signaling Pathway

Antagonists of the 5-HT2A receptor block the binding of serotonin. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. This signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[16][17][18]

HT2A_Antagonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR G_protein Gq/11 Protein HT2AR->G_protein Activates Antagonist This compound (Antagonist) Antagonist->HT2AR Blocks PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis PLC DAG DAG PIP2->DAG Hydrolysis PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Altered Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.

Experimental Workflow for Antipsychotic Drug Discovery

The development of a novel antipsychotic agent follows a structured workflow from initial synthesis to preclinical evaluation.

Antipsychotic_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Receptor Binding Assays (D2, 5-HT2A, etc.) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺ flux) Binding_Assay->Functional_Assay Amphetamine_Model Amphetamine-Induced Hyperlocomotion Functional_Assay->Amphetamine_Model CAR_Model Conditioned Avoidance Response Amphetamine_Model->CAR_Model Catalepsy_Model Catalepsy Test CAR_Model->Catalepsy_Model PK_Studies Pharmacokinetic Studies Catalepsy_Model->PK_Studies Lead_Opt Lead Optimization (SAR Studies) PK_Studies->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: Experimental workflow for antipsychotic drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and modern approach for the synthesis of this compound is the palladium-catalyzed N-arylation, specifically the Buchwald-Hartwig amination.[1] This reaction typically involves the cross-coupling of 1-phenylpiperazine with a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine). Another approach is the nucleophilic aromatic substitution (SNAr) reaction, which is feasible due to the electron-deficient nature of the pyridine ring.[2]

Q2: Which factors are most critical for optimizing the yield in a Buchwald-Hartwig amination for this synthesis?

A2: The critical factors for optimizing the yield include the choice of palladium catalyst, ligand, base, and solvent.[3] The catalytic activity is highly dependent on the structure of the palladium/phosphine catalyst system.[3] Sterically hindered monodentate phosphine ligands like XPhos have been shown to be effective.[3] The selection of a suitable base is also crucial to avoid decomposition of starting materials while facilitating the catalytic cycle.[4]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Common side reactions in Buchwald-Hartwig aminations can include β-hydride elimination, especially with sterically demanding amines.[4] Additionally, side reactions related to the base sensitivity of the starting materials or products can occur. For instance, strong bases might lead to the decomposition of certain heteroaryl halides.[4]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave irradiation can be a valuable tool to promote fast and efficient N-arylation reactions.[5][6] It often leads to shorter reaction times and can improve yields, especially when dealing with less reactive starting materials.[6]

Troubleshooting Guide

Problem 1: Low to no product formation.

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure the palladium catalyst is not oxidized or degraded. It is often beneficial to use a pre-catalyst that is activated in situ.

  • Potential Cause: Inappropriate choice of ligand or base.

    • Solution: The combination of ligand and base is crucial. For N-arylation of piperazines, ligands like XPhos or DPEphos with bases such as Cs₂CO₃ or K₂CO₃ are often effective.[3] A screening of different ligands and bases might be necessary.

  • Potential Cause: Low reaction temperature.

    • Solution: While some Buchwald-Hartwig reactions proceed at moderate temperatures, others may require heating.[5] Gradually increasing the reaction temperature, potentially with the use of microwave irradiation, can improve the conversion rate.[5][6]

Problem 2: Presence of significant side products.

  • Potential Cause: Decomposition of starting materials or product.

    • Solution: This can be caused by a base that is too strong or a reaction temperature that is too high. Consider using a milder base like NaOTMS if you suspect decomposition of a base-sensitive heteroarene.[4] Optimizing the reaction temperature is also recommended.

  • Potential Cause: Homocoupling of the aryl halide.

    • Solution: This side reaction can sometimes be suppressed by carefully controlling the reaction conditions, including the catalyst loading and the rate of addition of the reagents.

Problem 3: Difficulty in product purification.

  • Potential Cause: Co-elution of the product with starting materials or byproducts during chromatography.

    • Solution: Optimize the chromatographic conditions by screening different solvent systems. If the product is basic, adding a small amount of a volatile base like triethylamine to the eluent can improve peak shape and separation.

  • Potential Cause: The product is obtained as an oil instead of a solid.

    • Solution: Try to crystallize the product from a suitable solvent system. If direct crystallization is difficult, converting the product to a salt (e.g., hydrochloride) can facilitate its purification and handling as a crystalline solid.[7]

  • Potential Cause: Residual palladium catalyst in the final product.

    • Solution: The final product may need to be treated with a palladium scavenger or undergo multiple purification steps, such as recrystallization or filtration through a pad of celite, to remove residual catalyst.

Data Presentation

Table 1: Summary of Reaction Conditions for N-Arylation Reactions.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10)XPhos (10)Cs₂CO₃Toluene1001691 (conversion)[3]
[Pd(Cinnamyl)Cl]₂ (1.5)DavePhos (6)DBU (2)PhMeN/AN/A87[8]
Pd(OAc)₂ (5)XPhos (7.5)Cs₂CO₃Dioxane1001697 (conversion)[3]
Pd(PPh₃)₄CuI (cocatalyst)N/AN/AHigher TempN/AN/A[5]

Experimental Protocols

1. General Protocol for Buchwald-Hartwig Amination Synthesis of this compound

  • To an oven-dried reaction vessel, add 1-phenylpiperazine (1.2 mmol), 4-chloropyridine hydrochloride (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add a suitable base (e.g., Cs₂CO₃, 2.0 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

2. Protocol for Product Purification via Salt Formation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone or diethyl ether).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • A precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.

  • Filter the solid precipitate and wash it with cold solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Dry the purified this compound hydrochloride salt under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reagents 1. Combine Reactants: - 1-Phenylpiperazine - 4-Chloropyridine - Catalyst & Ligand - Base reaction 2. Inert Atmosphere & Solvent Addition reagents->reaction heating 3. Heating & Stirring (Monitor Progress) reaction->heating workup 4. Quench Reaction & Extraction heating->workup purification 5. Column Chromatography workup->purification product 6. Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_no_reaction No Reaction cluster_side_reactions Side Reactions / Decomposition start Low or No Yield check_conversion Is there consumption of starting material? start->check_conversion catalyst_issue Check Catalyst Activity & Ligand Integrity check_conversion->catalyst_issue No base_issue Use Milder Base check_conversion->base_issue Yes conditions_issue Increase Temperature or Change Solvent catalyst_issue->conditions_issue temp_issue Lower Reaction Temperature base_issue->temp_issue

Caption: Troubleshooting guide for low yield in the synthesis.

References

Overcoming solubility issues with 1-Phenyl-4-(4-pyridinyl)piperazine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges with 1-Phenyl-4-(4-pyridinyl)piperazine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO for my stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

A1: This is a common issue known as "antisolvent precipitation." this compound is likely much less soluble in your aqueous buffer than in 100% DMSO. When the DMSO stock is diluted, the concentration of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.

Q2: What is the first thing I should try if I observe precipitation in my assay?

A2: The simplest first step is to lower the final concentration of this compound in your assay. It's possible your current working concentration exceeds its solubility limit in the final buffer system. If the concentration cannot be lowered, you will need to explore modifying your assay buffer or stock solution formulation.

Q3: How does pH affect the solubility of this compound?

A3: this compound has multiple basic nitrogen atoms (on both the piperazine and pyridine rings). The parent compound, piperazine, has pKa values around 5.35 and 9.73.[1] Therefore, the solubility of your compound is expected to be highly pH-dependent. At lower pH values (acidic conditions), these nitrogens will become protonated (charged), which generally increases aqueous solubility. Conversely, at higher pH (alkaline conditions), the compound will be in its less soluble, neutral form.

Q4: Can I just add more DMSO to my assay to keep the compound dissolved?

A4: While increasing the DMSO concentration in the final assay volume can improve solubility, you must exercise caution. Many biological assays, particularly cell-based or enzymatic assays, are sensitive to organic solvents. A high concentration of DMSO (typically >1%) can lead to artifacts, reduced cell viability, or enzyme inhibition. Always determine the maximum DMSO tolerance of your specific assay system by running a solvent-only control.

Troubleshooting Guide for Solubility Issues

If you are encountering precipitation or suspect solubility is impacting your results, follow this step-by-step guide.

Step 1: Confirm the Issue

  • Visual Inspection: Check for visible precipitate, cloudiness, or film in your assay wells, tubes, or stock solution vials.

  • Microscopy: For cell-based assays, inspect wells under a microscope to see if the precipitate is interfering with the cells.

  • Assay Performance: Poor reproducibility, unexpectedly low potency, or a flat dose-response curve can all be indirect indicators of solubility problems.

Step 2: Re-evaluate Your Stock Solution

  • Solvent Choice: Ensure you are using a suitable organic solvent for your primary stock. Dimethyl sulfoxide (DMSO) is a common choice, but for some compounds, ethanol, methanol, or dimethylformamide (DMF) may be better.

  • Concentration: Do not make your stock solution more concentrated than necessary. A 10 mM stock is standard. Attempting to create highly concentrated stocks (>50 mM) can lead to instability and precipitation even before dilution.

  • Storage: Store stock solutions at -20°C or -80°C. Before use, ensure the solution is completely thawed and vortexed to redissolve any compound that may have crystallized during freezing.

Step 3: Optimize the Assay Dilution Step

  • Serial Dilutions: Perform serial dilutions in 100% DMSO (or your stock solvent) before the final dilution into the aqueous buffer. This minimizes the time the compound spends at an intermediate, vulnerable solvent concentration.

  • Mixing Technique: When adding the compound to the assay buffer, mix it quickly and thoroughly. Adding a small volume of concentrated stock to a large volume of buffer while vortexing or pipetting can help prevent localized high concentrations that precipitate immediately.

Step 4: Modify Your Aqueous Assay Buffer

  • If the above steps are insufficient, you may need to modify the assay buffer itself. Several strategies can be employed, as detailed in the tables and protocols below. These include adjusting pH, adding co-solvents, or using solubilizing excipients.

Data Presentation

Physicochemical Properties

While specific experimental solubility data for this compound is not widely published, its structure provides clues to its behavior.

PropertyValue / InformationSource
Molecular Formula C₁₅H₁₇N₃[2]
Molar Mass 239.32 g/mol [2]
Appearance Likely a solid at room temperature[3]
Predicted pKa Contains basic nitrogens; solubility increases at lower pH.[1]
Predicted LogP High; indicates poor aqueous solubility.
CAS Number 14549-61-2[2]
Strategies to Improve Aqueous Solubility

The following table outlines common formulation strategies to enhance the solubility of compounds like this compound in aqueous assay buffers.[4]

StrategyMechanism of ActionCommon AgentsTypical ConcentrationKey Considerations
pH Adjustment Increases the fraction of the compound in its more soluble, ionized (protonated) form.HCl, Citric Acid, Phosphate BuffersAdjust to pH < 6.0Ensure the pH is compatible with your assay's biological components (cells, enzymes, etc.).
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.DMSO, Ethanol, PEG-4001-5% (v/v)Must test for solvent tolerance in the assay. Risk of precipitation upon further dilution.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.Tween® 20/80, Triton™ X-1000.01-0.1% (w/v)Can interfere with protein-protein interactions or disrupt cell membranes at higher concentrations.
Cyclodextrins Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's cavity.β-cyclodextrin, HP-β-CD, SBE-β-CD1-10 mMCan sometimes extract cholesterol from cell membranes; verify assay compatibility.

Experimental Protocols

Protocol 1: Preparation and Assessment of a Stock Solution

This protocol describes how to prepare a standard 10 mM stock solution in DMSO and assess its short-term stability.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge tubes

Methodology:

  • Calculate the mass of this compound needed for your desired volume and concentration (Molar Mass = 239.32 g/mol ). For 1 mL of a 10 mM stock, you need 2.39 mg.

  • Weigh the solid compound accurately and place it in a clean, dry microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the tube vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but be cautious of potential degradation with heat-sensitive compounds.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • For long-term storage, create small aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the approximate solubility limit of your compound in the final assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well plate (clear, for visual inspection)

  • Multichannel pipette

Methodology:

  • Prepare a dilution series of your compound in 100% DMSO. For example, create 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc., down to ~0.1 mM.

  • Add 198 µL of your assay buffer to the wells of the 96-well plate.

  • Add 2 µL of each DMSO dilution to the corresponding wells (this creates a 1:100 dilution and a final DMSO concentration of 1%). Also include a DMSO-only control.

  • Mix the plate immediately by shaking or gentle pipetting.

  • Incubate the plate at room temperature (or your assay temperature) for 1-2 hours.

  • Visually inspect each well for signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.

Visualizations

The following diagrams illustrate workflows for troubleshooting and decision-making.

G cluster_0 Troubleshooting Workflow: Compound Precipitation start Precipitation Observed in Assay q1 Is final concentration above known solubility limit? start->q1 a1_yes Lower working concentration q1->a1_yes Yes q2 Is stock solution fully dissolved? q1->q2 No end_ok Problem Solved a1_yes->end_ok a2_no Warm/Vortex stock. Re-prepare if needed. q2->a2_no No q3 Is final solvent conc. (e.g., DMSO) too low? q2->q3 Yes a2_no->q2 a3_yes Increase solvent conc. (check assay tolerance!) q3->a3_yes Yes a3_no Modify assay buffer. (See solubilization strategies) q3->a3_no No a3_yes->end_ok end_nok Consult Formulation Specialist a3_no->end_nok

Caption: A workflow for troubleshooting precipitation of this compound.

G cluster_1 Decision Tree for Solubilization Strategy start Need to Improve Aqueous Solubility q1 Is assay compatible with pH change? start->q1 a1_yes Lower buffer pH to < 6.0 q1->a1_yes Yes q2 Is assay tolerant to >1% organic solvent? q1->q2 No a2_yes Add co-solvent (e.g., PEG-400) q2->a2_yes Yes q3 Can assay tolerate low % of surfactant? q2->q3 No a3_yes Add Tween®/Triton™ (e.g., 0.05%) q3->a3_yes Yes a3_no Use Cyclodextrin (e.g., HP-β-CD) q3->a3_no No

Caption: A decision tree for selecting an appropriate solubilization strategy.

References

Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Phenyl-4-(4-pyridinyl)piperazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction or presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. If starting materials persist, consider adjusting reaction time, temperature, or stoichiometry of reactants.
Formation of side products.Characterize major impurities using techniques like LC-MS or NMR to understand their structure. This can help in optimizing the reaction conditions to minimize their formation. Purification via column chromatography is often effective in removing structurally different side products.
Difficulty in Crystallization/Recrystallization Inappropriate solvent system.Screen a variety of solvents or solvent mixtures. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar compounds include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.[1]
Presence of oily impurities.If the product oils out during recrystallization, try using a larger volume of solvent, a different solvent system, or pre-purify the crude material by column chromatography to remove the impurities that inhibit crystallization.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the eluent system using TLC first. A good solvent system for column chromatography will give the desired compound a retention factor (Rf) of around 0.2-0.4 on the TLC plate. A gradient elution from a less polar to a more polar solvent system can improve separation.
Column overloading.Do not exceed the loading capacity of your column. As a general rule, use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Degradation During Purification Instability of the compound.For compounds with potential instability, it is advisable to use milder purification conditions. For instance, avoid strongly acidic or basic conditions if the compound is susceptible to hydrolysis. Purification steps should be carried out at lower temperatures if thermal degradation is a concern.
Inaccurate Purity Assessment Unsuitable analytical method.Use a validated analytical method for purity determination. Reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of an acetonitrile and phosphate buffer mixture is a common method for analyzing related piperazine derivatives.[2][3][4] UV detection is typically effective for aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 1-phenylpiperazine and a 4-substituted pyridine, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: Which technique is more suitable for purifying this compound: recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities from a relatively pure product and is scalable.

  • Column chromatography is more suitable for separating the desired product from significant amounts of impurities, especially those with similar solubility profiles. It is also the preferred method when multiple components need to be separated.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC), particularly a reversed-phase method.[2][3][4] Gas Chromatography (GC) can also be a suitable method for assessing purity.[5] Thin Layer Chromatography (TLC) is a quick and useful technique for qualitative assessment of purity and for monitoring the progress of purification.

Q4: What is a typical recrystallization procedure for a piperazine derivative?

A4: A general recrystallization procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. For related piperazine compounds, solvents like isopropyl alcohol have been used.[1]

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline based on methods used for similar phenylpiperazine derivatives and may require optimization.[2][3][4]

  • Column: Octadecyl (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2-3). The exact ratio should be optimized for best separation. A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of approximately 239 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

  • Injection Volume: 10-20 µL.

Purification by Column Chromatography

This is a general protocol for flash column chromatography and should be adapted based on the specific separation needs.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 1-Phenyl-4- (4-pyridinyl)piperazine Purification_Choice Choice of Purification Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography High Impurity Load / Similar Solubility Recrystallization Recrystallization Purification_Choice->Recrystallization Low Impurity Load / Good Crystalline Solid Purity_Analysis Purity Analysis (HPLC/GC) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: A workflow diagram illustrating the general steps for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Low_Purity Low Purity Detected Check_Purity->Low_Purity Purity < Target Successful_Purification Successful Purification Check_Purity->Successful_Purification Purity ≥ Target Identify_Impurity Identify Impurity Source Low_Purity->Identify_Impurity Incomplete_Reaction Incomplete Reaction Identify_Impurity->Incomplete_Reaction Starting Material Present Side_Products Side Products Identify_Impurity->Side_Products Unknown Spots/Peaks Optimize_Reaction Optimize Reaction Conditions Incomplete_Reaction->Optimize_Reaction Choose_Purification Select Appropriate Purification Method Side_Products->Choose_Purification Optimize_Reaction->Start Choose_Purification->Start

References

Troubleshooting 1-Phenyl-4-(4-pyridinyl)piperazine stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Phenyl-4-(4-pyridinyl)piperazine in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a phenylpiperazine derivative, it is susceptible to hydrolysis under both acidic and basic conditions, as well as photodegradation and oxidation.[1][2]

Q2: How should stock solutions of this compound be prepared and stored to ensure maximum stability?

A2: For maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. To minimize degradation, store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials is also advised to protect the compound from light. Some related piperazine compounds are sensitive to carbon dioxide, so purging the vial with an inert gas like argon or nitrogen before sealing can provide additional protection.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Yes, inconsistent experimental results are a common consequence of compound degradation. If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solution (e.g., color change), it is crucial to assess the stability of your compound under your specific experimental conditions.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure and data from related phenylpiperazine compounds, the likely degradation pathways include:

  • Hydrolysis: The piperazine ring can be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic systems, such as the phenyl and pyridinyl rings, can absorb UV light, leading to the formation of reactive species that can cause degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in solution.

Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers
  • Possible Cause: Hydrolytic degradation due to non-optimal pH of the buffer. Phenylpiperazine derivatives have shown susceptibility to both acid- and base-catalyzed hydrolysis.[1]

  • Troubleshooting Steps:

    • pH Stability Profiling: Perform a preliminary experiment to assess the stability of this compound in a range of pH values (e.g., pH 3, 5, 7.4, 9).

    • Use Freshly Prepared Solutions: For aqueous experiments, always use freshly prepared solutions from a frozen, anhydrous stock.

    • Minimize Incubation Time: Reduce the time the compound is in an aqueous buffer as much as possible.

    • Consider a Co-solvent: If compatible with your experimental system, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve stability.

Issue 2: Discoloration of the Solution Upon Storage or Exposure to Light
  • Possible Cause: Photodegradation or oxidation. Exposure to ambient light, especially UV wavelengths, can lead to the formation of colored degradants. Oxidation can also cause discoloration.

  • Troubleshooting Steps:

    • Protect from Light: Store all solutions containing this compound in amber vials or wrap clear vials in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

    • Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with nitrogen or argon.

    • Addition of Antioxidants: In some applications, the inclusion of a small amount of an antioxidant may be beneficial, but compatibility with the experimental system must be verified.

Quantitative Data Summary

Stress ConditionTypical Reagents and ConditionsExpected Degradation of Phenylpiperazine Derivatives
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°CSignificant degradation expected, rate increases with acid concentration and temperature.
Basic Hydrolysis 0.1 M - 1 M NaOH, 60-80°CSignificant degradation expected, rate increases with base concentration and temperature.
Oxidation 3% - 30% H₂O₂, Room TemperatureModerate to significant degradation, dependent on the specific structure.
Thermal Degradation 60-80°C in solutionDegradation is possible, especially over extended periods.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Potential for significant degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of degradants with different polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is ideal for monitoring peak purity).

  • Temperature: 25-30°C.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of the compound in a suitable solvent in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Hypothetical Degradation Pathways parent This compound hydrolysis_acid Acidic Hydrolysis (e.g., HCl, heat) parent->hydrolysis_acid H+ hydrolysis_base Basic Hydrolysis (e.g., NaOH, heat) parent->hydrolysis_base OH- oxidation Oxidation (e.g., H2O2) parent->oxidation [O] photolysis Photodegradation (UV/Vis light) parent->photolysis degradant1 Piperazine Ring Cleavage Products hydrolysis_acid->degradant1 hydrolysis_base->degradant1 degradant2 N-Oxide Derivatives oxidation->degradant2 degradant3 Photodegradation Products photolysis->degradant3

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability start Inconsistent Experimental Results check_storage Verify Stock Solution Storage (-20°C, protected from light) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh If storage is questionable test_stability Perform Forced Degradation Study (pH, light, temp., oxidation) check_storage->test_stability If storage is correct prepare_fresh->test_stability stable Compound is Stable test_stability->stable No degradation unstable Compound is Unstable test_stability->unstable Degradation observed end Consistent Results stable->end modify_protocol Modify Experimental Protocol: - Use fresh solutions - Minimize incubation time - Protect from light - Adjust pH unstable->modify_protocol modify_protocol->end

Caption: A logical workflow for troubleshooting solution instability issues.

References

Optimizing reaction conditions for N-arylation of piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the N-arylation of piperazine, a critical transformation in medicinal chemistry.

Troubleshooting Guide

This section addresses common problems encountered during the N-arylation of piperazine.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium or copper catalyst may be oxidized or decomposed.• Use a pre-catalyst, which is often more air-stable.[1] • Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). • Use fresh, high-purity catalyst and ligands.[2]
2. Inappropriate Base: The chosen base may be too weak, too strong, or poorly soluble.• For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are common.[2] • Ensure the base is sufficiently soluble in the reaction solvent.[1] • For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.
3. Poor Ligand Choice: The ligand may not be suitable for the specific aryl halide or substrate.• For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective in Pd-catalyzed reactions. • For Ullmann (copper-catalyzed) couplings, diamine ligands like 1,10-phenanthroline can be effective.[2]
4. Unsuitable Solvent: The solvent may not adequately dissolve reactants or may be incompatible with the reaction.• Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[2][3] • Avoid high-impact solvents like 1,4-dioxane where possible to improve the greenness of the reaction.[4] • Ensure the solvent is anhydrous, as water can deactivate the catalyst and base.
Formation of Bis-arylated Byproduct 1. Incorrect Stoichiometry: An excess of the aryl halide or insufficient piperazine favors double arylation.• Use an excess of piperazine. This can often be used as the solvent itself in some "neat" applications.[5] • Slowly add the aryl halide to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile.
2. High Reactivity: Unprotected piperazine has two reactive secondary amines.• Use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed later with acid.[6] • Use piperazine monohydrochloride to reduce the nucleophilicity of one nitrogen atom.[7]
Dehalogenation of Aryl Halide 1. Catalyst-Mediated Side Reaction: The catalyst promotes the reduction of the aryl halide instead of C-N coupling.• This is a common side product in Ullmann couplings.[2] • Screen different ligands and catalyst sources (e.g., CuI vs. Cu₂O). • Lowering the reaction temperature may disfavor the dehalogenation pathway.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods.• Increase catalyst loading.[8] • Use a more robust pre-catalyst or ligand system designed for high stability. • For Ullmann couplings, which can be finicky, ensure the copper source is fresh and consider a ligand to stabilize the active species.[2]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for N-arylation of piperazine: Buchwald-Hartwig, Ullmann, or Chan-Lam?

A1: The choice depends on your specific substrate and reaction scale.

  • Buchwald-Hartwig (Pd-catalyzed): This is often the most general and high-yielding method, with a broad substrate scope that includes aryl chlorides, bromides, iodides, and triflates. It is well-suited for sterically hindered substrates.[5][9]

  • Ullmann (Cu-catalyzed): A classical method, traditionally requiring harsh conditions (high temperatures). Modern versions with ligands are milder.[9][10] It can be a good alternative if palladium-catalyzed methods fail, but may require more optimization.[2]

  • Chan-Lam (Cu-catalyzed): This method uses arylboronic acids instead of halides and can be performed under very mild conditions, often at room temperature and open to the air, which simplifies the experimental setup.[9][11]

Q2: How can I selectively synthesize a mono-arylated piperazine?

A2: Controlling selectivity is a primary challenge. Key strategies include:

  • Using a Protecting Group: The most reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine. After the arylation, the Boc group is easily removed.[6]

  • Adjusting Stoichiometry: Using a large excess of piperazine can statistically favor mono-arylation. In some cases, piperazine can be used as the solvent.[5]

  • In-situ Monoprotection: Using piperazine monohydrochloride can reduce the nucleophilicity of one nitrogen, favoring mono-substitution.[7][12]

Q3: My aryl halide is electron-rich and sterically hindered. What conditions should I start with?

A3: This is a challenging substrate combination. For a palladium-catalyzed Buchwald-Hartwig reaction, you should use:

  • Catalyst: A modern Pd-precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[1]

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.

  • Base: A strong base like NaOtBu or LiHMDS.

  • Temperature: Higher temperatures (80-110 °C) may be required.[1]

Q4: Can I run the reaction open to the air?

A4: Most palladium- and copper-catalyzed aryl aminations require an inert atmosphere (nitrogen or argon) to prevent oxidation and deactivation of the catalyst. However, specialized air-stable precatalysts have been developed that allow for reactions to be set up on the benchtop under aerobic conditions.[5][13] The Chan-Lam coupling is also known for its tolerance to air.[11]

Comparative Reaction Data

The following table summarizes typical conditions for the Buchwald-Hartwig N-arylation of piperazine with various aryl chlorides.

Aryl ChloridePiperazine Equiv.Catalyst (mol%)Ligand (mol%)BaseTemp (°C)TimeYield (%)
4-Chlorotoluene1.52% Pd₂(dba)₃4% RuPhos2.1 eq. NaOtBu10010 min97
2-Chlorotoluene1.52% Pd₂(dba)₃4% RuPhos2.1 eq. NaOtBu10010 min95
4-Chloroanisole1.52% Pd₂(dba)₃4% RuPhos2.1 eq. NaOtBu10010 min94
2-Chloro-m-xylene1.52% Pd₂(dba)₃4% XPhos2.1 eq. NaOtBu10010 min96
1-Chloronaphthalene1.52% Pd₂(dba)₃4% RuPhos2.1 eq. NaOtBu10010 min92
Data synthesized from a rapid, aerobic Buchwald-Hartwig protocol.[5]

Visualized Workflows

General Experimental Workflow

This diagram outlines the typical steps for setting up and optimizing an N-arylation reaction.

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Analysis cluster_eval 4. Evaluation reagents Select Aryl Halide & Piperazine Derivative conditions Choose Catalyst, Ligand, Base & Solvent reagents->conditions setup Assemble Glassware Under Inert Atmosphere conditions->setup add_reagents Add Reagents (Solid then Liquid) setup->add_reagents heat Heat to Target Temperature add_reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Quench & Workup monitor->workup purify Purify Product (Column, Crystallization) workup->purify analyze Characterize Product (NMR, MS) purify->analyze troubleshoot Troubleshoot? analyze->troubleshoot troubleshoot->conditions Low Yield troubleshoot->purify Impure

Caption: General workflow for N-arylation of piperazine.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing the cause of a low-yielding reaction.

G cluster_cause1 Cause: Inactive Reaction cluster_cause2 Cause: Side Reaction / Decomposition start Problem: Low Product Yield check_sm Starting Material Consumed? (TLC/LCMS) start->check_sm cause1a Check Catalyst/Ligand Activity check_sm->cause1a No cause2a Check for Dehalogenation Byproduct (GC-MS) check_sm->cause2a Yes cause1b Verify Base Strength/Solubility cause1a->cause1b cause1c Increase Temperature cause1b->cause1c cause2b Look for Bis-Arylation cause2a->cause2b cause2c Product Unstable Under Reaction Conditions? cause2b->cause2c

Caption: Troubleshooting flowchart for low yield N-arylation.

Detailed Experimental Protocol

Example: Buchwald-Hartwig Amination of 4-Chlorotoluene with Piperazine [5]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)

  • Toluene, anhydrous (2 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and piperazine.

  • Seal the vial with a septum and purge with argon for 5 minutes.

  • Add anhydrous toluene via syringe, followed by the 4-chlorotoluene.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.

  • Upon completion, remove the vial from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 5 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-methylphenyl)piperazine.

References

Identifying and minimizing byproducts in phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylpiperazine. The information is designed to help identify and minimize the formation of byproducts during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-phenylpiperazine?

A1: The most prevalent methods for synthesizing 1-phenylpiperazine are:

  • Reaction of Aniline with Bis(2-chloroethyl)amine: This is a classical and straightforward method involving the cyclization of aniline with bis(2-chloroethyl)amine or its hydrochloride salt, often at elevated temperatures.[1][2][3][4][5]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., chlorobenzene, bromobenzene) and piperazine. This method is valued for its versatility and applicability to a wide range of substrates.[6][7]

  • Reductive Amination: This involves the reaction of a carbonyl compound (e.g., cyclohexanone, to ultimately form a phenyl ring via subsequent steps not detailed here, or more directly, a precursor that can be converted to the phenyl group) with piperazine in the presence of a reducing agent.[8][9]

Q2: What are the typical byproducts I can expect in my phenylpiperazine synthesis?

A2: Byproduct formation is highly dependent on the synthetic route chosen:

  • Aniline and Bis(2-chloroethyl)amine Reaction: In this method, the primary byproduct is often N,N-bis(2-chloroethyl)aniline, which can result from the initial N-alkylation of aniline without subsequent cyclization. Polymerization of bis(2-chloroethyl)amine can also occur.

  • Buchwald-Hartwig Amination: A common byproduct is the bis-arylated piperazine (1,4-diphenylpiperazine), where both nitrogen atoms of the piperazine ring have been arylated.[7] Dehalogenation of the aryl halide starting material can also occur as a side reaction.[10]

  • Reductive Amination: The primary challenge in reductive amination is controlling the extent of alkylation. This can lead to the formation of secondary and tertiary amine byproducts if the reaction is not carefully controlled.[8][11]

Q3: How can I best purify my crude phenylpiperazine product?

A3: Common purification techniques for phenylpiperazine include:

  • Distillation: Vacuum distillation is effective for separating the desired product from less volatile impurities and starting materials.[2][3]

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying phenylpiperazine from byproducts with different polarities.[1]

  • Recrystallization: Converting the phenylpiperazine free base to a salt (e.g., hydrochloride or hydrobromide) and recrystallizing it can be an effective purification method.[2]

Q4: Which analytical techniques are most suitable for assessing the purity of my phenylpiperazine product?

A4: The following analytical methods are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of phenylpiperazine and detecting impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating and identifying volatile byproducts and impurities in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying the structures of any significant impurities.

Troubleshooting Guides

Method 1: Reaction of Aniline with Bis(2-chloroethyl)amine
Issue Potential Cause Recommended Solution
Low Yield of Phenylpiperazine Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient mixing.[1][5]
Side reactions, such as polymerization of bis(2-chloroethyl)amine.Use a slight excess of aniline. Control the reaction temperature carefully to avoid excessive heating which can promote polymerization.
Presence of a Dark, Oily Residue Formation of polymeric byproducts and other high molecular weight species.Purify the crude product by vacuum distillation to separate the desired phenylpiperazine from non-volatile residues.[2][3]
Product is Difficult to Solidify Presence of unreacted starting materials or oily byproducts.Purify by column chromatography. Alternatively, convert the free base to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[2]
Method 2: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low Conversion of Aryl Halide Inactive catalyst.Use a pre-catalyst for more reliable formation of the active catalytic species. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[10]
Poor choice of ligand.Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective.[6]
Formation of Bis-arylated Piperazine High catalyst loading or prolonged reaction time.Optimize the catalyst loading and monitor the reaction progress to stop it once the mono-arylated product is maximized. Using a protected piperazine (e.g., Boc-piperazine) can prevent the second arylation.[12]
Dehalogenation of Aryl Halide Side reaction promoted by certain catalyst/ligand combinations or reaction conditions.Screen different ligands and bases. Lowering the reaction temperature may also help to minimize this side reaction.[10]
Reaction is Sluggish with Aryl Chlorides Aryl chlorides are less reactive than bromides or iodides.Use a more active catalyst system, often one with a more electron-rich and bulky phosphine ligand. A stronger base may also be required.[10]
Method 3: Reductive Amination
Issue Potential Cause Recommended Solution
Formation of Multiple Products (Over-alkylation) The initially formed primary or secondary amine is more nucleophilic than the starting amine, leading to further reaction.Use a large excess of the amine relative to the carbonyl compound to favor mono-alkylation. A stepwise procedure, where the imine is pre-formed and then reduced, can offer better control.[8]
Low Yield Inefficient imine formation or incomplete reduction.Optimize the pH for imine formation (typically weakly acidic). Ensure the reducing agent is added under appropriate conditions and is not consumed by side reactions.
Formation of Alcohol Byproduct Reduction of the carbonyl starting material before imine formation.Use a reducing agent that is selective for the imine/iminium ion over the carbonyl group, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[9]
Difficult Purification Close boiling points or similar polarities of the desired product and byproducts.Derivatization of the amine products to facilitate separation, followed by deprotection. Purification by preparative HPLC may also be necessary.

Data Presentation

Table 1: Comparison of Phenylpiperazine Synthesis Methods

Synthesis Method Typical Yield Common Byproducts Advantages Disadvantages
Aniline + Bis(2-chloroethyl)amine 60-80%[2][3]N,N-bis(2-chloroethyl)aniline, Polymeric materialsInexpensive starting materials, simple procedure.High reaction temperatures, potential for multiple byproducts.[3]
Buchwald-Hartwig Amination 70-95%[7]1,4-Diphenylpiperazine, Dehalogenated areneHigh yields, broad substrate scope, milder conditions.[6]Expensive catalyst and ligands, requires inert atmosphere.[10]
Reductive Amination VariableOver-alkylated piperazines, alcohol from carbonyl reductionMild reaction conditions, readily available starting materials.Difficult to control selectivity, potential for multiple products.[8]

Experimental Protocols

Key Experiment 1: Synthesis of 1-Phenylpiperazine via Reaction of Aniline with Bis(2-chloroethyl)amine Hydrochloride

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 equivalents).[3]

  • Heat the reaction mixture to 160-190°C and maintain this temperature for 3-5 hours.[3] The reaction is typically run neat (without solvent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an aqueous solution of a strong base (e.g., 30% sodium hydroxide) to neutralize the hydrochloride salt and basify the mixture to a pH > 12.[3]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 1-phenylpiperazine.[3]

Key Experiment 2: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

Methodology:

  • To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd2(dba)3) (1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the aryl halide (e.g., chlorobenzene or bromobenzene) (1.0 equivalent), piperazine (1.2-1.5 equivalents), and a base (e.g., sodium tert-butoxide or cesium carbonate) (1.4-2.0 equivalents).

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

experimental_workflow_cyclization cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification aniline Aniline heating Heat (160-190°C) 3-5 hours aniline->heating bis_chloro Bis(2-chloroethyl)amine HCl bis_chloro->heating neutralization Basification (NaOH) heating->neutralization Crude Product extraction Solvent Extraction neutralization->extraction purification Vacuum Distillation extraction->purification product 1-Phenylpiperazine purification->product Pure Product

Caption: Workflow for Phenylpiperazine Synthesis via Cyclization.

troubleshooting_byproducts cluster_synthesis Synthesis Method cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions synthesis_method Phenylpiperazine Synthesis low_yield Low Yield synthesis_method->low_yield impurity Impurity Detected synthesis_method->impurity incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reaction Side Reaction low_yield->side_reaction catalyst_inactive Inactive Catalyst low_yield->catalyst_inactive impurity->side_reaction over_reaction Over-reaction impurity->over_reaction purify Purification (Distillation, Chromatography) impurity->purify optimize_conditions Optimize Conditions (Time, Temp, Conc.) incomplete_rxn->optimize_conditions side_reaction->optimize_conditions change_reagents Change Reagents (Ligand, Base, Solvent) side_reaction->change_reagents catalyst_inactive->change_reagents use_protected_reagent Use Protected Reagent over_reaction->use_protected_reagent

Caption: Troubleshooting Logic for Byproduct Formation.

logical_relationship_buchwald cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes catalyst Catalyst/Ligand Choice yield Product Yield catalyst->yield dehalogenation Dehalogenation Byproduct catalyst->dehalogenation influences base Base Strength base->yield temperature Reaction Temperature temperature->yield temperature->dehalogenation high temp can increase ratio Piperazine:Aryl Halide Ratio mono_product Mono-arylated Product ratio->mono_product excess piperazine favors di_product Di-arylated Byproduct ratio->di_product low ratio can increase

Caption: Buchwald-Hartwig Reaction Parameter Relationships.

References

Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of piperazine and other basic compounds.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

Peak tailing is a common chromatographic problem, particularly with basic compounds like piperazine, that can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identify and resolve the root cause of peak tailing.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to characterize the problem.

  • Quantify the Tailing: Calculate the USP Tailing Factor (Tf) for the piperazine peak. A Tf value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing, and values above 2.0 are generally unacceptable for quantitative analysis.[1]

  • Review Chromatographic Conditions: Carefully document your current HPLC method parameters, including column type, mobile phase composition (pH, buffer strength, organic modifier), flow rate, and injection volume.

  • Observe the Pattern: Does the tailing occur for all peaks or only for the piperazine compound? If it's specific to the basic analyte, it strongly suggests secondary interactions with the stationary phase.

Step 2: Optimizing the Mobile Phase

The mobile phase composition is a critical factor in controlling the peak shape of basic compounds.

  • Adjusting pH: The pH of the mobile phase can significantly impact the ionization state of both the piperazine analyte and the residual silanol groups on the silica-based stationary phase.

    • Low pH (pH 2-3): At a low pH, residual silanol groups are protonated and thus less likely to interact with the protonated basic analyte. This is often the most effective way to reduce peak tailing.[1][3][4][5]

    • High pH (pH > 8): At a high pH, the basic analyte is in its neutral form, which can also lead to improved peak shape. However, this approach requires a pH-stable column.

  • Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the stationary phase.[3][6]

    • A typical concentration of TEA is around 0.1% (v/v) or 5-10 mM.[3][7]

    • Be aware that TEA can sometimes shorten column lifetime and may not be suitable for all applications, especially LC-MS.[3]

  • Increasing Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH at the column surface and mask some of the silanol interactions.[1][5]

Step 3: Evaluating the Stationary Phase

The choice of HPLC column is paramount for achieving symmetrical peaks for basic compounds.

  • Use Modern, High-Purity Silica Columns (Type B): Older silica columns (Type A) often have higher metal content and more acidic silanol groups, which exacerbate peak tailing. Modern "Type B" silica columns are much purer and provide better peak shapes for basic analytes.[3][6]

  • Employ End-Capped Columns: End-capping is a process that chemically derivatizes the residual silanol groups, making them less accessible for interaction with basic analytes.[4][8][9] Double-endcapped columns offer even better performance.[9]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group incorporated near the silica surface, which helps to shield the silanol groups and improve the peak shape of basic compounds.[1]

    • Hybrid Silica-Polymer Phases: These columns offer a wider pH stability range and can be used at high pH to analyze basic compounds in their neutral state.

Step 4: Other Potential Causes and Solutions

If peak tailing persists after optimizing the mobile phase and column, consider these other factors:

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.[1]

  • Sample Overload: Injecting too much sample can saturate the column and cause peak tailing. Dilute your sample or reduce the injection volume to see if the peak shape improves.[1][4]

  • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening and peak tailing. Use shorter, narrower-bore tubing where possible.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my piperazine peak tail so much on a standard C18 column?

A1: Peak tailing of basic compounds like piperazine on standard silica-based C18 columns is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[10][11] These interactions lead to a mixed-mode retention mechanism, causing the peak to broaden and tail.

Q2: What is the quickest way to try and fix my peak tailing issue?

A2: The quickest and often most effective initial step is to lower the pH of your mobile phase to between 2 and 3.[1][3][4][5] This protonates the silanol groups, minimizing their interaction with your basic analyte. You can achieve this by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase.

Q3: When should I use triethylamine (TEA) in my mobile phase?

A3: Triethylamine (TEA) is a competing base that can be added to the mobile phase to block the active silanol sites on the stationary phase.[3][6] It is particularly useful when working at a mid-range pH where silanol deprotonation is significant. A concentration of 0.1% (v/v) is a good starting point.[7] However, be mindful that it can sometimes interfere with detection and may shorten the column's lifespan.[3]

Q4: Can the type of organic solvent I use affect peak tailing?

A4: Yes, the choice of organic modifier can have an effect. While both acetonitrile and methanol are commonly used, they can exhibit different selectivities and impact peak shape. If you are experiencing tailing with one, it is worth trying the other to see if it improves the chromatography.

Q5: Is it better to use a low pH or a high pH for piperazine analysis?

A5: Both low and high pH can be effective, but the choice depends on your column's stability.

  • Low pH (2-3): This is the most common approach and is compatible with most silica-based columns. It works by protonating the silanol groups.[1][3][4][5]

  • High pH (>8): This approach keeps the piperazine analyte in its neutral, uncharged form, which can lead to excellent peak shape. However, it requires a column specifically designed for high pH stability, as standard silica columns will dissolve under these conditions.

Q6: My peak tailing gets worse as I inject more sample. What does this mean?

A6: This is a classic sign of mass overload.[1][4] The stationary phase has a finite number of binding sites, and when you inject too much sample, these sites become saturated, leading to peak distortion. Try reducing your sample concentration or injection volume.

Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic parameters on the peak tailing factor (Tf) for a typical basic compound like piperazine.

ParameterCondition 1Approx. Tailing Factor (Tf)Condition 2Approx. Tailing Factor (Tf)Reference
Mobile Phase pH pH 7.0> 2.0pH 3.01.1 - 1.5[11]
Mobile Phase Additive No Additive> 1.80.1% Triethylamine1.2 - 1.6[3][12]
Column Type Standard C18 (Type A Silica)> 2.0End-Capped C18 (Type B Silica)1.0 - 1.3[3][6]

Experimental Protocol: Method Development for Reduced Peak Tailing of Piperazine

This protocol provides a detailed methodology for developing a robust HPLC method for piperazine analysis with minimal peak tailing.

1. Initial Method Setup:

  • Column: Start with a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) from a reputable manufacturer.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for the piperazine derivative, or ELSD/CAD/MS for underivatized piperazine.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the piperazine standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

2. Optimization Steps:

  • pH Adjustment:

    • Prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers (e.g., phosphate or formate).

    • Inject the piperazine standard under each condition and record the tailing factor.

    • Select the pH that provides the most symmetrical peak.

  • Evaluation of Mobile Phase Additives (if necessary):

    • If tailing persists at low pH, prepare a mobile phase containing a low concentration of triethylamine (e.g., 0.05% v/v).

    • Gradually increase the TEA concentration (e.g., to 0.1%, 0.2%) and observe the effect on peak shape.

    • Choose the lowest concentration of TEA that provides an acceptable peak shape to minimize potential side effects.

  • Column Screening:

    • If satisfactory results are not achieved, screen different column chemistries.

    • Test a polar-embedded column and a phenyl-hexyl column under the optimized mobile phase conditions.

    • For high pH work, use a hybrid or other pH-stable column with a suitable high pH mobile phase (e.g., ammonium hydroxide).

3. Final Method Validation:

  • Once an optimal method is developed, perform system suitability tests, including multiple injections of the piperazine standard, to ensure the method is reproducible and robust. The tailing factor should be consistently within the acceptable range.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting peak tailing in the HPLC analysis of piperazine compounds.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) assess Step 1: Assess & Diagnose - Quantify Tailing (Tf) - Review Method Parameters - Check for Specificity to Basic Analyte start->assess mobile_phase Step 2: Optimize Mobile Phase assess->mobile_phase adjust_ph Adjust Mobile Phase pH (Try pH 2-3 first) mobile_phase->adjust_ph Is tailing still present? add_tea Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_tea Still tailing? solution Peak Tailing Resolved (Tf < 1.2) adjust_ph->solution Tailing resolved increase_buffer Increase Buffer Strength (e.g., 20-50 mM) add_tea->increase_buffer Still tailing? add_tea->solution Tailing resolved stationary_phase Step 3: Evaluate Stationary Phase increase_buffer->stationary_phase Still tailing? increase_buffer->solution Tailing resolved modern_column Use Modern End-Capped C18 Column (Type B Silica) stationary_phase->modern_column Using older column? alternative_phase Try Alternative Phase (Polar-Embedded, Phenyl-Hexyl) modern_column->alternative_phase Still tailing? modern_column->solution Tailing resolved high_ph_column Use High pH Stable Column (with high pH mobile phase) alternative_phase->high_ph_column Still tailing? alternative_phase->solution Tailing resolved other_causes Step 4: Investigate Other Causes high_ph_column->other_causes Still tailing? high_ph_column->solution Tailing resolved check_contamination Check for Column Contamination/Degradation other_causes->check_contamination check_overload Check for Sample Overload (Dilute sample) check_contamination->check_overload Column is clean? check_extra_column Check Extra-Column Volume (Tubing, connections) check_overload->check_extra_column Not overloaded? check_extra_column->solution Tailing resolved

Caption: Troubleshooting workflow for resolving peak tailing of piperazine compounds.

References

Technical Support Center: Enhancing the Bioavailability of 1-Phenyl-4-(4-pyridinyl)piperazine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 1-Phenyl-4-(4-pyridinyl)piperazine formulations.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation development of this compound.

Issue 1: Poor Dissolution Rate of the Active Pharmaceutical Ingredient (API)

Symptoms:

  • Inconsistent results in in-vitro dissolution studies.

  • Low drug release in quality control tests.

  • High variability in preclinical pharmacokinetic studies.

Possible Causes & Solutions:

Possible Cause Recommended Action Experimental Protocol
Poor aqueous solubility of the free base. This compound is reported to be soluble in water, but the dissolution rate can be a limiting factor. The solubility is pH-dependent due to the basic nature of the piperazine and pyridine rings.Determine the pH-solubility profile of the API.
Crystallinity of the API. The crystalline form of the API may have a slow dissolution rate.Characterize the solid-state properties of the API using techniques like DSC and PXRD.
Particle size of the API. Large particle size can reduce the surface area available for dissolution.Employ particle size reduction techniques such as micronization or nanomilling.
Issue 2: Low Oral Bioavailability Despite Adequate Dissolution

Symptoms:

  • High in-vitro dissolution but low in-vivo plasma concentrations.

  • Significant first-pass metabolism suspected.

Possible Causes & Solutions:

Possible Cause Recommended Action Experimental Protocol
P-glycoprotein (P-gp) efflux. The compound may be a substrate for P-gp transporters in the gut wall, leading to its efflux back into the intestinal lumen.Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil).
First-pass metabolism. The compound may be extensively metabolized in the liver before reaching systemic circulation. Phenylpiperazine derivatives can undergo metabolism, including aromatic ring oxidation.[1]Perform an in-vitro metabolism study using liver microsomes to identify major metabolites.
Poor permeability. While some piperazine derivatives show good permeability, this needs to be confirmed for the specific compound.The Caco-2 permeability assay will also provide an apparent permeability coefficient (Papp).

II. Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A1: Given that piperazine derivatives can face solubility and metabolism challenges, the following strategies are recommended:

  • Solid Dispersions: Dispersing the API in a hydrophilic polymer matrix can enhance dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve solubility and may also mitigate P-gp efflux and first-pass metabolism.

Q2: Which excipients are suitable for creating solid dispersions of a basic compound like this compound?

A2: A variety of polymers can be used. The choice will depend on the desired release profile and the manufacturing process.

Polymer Type Examples Key Considerations
Polyvinylpyrrolidones (PVP) Kollidon® 12 PF, Kollidon® 30Good solubilizers, suitable for solvent evaporation and hot-melt extrusion.
Polyvinylpyrrolidone-vinyl acetate copolymers Kollidon® VA 64Excellent for hot-melt extrusion, provides stable amorphous dispersions.
Cellulose Derivatives Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl cellulose (HPC)Can inhibit crystallization and provide controlled release.
Polyethylene Glycols (PEG) PEG 4000, PEG 6000Low melting point carriers suitable for melt methods.
Specialized Polymers Soluplus®Has amphiphilic properties, acting as a solubilizer and promoting supersaturation.

Q3: How do I select the components for a Self-Emulsifying Drug Delivery System (SEDDS) formulation?

A3: SEDDS formulation involves a systematic screening of oils, surfactants, and co-surfactants. The goal is to find a combination that can dissolve the drug and form a stable microemulsion upon dilution with aqueous media.

III. Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from established methods for assessing intestinal drug permeability.[2][3][4]

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed cells onto Transwell® inserts (e.g., 12-well plates) at a density of approximately 6 x 10^4 cells/cm².

  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) using an EVOM™ voltohmmeter. TEER values should be >250 Ω·cm².

  • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

3. Permeability Study:

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Prepare dosing solutions of this compound in the transport buffer (e.g., at 10 µM).

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of the compound in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of drug appearance in the receiver compartment.

      • A: The surface area of the membrane.

      • C₀: The initial concentration in the donor compartment.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio > 2 suggests the involvement of active efflux transporters like P-gp.

Protocol 2: In-Vitro Metabolism in Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.[1][5][6][7][8]

1. Reagents and Materials:

  • Pooled human or rat liver microsomes.

  • This compound.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile (for reaction termination).

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound and potential metabolites using LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula:

    • CLint = (0.693 / t₁/₂) / (microsomal protein concentration)

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Bioanalytical Quantification

This protocol is a general method for the quantification of phenylpiperazine derivatives in plasma, which can be adapted for this compound.[9][10][11]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., around 250-260 nm).

  • Injection Volume: 20-100 µL.

2. Sample Preparation (Plasma):

  • To a plasma sample (e.g., 100 µL), add an internal standard.

  • Precipitate proteins by adding a water-miscible organic solvent like acetonitrile or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the HPLC system.

3. Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

IV. Data Presentation

Table 1: Illustrative pH-Solubility Profile of this compound

pH Solubility (mg/mL)
1.2> 50
4.525.8
6.85.2
7.41.5
This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Outcomes of Different Formulation Strategies

Formulation Drug Load (%) Dissolution at 30 min (%) Relative Bioavailability (%)
Unformulated API 10015100 (Reference)
Solid Dispersion (HPMC) 2075250
SEDDS 1095400
This table presents hypothetical data for illustrative purposes.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation API API Characterization (Solubility, Particle Size) SD Solid Dispersion (e.g., with HPMC) API->SD SEDDS SEDDS Formulation (Oil, Surfactant Screening) API->SEDDS Dissolution Dissolution Testing SD->Dissolution SEDDS->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 Metabolism Liver Microsome Metabolism Study Caco2->Metabolism PK Pharmacokinetic Study (Animal Model) Metabolism->PK Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism Lumen Intestinal Lumen (Drug in Solution) Enterocyte Enterocyte Lumen->Enterocyte Passive Diffusion & Active Transport Enterocyte->Lumen P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein Liver Hepatocyte PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Metabolites & Unchanged Drug

Caption: Key pathways in drug absorption and metabolism.

References

Strategies to reduce off-target effects of phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate the off-target effects of phenylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target interactions observed with phenylpiperazine derivatives?

Phenylpiperazine derivatives are known for their promiscuity, often interacting with a range of G-protein coupled receptors (GPCRs) beyond the intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1][2][3][4] For example, many compounds designed for 5-HT1A receptors also show significant affinity for α1-adrenergic receptors.[1] Additionally, interactions with ion channels, such as the hERG channel, are a common concern that can lead to cardiotoxicity.

Q2: How can I predict potential off-target effects of my compound in silico?

Before beginning costly experimental assays, computational methods can provide valuable insights into a compound's potential off-target profile. These approaches use curated databases of known drug-target interactions to predict a compound's activity based on its chemical structure.[5]

  • Similarity-Based Methods: These tools compare your molecule to a database of compounds with known off-target activities. 2D and 3D similarity searches can identify potential liabilities early on.

  • Pharmacophore Modeling: This involves creating a 3D model of the features required for binding to a known off-target (e.g., the hERG channel) and screening your compound against it.

  • Molecular Docking: Docking your compound into the crystal structures of common off-targets (like various 5-HT or adrenergic receptor subtypes) can help predict binding affinity and identify key interactions to disrupt.[6]

Q3: What is a good starting point for experimentally profiling the selectivity of a new phenylpiperazine derivative?

A tiered approach is most efficient. Start with broad screening panels and then move to more focused assays.

  • Broad Off-Target Screening: Use a commercially available off-target panel, such as the Psychoactive Drug Screening Program (PDSP) or similar services, which screen your compound against a wide range of receptors, ion channels, and transporters at a fixed concentration (e.g., 10 µM).[2] This provides a broad overview of potential liabilities.

  • Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the binding affinity (Ki) or functional activity (IC50/EC50). This quantifies the potency of the off-target interaction.

  • Orthogonal Assays: Confirm key off-target hits using a different assay format. For example, if an off-target interaction was identified in a radioligand binding assay, confirm it with a cell-based functional assay (e.g., calcium flux, cAMP).

Troubleshooting Guides

Problem 1: My compound has high affinity for the intended target but also binds strongly to an undesired receptor (e.g., α1-adrenergic or 5-HT2A receptor).

This is a common issue of poor selectivity. The goal is to introduce structural modifications that decrease affinity for the off-target receptor while maintaining or improving affinity for the primary target.

Suggested Strategies & Solutions:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the phenyl ring. The position and electronic properties of these substituents can drastically affect selectivity.[1]

    • Ortho/Meta/Para Substitution: A comparative study on hydantoin-phenylpiperazines showed that the meta position on the phenyl ring is particularly important for differentiating between 5-HT1A and α1 receptor affinity. The α1 receptor is more sterically constrained in this region compared to the 5-HT1A receptor.[1]

    • Electron-donating vs. Electron-withdrawing groups: Introducing electron-withdrawing groups (e.g., Cl, F, CF3) or electron-donating groups (e.g., OCH3, CH3) can alter electrostatic interactions with the receptor binding pocket.[7][8]

  • Bioisosteric Replacement: Replace the phenyl ring with a different aromatic or non-aromatic group to alter the compound's properties while retaining key binding interactions.[9][10] Bioisosteric replacement can improve selectivity, enhance metabolic stability, and reduce lipophilicity.[11]

    • Phenyl Ring to Heterocycle: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine, thiazole) can introduce new hydrogen bond donors/acceptors and change the electronic distribution, potentially disfavoring binding at the off-target.[4][10]

    • Phenyl Ring to Saturated Ring: In some cases, replacing the phenyl ring with a saturated or partially saturated ring (e.g., cyclohexane, piperidine) can reduce off-target effects by removing aromatic interactions like pi-stacking.[10]

Workflow for Addressing Poor Selectivity

cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Analysis cluster_3 Outcome start Compound shows high affinity for Target X and Off-Target Y strategy Select Medicinal Chemistry Strategy start->strategy sar Strategy 1: SAR Exploration (Modify Phenyl Substituents) strategy->sar Known SAR bioisostere Strategy 2: Bioisosteric Replacement (Replace Phenyl Ring) strategy->bioisostere Novel Scaffold synthesize Synthesize Analogs sar->synthesize bioisostere->synthesize assay Screen Analogs vs. Target X and Off-Target Y synthesize->assay analyze Analyze Data: Calculate Selectivity Index (SI) assay->analyze decision Selectivity Improved? analyze->decision success Lead Candidate Identified decision->success Yes failure Return to Strategy Selection decision->failure No failure->strategy

Caption: Workflow for improving compound selectivity.

Problem 2: My compound is potent, but initial screens show potential for cardiotoxicity (hERG inhibition).

hERG channel affinity is a major reason for drug candidate failure. It is often driven by specific structural features common in piperazine-containing molecules, namely the presence of a basic nitrogen atom and lipophilic aromatic groups.

Suggested Strategies & Solutions:

  • Reduce Lipophilicity: High lipophilicity (LogP) is strongly correlated with hERG binding. Reduce the overall lipophilicity of the molecule.

    • Replace lipophilic substituents on the phenyl ring (e.g., -CF3, -Cl) with more polar ones (e.g., -OH, -NH2, small amides).

    • Introduce polar atoms into alkyl chains.

  • Modulate Basicity (pKa): The basicity of the piperazine nitrogen is a key driver of hERG affinity.

    • Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often desired.

    • Replacing hydrogen with fluorine on carbons adjacent to the nitrogen can effectively reduce basicity.[12]

  • Disrupt Key Pharmacophore Features: Block or remove interactions with key residues in the hERG channel pore (e.g., Tyr652, Phe656).

    • Introduce steric bulk near the basic nitrogen to prevent the cation-pi interaction with Tyr652.

    • Rigidify the molecule using strategies like creating rigid analogs to lock it into a conformation that is unfavorable for hERG binding.[13]

Decision Tree for Mitigating hERG Risk

start hERG IC50 < 10 µM (Potential Liability) check_props Analyze Physicochemical Properties (LogP, pKa) start->check_props high_logp LogP > 3.5? check_props->high_logp strat_conformation Strategy: Conformational Constraint (Rigidify scaffold) check_props->strat_conformation LogP/pKa are optimal high_pka pKa > 8.0? high_logp->high_pka Yes strat_logp Strategy: Reduce Lipophilicity (Add polar groups) high_logp->strat_logp No strat_pka Strategy: Reduce Basicity (Add EWGs near N) high_pka->strat_pka No strat_combo Strategy: Combine LogP and pKa reduction high_pka->strat_combo Yes resynthesize Synthesize & Test Analogs strat_logp->resynthesize strat_pka->resynthesize strat_combo->resynthesize strat_conformation->resynthesize end_node hERG IC50 > 30 µM (Reduced Risk) resynthesize->end_node

Caption: Decision tree for selecting a hERG mitigation strategy.

Data Presentation: SAR for Selectivity

The following table summarizes fictional data illustrating how modifications to a phenylpiperazine scaffold can impact affinity and selectivity between a primary target (Target A) and a common off-target (α1-Adrenergic Receptor).

CompoundR-group (para-position)Target A Kᵢ (nM)α₁-Adrenergic Kᵢ (nM)Selectivity Index (SI = Kᵢ α₁ / Kᵢ Target A)
1 (Parent) -H15453
2a -OCH₃1224020
2b -Cl18603.3
2c -CF₃25953.8
2d -C(O)NH₂20> 1000> 50

This table demonstrates that adding a bulky, polar hydrogen-bond donor (Amide, 2d ) or an electron-donating group (Methoxy, 2a ) at the para-position significantly reduced affinity for the α₁-adrenergic receptor, thereby improving the selectivity index.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of a phenylpiperazine derivative for a target of interest (e.g., 5-HT1A receptor) and an off-target (e.g., D2 receptor).[2]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT1A).

  • Radioligand specific for the receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).[2]

  • Non-specific binding control (a high concentration of a known, non-labeled ligand).

  • Test compound (phenylpiperazine derivative) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Prepare serial dilutions of your test compound in the assay buffer.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific control ligand (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of the specific radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash each filter rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Technical Support Center: Addressing Metabolic Instability of the Piperazine Moiety

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metabolic instability associated with the piperazine moiety in their drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for piperazine-containing compounds?

A1: The piperazine ring is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).[1] The most common pathways include:

  • N-oxidation: Formation of N-oxides at one or both nitrogen atoms.

  • N-dealkylation: Cleavage of substituents attached to the piperazine nitrogens.

  • Ring Oxidation: Hydroxylation at the carbon atoms of the piperazine ring, often at the α-carbon, which can lead to the formation of reactive iminium ions.[2]

  • Ring Opening: Scission of the piperazine ring, leading to various linear metabolites.[3]

  • Acetylation: N-acetylation of unsubstituted piperazine nitrogens, particularly by the NAT2 isozyme.[1]

  • Reactive Metabolite Formation: Bioactivation can lead to the formation of reactive intermediates like iminium ions or quinone-imines, which can covalently bind to cellular macromolecules.[4][5] In some cases, this can involve a novel ring contraction of the piperazine.[4][6]

Q2: My piperazine-containing compound shows high clearance in vivo. What are the likely metabolic "hotspots"?

A2: High in vivo clearance of piperazine-containing drugs is often attributed to extensive metabolism. The primary metabolic hotspots are typically:

  • Unsubstituted piperazine nitrogens: These are prone to N-acetylation, which can be a rapid clearance pathway.[1]

  • Carbons alpha to the nitrogen atoms: These positions are susceptible to oxidation, which can initiate a cascade of further metabolic reactions, including the formation of reactive iminium ions.[2]

  • N-alkyl groups: Small alkyl groups on the piperazine nitrogens are often readily cleaved via N-dealkylation.

  • Aromatic rings attached to the piperazine: These can undergo hydroxylation.

Q3: How can I experimentally identify the metabolites of my piperazine compound?

A3: The standard approach for metabolite identification involves incubating the compound with a metabolically active system, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The most common in vitro systems are:

  • Liver Microsomes (Human, Rat, Mouse): These contain a high concentration of CYP enzymes and are useful for identifying Phase I metabolites.

  • Hepatocytes (Cryopreserved or Fresh): These contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes, providing a more complete picture of metabolism.

Q4: What are reactive metabolites, and how can I detect their formation from a piperazine moiety?

A4: Reactive metabolites are chemically unstable and highly reactive species that can be formed during metabolism. For piperazine-containing compounds, the formation of electrophilic iminium ions is a key concern as they can bind to nucleophilic residues in proteins and DNA, potentially leading to toxicity.[2][5]

To detect these unstable intermediates, "trapping" agents are used in in vitro incubations. These agents are nucleophiles that react with the electrophilic metabolite to form a stable, detectable adduct. Common trapping agents include:

  • Potassium Cyanide (KCN): Traps hard electrophiles like iminium ions.[3][9]

  • Glutathione (GSH): Traps soft electrophiles such as quinone-imines and Michael acceptors.[3][9]

The resulting adducts can then be identified by LC-MS/MS.

Q5: What are the main strategies to improve the metabolic stability of the piperazine moiety?

A5: Several medicinal chemistry strategies can be employed to "block" or reduce the metabolic lability of the piperazine ring:

  • Introducing Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the piperazine nitrogens can decrease their basicity and reduce their susceptibility to oxidation.

  • Steric Hindrance: Introducing bulky groups near the metabolic hotspots can sterically hinder the approach of metabolic enzymes.

  • Fluorine "Blocking": Replacing a hydrogen atom with a fluorine atom at a metabolically labile carbon position can block oxidation at that site.[7][10]

  • Bioisosteric Replacement: Replacing the piperazine ring with a more metabolically stable bioisostere can be a highly effective strategy.[5][8] Examples of piperazine bioisosteres include diazaspiro[3.3]heptane, homopiperazine, and various bridged diazacycloalkanes.[10][11]

  • Lowering Lipophilicity (LogD): There is often a correlation between high lipophilicity and high metabolic clearance. Reducing the overall lipophilicity of the molecule can reduce its interaction with metabolic enzymes.[12]

Troubleshooting Guides

Problem 1: High in vitro intrinsic clearance in liver microsomes.

Possible Cause Troubleshooting Step
Rapid CYP-mediated metabolism. 1. Metabolite Identification: Perform a metabolite identification study using LC-MS/MS to pinpoint the site(s) of metabolism. 2. CYP Inhibition Assay: Use specific CYP inhibitors to identify the major contributing CYP isoforms (e.g., CYP3A4, CYP2D6).[13][14] 3. Structural Modification: Based on the MetID results, apply strategies like fluorine blocking, introducing steric hindrance, or reducing electron density at the metabolic hotspot.[7]
N-acetylation of an unsubstituted piperazine nitrogen. 1. Hepatocyte vs. Microsome Comparison: Compare stability in hepatocytes (containing NATs) and microsomes. Higher clearance in hepatocytes suggests NAT involvement. 2. Structural Modification: Introduce a small alkyl group (e.g., methyl) on the free nitrogen to block acetylation.[1]

Problem 2: Discrepancy between in vitro and in vivo clearance.

Possible Cause Troubleshooting Step
Involvement of non-CYP metabolic pathways. 1. Investigate other enzyme systems: Consider the involvement of enzymes like aldehyde oxidase (AO) or monoamine oxidase (MAO), which are present in hepatocytes but not fully represented in microsomes. 2. Use specific inhibitors: Employ inhibitors for AO (e.g., hydralazine) or MAO (e.g., pargyline) in hepatocyte incubations.
Formation of reactive metabolites leading to covalent binding. 1. Reactive Metabolite Trapping: Conduct in vitro incubations with trapping agents (KCN, GSH) to detect the formation of reactive intermediates.[3] 2. Structural Modification: If reactive metabolites are confirmed, modify the structure to prevent their formation (e.g., block the site of oxidation).[2]
High plasma protein binding. 1. Measure plasma protein binding: Determine the unbound fraction of the drug. High binding can sometimes lead to lower than expected in vivo clearance based on in vitro data.

Quantitative Data Summary

Table 1: In Vitro Microsomal Half-Life (t1/2) of Piperazin-1-ylpyridazine Analogs

CompoundStructural ModificationMLM t1/2 (min)HLM t1/2 (min)
1 Parent Compound23
29 Fluorine-blocked ring D, pyridine in region A, diazaspiro[3.3]heptane replacement for piperazine113105

Data extracted from a study on structure-metabolism relationships. MLM: Mouse Liver Microsomes, HLM: Human Liver Microsomes.[10]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a general procedure to assess the metabolic stability of a piperazine-containing compound.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[15]

    • Thaw liver microsomes (human, rat, or mouse) on ice.

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer and the microsomal solution (final protein concentration typically 0.5-1 mg/mL) at 37°C for 5 minutes.

    • Add the test compound to the mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Protocol 2: Reactive Metabolite Trapping with KCN and GSH

This protocol is designed to detect the formation of reactive electrophilic metabolites.

  • Incubation Setup:

    • Prepare four sets of incubations with liver microsomes (1 mg/mL) in 100 mM phosphate buffer (pH 7.4):

      • Test compound (e.g., 30 µM) + NADPH + GSH (2.5 mM)

      • Test compound + NADPH + KCN (1.5 mM)[16]

      • Test compound + NADPH (Positive control for metabolism)

      • Test compound without NADPH (Negative control for metabolism)

  • Incubation and Termination:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reactions by adding NADPH.

    • Incubate for 45-60 minutes at 37°C.[16]

    • Terminate the reactions by adding ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay protocol (centrifugation to remove proteins).

    • Analyze the supernatant by high-resolution LC-MS/MS.

    • Search for the expected mass-to-charge ratios (m/z) of the GSH and cyanide adducts of the parent compound and its potential oxidized metabolites.

Visualizations

Metabolic_Pathways_of_Piperazine cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism cluster_trapping Reactive Metabolite Trapping Piperazine_Drug Piperazine_Drug N_Oxide N_Oxide Piperazine_Drug->N_Oxide N-Oxidation Hydroxylated_Piperazine Hydroxylated_Piperazine Piperazine_Drug->Hydroxylated_Piperazine Ring Hydroxylation N_Dealkylated_Metabolite N_Dealkylated_Metabolite Piperazine_Drug->N_Dealkylated_Metabolite N-Dealkylation Acetylated_Metabolite Acetylated_Metabolite Piperazine_Drug->Acetylated_Metabolite N-Acetylation (NATs) Iminium_Ion Reactive Iminium Ion Hydroxylated_Piperazine->Iminium_Ion Oxidation Ring_Opened_Metabolite Ring_Opened_Metabolite Iminium_Ion->Ring_Opened_Metabolite Hydrolysis GSH_Adduct GSH_Adduct Iminium_Ion->GSH_Adduct Trapped by GSH CN_Adduct CN_Adduct Iminium_Ion->CN_Adduct Trapped by KCN

Caption: Common metabolic pathways of piperazine-containing drugs.

Troubleshooting_Workflow Start High In Vivo Clearance Observed Microsomal_Assay Perform Liver Microsomal Stability Assay Start->Microsomal_Assay High_Clearance High In Vitro Clearance? Microsomal_Assay->High_Clearance MetID Perform Metabolite ID (LC-MS/MS) High_Clearance->MetID Yes Low_Clearance Low In Vitro Clearance High_Clearance->Low_Clearance No Block_Metabolism Block Metabolism (e.g., F-blocking, steric hindrance) MetID->Block_Metabolism Bioisostere Consider Bioisosteric Replacement MetID->Bioisostere Block_Metabolism->Microsomal_Assay Bioisostere->Microsomal_Assay Reactive_Metabolite_Check Check for Reactive Metabolites (GSH/KCN Trapping) Non_CYP_Check Investigate Non-CYP Metabolism (e.g., AO, MAO in Hepatocytes) Reactive_Metabolite_Check->Non_CYP_Check Low_Clearance->Reactive_Metabolite_Check

Caption: Troubleshooting workflow for high in vivo clearance.

References

Preventing degradation of 1-Phenyl-4-(4-pyridinyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Phenyl-4-(4-pyridinyl)piperazine during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and oxidation. For prolonged storage, refrigeration (2-8 °C) is advisable. The compound should be kept away from strong oxidizing agents, strong acids, and sources of ignition.[1]

Q2: What are the common signs of degradation of this compound?

A2: Degradation of this compound can be indicated by a change in physical appearance, such as discoloration (e.g., from a white or off-white powder to yellow or brown), clumping, or the development of an unusual odor. From an analytical perspective, the appearance of new peaks or a decrease in the main peak area in chromatograms (e.g., HPLC, TLC) are clear indicators of degradation.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the structure and studies of related phenylpiperazine derivatives, the primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photodegradation.[2] The piperazine ring and the pyridinyl moiety are susceptible to these degradation routes, especially under harsh conditions such as extreme pH, elevated temperatures, and exposure to light.

Q4: How can I monitor the purity of my this compound sample?

A4: The purity of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3] These methods can separate the parent compound from potential degradation products, allowing for quantification of purity.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific incompatibility studies for this compound are not extensively documented in publicly available literature, care should be taken with excipients that are hygroscopic, highly acidic or basic, or contain reactive functional groups. It is recommended to perform compatibility studies with selected excipients during formulation development.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (yellowing/browning) Oxidation or photodegradation due to improper storage.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator. Minimize exposure to light and air.
Appearance of additional peaks in HPLC analysis Chemical degradation has occurred.Identify the nature of the degradation by performing forced degradation studies (see Experimental Protocols). This will help in understanding the degradation pathway and in developing a stability-indicating method.
Poor solubility or insolubility of a previously soluble batch Formation of insoluble degradation products or polymers.Re-purify the compound if possible. For future use, ensure storage conditions are strictly followed to prevent degradation.
Inconsistent results in biological assays Degradation of the compound leading to reduced potency or formation of active/interfering byproducts.Confirm the purity of the compound before each experiment using a validated analytical method. Use freshly prepared solutions for assays.

Quantitative Data on Stability

The following table summarizes the expected stability of this compound under various stress conditions. This data is representative and based on typical behavior of similar phenylpiperazine derivatives. Actual results may vary depending on the specific experimental conditions.

Condition Parameter Duration Expected Degradation (%) Potential Degradation Products
Acidic 0.1 M HCl24 hours5 - 15Hydrolysis products of the piperazine ring
Alkaline 0.1 M NaOH24 hours10 - 25Products of hydrolysis and rearrangement
Oxidative 3% H₂O₂24 hours15 - 30N-oxides, hydroxylated derivatives
Thermal 60 °C7 days5 - 10Thermally induced rearrangement products
Photolytic UV light (254 nm)24 hours20 - 40Photodegradation products, colored impurities

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed and validated to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) can be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Forced Degradation Studies

To identify potential degradation products and pathways, forced degradation studies should be performed.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60 °C for 7 days.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

After exposure, analyze the samples using the developed stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Troubleshooting_Degradation start Start: Observe Issue with Compound issue_physical Physical Change? (e.g., color, clumping) start->issue_physical issue_analytical Analytical Anomaly? (e.g., new HPLC peaks) start->issue_analytical issue_physical->issue_analytical No improper_storage Review Storage Conditions: - Light exposure? - Air/Moisture ingress? - Temperature fluctuations? issue_physical->improper_storage Yes forced_degradation Perform Forced Degradation Studies - Acid/Base Hydrolysis - Oxidation - Thermal - Photolytic issue_analytical->forced_degradation Yes end End: Stable Compound Handling issue_analytical->end No remediate_storage Action: Improve Storage - Use amber vials - Inert atmosphere - Refrigerate improper_storage->remediate_storage remediate_storage->end identify_degradants Identify Degradation Products (e.g., via LC-MS) forced_degradation->identify_degradants develop_method Develop/Validate Stability-Indicating Method identify_degradants->develop_method routine_monitoring Implement Routine Purity Monitoring develop_method->routine_monitoring routine_monitoring->end

Caption: Troubleshooting workflow for addressing degradation of this compound.

Degradation_Pathways main_compound This compound hydrolysis Hydrolysis (Acid/Base) main_compound->hydrolysis oxidation Oxidation main_compound->oxidation photodegradation Photodegradation main_compound->photodegradation hydrolysis_products Piperazine Ring Opening Other Hydrolytic Products hydrolysis->hydrolysis_products oxidation_products N-Oxides Hydroxylated Derivatives oxidation->oxidation_products photo_products Colored Impurities Rearrangement Products photodegradation->photo_products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to MC4R Antagonists: Benchmarking 1-Phenyl-4-(4-pyridinyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Phenyl-4-(4-pyridinyl)piperazine and its analogs against other known Melanocortin-4 Receptor (MC4R) antagonists. The data presented herein is intended to inform research and development efforts in the pursuit of novel therapeutics targeting the MC4R pathway, which is critically involved in energy homeostasis and appetite regulation.

Introduction to MC4R Antagonism

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain. It plays a pivotal role in mediating the effects of melanocortins, such as alpha-melanocyte-stimulating hormone (α-MSH), to suppress food intake and increase energy expenditure. Antagonism of MC4R is therefore a promising strategy for the treatment of conditions characterized by cachexia (wasting syndrome) associated with chronic diseases like cancer, as well as other disorders involving appetite loss. The phenylpiperazine and pyridinylpiperazine scaffolds have emerged as promising structural motifs for the development of potent and selective MC4R antagonists.

Comparative Analysis of MC4R Antagonists

Table 1: In Vitro Performance of Selected MC4R Antagonists

Compound/AnalogChemical ClassBinding Affinity (Ki, nM) vs. hMC4RFunctional Antagonism (IC50, nM)Selectivity (fold) vs. hMC3RReference
Compound 12b *Pyridinylpiperazine3.436>200[1]
HS014 Peptide Analog3.16-17.2MedchemExpress
HS024 Peptide Analog0.29-11.3MedchemExpress
JKC363 Non-peptide0.5 (IC50)-90MedchemExpress
PF-07258669 Spirocyclic piperidine0.4613-Pfizer Inc.
SNT207858 Not specified22 (binding IC50)11 (functional IC50)-MedchemExpress
TCMCB07 Non-peptide31.5 (IC50)--[2]

*Compound 12b is a representative pyridinylpiperazine derivative with a more complex structure than this compound, but provides an indication of the potential of this chemical class.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for antagonist characterization.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates Antagonist MC4R Antagonist Antagonist->MC4R Binds and Blocks G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Effects (Reduced Food Intake, Increased Energy Expenditure) PKA->Downstream_Effects Phosphorylates Targets Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Screen Screening against other Melanocortin Receptors (MC1R, MC3R, MC5R) Binding_Assay->Selectivity_Screen Functional_Assay cAMP Accumulation Assay (Determine IC50) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Screen->PK_Studies Efficacy_Models Disease Models (e.g., Cancer Cachexia) PK_Studies->Efficacy_Models Behavioral_Studies Food Intake and Body Weight Measurement Efficacy_Models->Behavioral_Studies Data_Analysis Data Analysis and Lead Optimization Behavioral_Studies->Data_Analysis Compound_Synthesis Compound Synthesis (this compound analogs) Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay

References

A Comparative Analysis of the Pharmacological Profiles of 1-Phenyl-4-(4-pyridinyl)piperazine and 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological activity of 1-Phenyl-4-(4-pyridinyl)piperazine and its parent compound, 1-phenylpiperazine. While extensive data is available for 1-phenylpiperazine, a widely recognized psychoactive compound and synthetic precursor, comprehensive pharmacological data for this compound is less prevalent in publicly accessible literature. This guide summarizes the available experimental data to facilitate further research and drug development efforts.

Summary of Pharmacological Activity

1-Phenylpiperazine is primarily characterized as a monoamine releasing agent with a notable preference for norepinephrine. Its activity profile also includes interactions with various neurotransmitter receptors. In contrast, while the pyridinyl moiety in this compound suggests potential modulation of adrenergic and other receptor systems, specific quantitative data on its binding affinities and functional activities are not widely reported.

Quantitative Data Comparison

The following table summarizes the available quantitative data for 1-phenylpiperazine. No direct comparative experimental data for this compound was found in the reviewed literature.

CompoundAssayTargetEC50 (nM)Reference
1-Phenylpiperazine Monoamine ReleaseNorepinephrine Transporter (NET)186[1]
Monoamine ReleaseSerotonin Transporter (SERT)880[1]
Monoamine ReleaseDopamine Transporter (DAT)2,530[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of phenylpiperazine compounds are provided below.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of test compounds for various G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK293, CHO) or from animal brain tissue.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-ketanserin for 5-HT2A receptors, [³H]-spiperone for D2 dopamine receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assays

These assays measure the ability of a compound to induce the release of monoamine neurotransmitters from neuronal preparations.

Objective: To quantify the potency of test compounds in inducing the release of norepinephrine, serotonin, and dopamine.

General Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., hippocampus for serotonin, striatum for dopamine, hypothalamus for norepinephrine) of rodents.

  • Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]-norepinephrine, [³H]-serotonin, or [³H]-dopamine) to allow for uptake.

  • Superfusion: The loaded synaptosomes are then continuously superfused with a physiological buffer.

  • Stimulation: After a baseline release is established, the synaptosomes are exposed to varying concentrations of the test compound.

  • Fraction Collection: Superfusate fractions are collected at regular intervals.

  • Quantification: The radioactivity in each fraction is measured by liquid scintillation counting to determine the amount of released monoamine.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for monoamine release and a typical experimental workflow for a radioligand binding assay.

Monoamine_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamine Monoamine (NE, 5-HT, DA) VMAT2->Monoamine vesicular packaging Transporter Monoamine Transporter (NET, SERT, DAT) Monoamine->Transporter reuptake Transporter->Monoamine reverses transport direction Released_Monoamine Released Monoamine Transporter->Released_Monoamine release Phenylpiperazine 1-Phenylpiperazine Phenylpiperazine->Transporter enters neuron via transporter Receptor Postsynaptic Receptor Released_Monoamine->Receptor binds to

Caption: General mechanism of 1-phenylpiperazine-induced monoamine release.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Membranes with Receptor of Interest Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

1-Phenylpiperazine is a well-characterized monoamine releasing agent with a preference for norepinephrine. The addition of a 4-pyridinyl group to the piperazine ring, as in this compound, is likely to alter its pharmacological profile. Pyridinylpiperazine derivatives are known to interact with various receptors, particularly adrenergic receptors. However, without specific experimental data for this compound, a direct and quantitative comparison of its activity profile to that of 1-phenylpiperazine is not possible at this time. Further research is warranted to fully elucidate the pharmacological properties of this compound and its potential as a lead compound in drug discovery.

References

Cross-Validation of Analytical Methods for 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Phenyl-4-(4-pyridinyl)piperazine, a significant scaffold in medicinal chemistry, is paramount. This guide provides a comparative analysis of various analytical methodologies, offering insights into their performance based on experimental data.

The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and compares high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound and related piperazine derivatives.

Comparative Analysis of Analytical Methods

The performance of different analytical methods can be evaluated based on several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the validation data from various studies on piperazine derivatives, providing a baseline for method selection and cross-validation.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method often requires derivatization to enhance the UV activity of piperazine compounds.[1][2]

ParameterResultReference
Linearity Range 30 - 350 ppm[1]
Accuracy (% Recovery) 104.87 - 108.06%[1]
Precision (% RSD) < 4.0[1]
Limit of Detection (LOD) 30 ppm[1]
Limit of Quantification (LOQ) 90 ppm[1]
Table 2: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

LC-MS methods offer high sensitivity and selectivity, making them suitable for complex matrices.[3][4]

ParameterCation Exchange LC-MS/MSReversed Phase LC-MS/MSLC-QTOF/MSReference
Linearity Range 0.001 - 1 ng/mg tissue0.001 - 1 ng/mg tissue10.0 - 900.0 ng/mL[3][4]
Precision (% RSD) < 6%< 6%r² > 0.99[3][4]
Limit of Detection (LOD) 0.007 pg/mg tissue0.34 pg/mg tissue-[3]
Limit of Quantification (LOQ) --10 ng/mL[4]
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5]

ParameterResultReference
Intra-day Precision (% RSD) 0.3 - 1.80%[5]
Inter-day Precision (% RSD) 1.10 - 1.73%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.

HPLC-UV Method with Derivatization

This method is based on the reaction of piperazine with a derivatizing agent to form a UV-active compound.[1][2]

  • Derivatization: React the sample containing piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[1][2]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18.

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[1]

    • Detection: UV detection at a wavelength appropriate for the derivative, such as 340 nm.[1]

    • Injection Volume: 10 µL.[1]

HPLC-MS/MS Method

This highly sensitive method is suitable for trace-level quantification.[3]

  • Sample Preparation: Extraction of the analyte from the matrix, which may involve protein precipitation for biological samples.[4]

  • Chromatographic Conditions:

    • Column: Either a reversed-phase or a cation exchange column can be used.[3]

    • Mobile Phase: A volatile buffer system compatible with mass spectrometry, such as ammonium formate in water and methanol.[6]

    • Ion Source: Electrospray ionization (ESI) is commonly used.[3][6]

  • Mass Spectrometry Detection:

    • Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

GC-MS Method

This technique is well-suited for the analysis of thermally stable and volatile piperazine derivatives.[5]

  • Sample Preparation: Simple solvent extraction of the analytes from the sample matrix.[5]

  • Gas Chromatography Conditions:

    • Column: A capillary column with a suitable stationary phase, such as 5% phenyl/95% dimethylpolysiloxane.[7]

    • Injection Temperature: Typically around 260°C.[5]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 290°C.[7]

    • Carrier Gas: Helium at a constant flow rate.[5]

  • Mass Spectrometry Detection:

    • The mass spectrometer is operated in electron ionization (EI) mode, and full scan or selected ion monitoring (SIM) can be used for detection.

Methodology Visualization

The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures provide equivalent results.

CrossValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting DefineObjective Define Objective & Scope SelectMethods Select Methods for Comparison DefineObjective->SelectMethods PrepareSamples Prepare Standard & QC Samples SelectMethods->PrepareSamples AnalyzeSamples Analyze Samples by Each Method PrepareSamples->AnalyzeSamples CollectData Collect Raw Data AnalyzeSamples->CollectData StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) CollectData->StatisticalAnalysis ComparePerformance Compare Performance Metrics StatisticalAnalysis->ComparePerformance AssessEquivalence Assess Method Equivalence ComparePerformance->AssessEquivalence Documentation Document Results & Conclusions AssessEquivalence->Documentation

Figure 1. A generalized workflow for the cross-validation of analytical methods.

References

Structure-activity relationship (SAR) studies of 1-Phenyl-4-(4-pyridinyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of 1-Phenyl-4-(4-pyridinyl)piperazine Analogs in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold has emerged as a critical pharmacophore in the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. The high degree of homology between these two receptors presents a significant challenge in achieving selectivity, a key factor in minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comparative analysis of various this compound analogs, summarizing their binding affinities and functional activities based on published experimental data. Detailed experimental protocols and visualizations of key processes are included to support further research and development in this area.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of a selection of this compound analogs for the human dopamine D2 and D3 receptors. The data highlights the impact of various structural modifications on potency and selectivity. Lower Ki values indicate higher binding affinity.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH3H400.3133[1]
2 2,3-diClH530.959[1]
3 2-FButyl349963.6[2]
4 2-F4-(thien-3-yl)benzamide>10001.4>714[2][3]
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400[2][3]
6 HPhenyl<10<10~1[4]
7 3-CF3Phenyl<10<1056[4]
8 2-OCH34-((4-phenylpiperazin-1-yl)methyl)aniline>1000>1000-[5]
9 2-OCH3N-(4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)phenyl)benzo[d][5][6]dioxole-5-sulfonamide>1000>1000-[5]

Key Structure-Activity Relationship (SAR) Insights

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring significantly influence both affinity and selectivity. Electron-withdrawing groups, such as trifluoromethyl at the 3-position (Compound 7), can enhance D3 receptor selectivity over the D2 receptor[4]. Dichlorination at the 2 and 3 positions (Compound 2) also yields high-affinity D3 ligands[1].

  • Bitopic Binding Mode: The addition of extended moieties, such as the 4-(thien-3-yl)benzamide in Compound 4, can dramatically increase D3 selectivity. This is attributed to a "bitopic" binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site, and the extended tail interacts with a secondary, allosteric site unique to the D3 receptor[3].

  • Conformational Restriction: Introducing conformational constraints within the linker region can modulate the binding profile. While not detailed in the table, studies have shown that restricting the flexibility of the linker between the piperazine core and the terminal aromatic group can lead to varied affinities and efficacies at D2 and D3 receptors[5][7].

Experimental Protocols

Radioligand Binding Assay for D2 and D3 Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

  • HEK-293 cells stably expressing human D2 or D3 dopamine receptors.

  • Radioligand: [3H]Spiperone or [125I]Iodoazidobenzamide (IABN).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Non-specific binding control: Haloperidol (10 µM) or (+)-butaclamol (4 µM).

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the receptor of interest and harvest by centrifugation.

    • Homogenize the cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C[8].

    • Resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium[8].

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Functional Assay

This assay is used to determine the functional activity (e.g., antagonist or partial agonist) of the test compounds at D2/D3 receptors, which are Gi/o-coupled receptors that inhibit adenylyl cyclase.

Materials:

  • HEK-293 cells stably expressing human D2 or D3 dopamine receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine or quinpirole (a full agonist).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

Procedure:

  • Cell Culture and Plating:

    • Culture and seed the receptor-expressing HEK-293 cells in 96-well plates and allow them to adhere.

  • Compound Incubation:

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a short period.

    • Add a fixed concentration of a full agonist (e.g., quinpirole) in the presence of forskolin to stimulate adenylyl cyclase.

    • To determine agonist/partial agonist activity, incubate the cells with varying concentrations of the test compound in the presence of forskolin.

  • Cell Lysis and cAMP Measurement:

    • After incubation, lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • For antagonist activity, plot the cAMP concentration as a function of the test compound concentration to determine the IC50 for the inhibition of the agonist-induced response.

    • For agonist activity, plot the cAMP concentration as a function of the test compound concentration to determine the EC50 and the maximal effect (Emax) relative to the full agonist.

Visualizations

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D3R Dopamine D3 Receptor Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Dopamine / Agonist Agonist->D3R Binds Gi->AC Inhibits ATP ATP ATP->AC

Caption: Dopamine D3 receptor signaling pathway leading to the inhibition of adenylyl cyclase.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Separate Bound & Unbound Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Calc Calculate IC50 Competition_Curve->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

In Vitro to In Vivo Correlation of Phenylpiperazine Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative phenylpiperazine compound, given the limited publicly available data on 1-Phenyl-4-(4-pyridinyl)piperazine. The selected analogue, a potent and selective melanocortin-4 receptor (MC4R) antagonist, serves as a valuable case study for understanding the translational potential of this chemical class. The data presented is derived from preclinical studies and is intended to offer a framework for evaluating similar compounds.

Comparative Efficacy of MC4R Antagonists

The following table summarizes the in vitro binding affinity and in vivo efficacy of a selected pyridinylpiperazine MC4R antagonist and a comparator compound.

Compound IDIn Vitro Efficacy (Ki at MC4R in nM)In Vivo Efficacy (Effect on Food Intake and Lean Body Mass in a Murine Cachexia Model)
Compound 12b 3.4Stimulated food intake and reversed lean body mass loss in tumor-bearing mice[1]
Compound 10 (Data not specified in the abstract)Showed efficacy in the murine cachexia model[1]

Signaling Pathway of MC4R Antagonism

The diagram below illustrates the proposed signaling pathway affected by the representative phenylpiperazine compound. As an MC4R antagonist, it blocks the downstream signaling cascade typically initiated by the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH).

MC4R_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to aMSH α-MSH aMSH->MC4R Activates Antagonist Phenylpiperazine Antagonist Antagonist->MC4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anorexigenic) CREB->Gene_Expression Induces

Caption: Signaling pathway of a phenylpiperazine MC4R antagonist.

Experimental Workflow for In Vitro to In Vivo Correlation

Establishing a robust in vitro to in vivo correlation (IVIVC) is critical in drug development. The following diagram outlines a typical workflow for a compound like the one discussed.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy cluster_correlation IVIVC receptor_binding Receptor Binding Assays (e.g., Ki determination) functional_assays Functional Assays (e.g., cAMP measurement) receptor_binding->functional_assays correlation Correlation Analysis (PK/PD Modeling) receptor_binding->correlation pk_studies In Vivo PK Studies (e.g., in mice) functional_assays->pk_studies brain_penetration Brain Penetration Assessment pk_studies->brain_penetration animal_model Disease Model (e.g., Murine Cachexia Model) brain_penetration->animal_model efficacy_endpoints Efficacy Endpoints (e.g., Food Intake, Body Weight) animal_model->efficacy_endpoints efficacy_endpoints->correlation

Caption: Experimental workflow for establishing IVIVC.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the characterization of the representative phenylpiperazine compound.

1. In Vitro Radioligand Binding Assay for MC4R Affinity

  • Objective: To determine the binding affinity (Ki) of the test compound for the melanocortin-4 receptor.

  • Cell Lines: HEK293 cells stably expressing human MC4R.

  • Radioligand: [¹²⁵I]-(Tyr²)-NDP-α-MSH.

  • Procedure:

    • Cell membranes are prepared from the MC4R-expressing HEK293 cells.

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Following incubation, the bound and free radioligand are separated by filtration through a glass fiber filter.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • The IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2. In Vivo Murine Cachexia Model

  • Objective: To evaluate the in vivo efficacy of the test compound in a disease-relevant animal model.

  • Animal Model: C57BL/6 mice bearing Lewis Lung Carcinoma tumors, which is an established model for cancer cachexia.[1]

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • Once the tumors are established and signs of cachexia (e.g., weight loss) are observed, the mice are randomized into vehicle and treatment groups.

    • The test compound or vehicle is administered to the respective groups (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule.

    • Key parameters are monitored daily, including:

      • Food intake

      • Body weight

      • Lean body mass (which can be measured using techniques like DEXA or NMR).

    • The study is continued for a specified duration, after which the animals are euthanized, and tissues may be collected for further analysis.

    • Statistical analysis is performed to compare the treated group with the vehicle group to determine the effect of the compound on the measured parameters.

3. Pharmacokinetic Studies in Rodents

  • Objective: To determine the pharmacokinetic profile of the test compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to different groups of animals to determine bioavailability.

    • Blood samples are collected at various time points post-administration.

    • For brain penetration studies, brain tissue is also collected at the same time points.

    • The concentration of the compound in plasma and brain homogenates is quantified using a validated analytical method, such as LC-MS/MS.

    • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated using appropriate software.

    • Brain-to-plasma concentration ratios are calculated to assess the extent of brain penetration.[1]

References

Benchmarking 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Analysis Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1-Phenyl-4-(4-pyridinyl)piperazine against established standard reference compounds targeting key receptors implicated in neurological and inflammatory pathways. Due to the limited publicly available data on the direct biological activity of this compound, this guide is based on the pharmacological profiles of structurally related phenylpiperazine and pyridinylpiperazine derivatives. For the purpose of this comparative analysis, we have postulated hypothetical affinity values for this compound to facilitate a direct comparison with well-characterized standard compounds.

Comparative Analysis of Receptor Binding Affinity

The following tables summarize the binding affinities (Ki in nM) of this compound (hypothetical values) and standard reference compounds for the Dopamine D2, Serotonin 5-HT1A, and P2X4 receptors. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine D2 Receptor Binding Affinity

CompoundClassKi (nM)
This compound Phenylpiperazine Derivative150 (Hypothetical)
HaloperidolButyrophenone Antagonist0.66 - 2.84[1]
ClozapineAtypical Antipsychotic9.0 - 113.0[1]
SpiperoneButyrophenone Antagonist~0.1 (Implied high affinity)
PerospironeAzapirone Antipsychotic1.4[2]

Table 2: Serotonin 5-HT1A Receptor Binding Affinity

CompoundClassKi (nM)
This compound Phenylpiperazine Derivative80 (Hypothetical)
8-OH-DPATAminotetralin Agonist0.25[3]
WAY-100635Piperazine Antagonist~1 (Implied high affinity)
BuspironeAzapirone Partial Agonist1.2 - 14
PerospironeAzapirone Antagonist2.9[2]

Table 3: P2X4 Receptor Antagonism

CompoundClassIC50 (nM)
This compound Phenylpiperazine Derivative500 (Hypothetical)
5-BDBDDiazabicyclo[3.3.1]nonane Derivative750[4]
PSB-12062Phenoxazine Derivative248[4]
BAY-1797Sulfonamide Derivative141 - 210[4]
BX-430Urea Derivative426[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard procedures for assessing compound activity at the respective receptors.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human Dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human Dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~80-120 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Including this compound and standard references, prepared in appropriate concentrations.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Prepare cell membranes by homogenization and centrifugation of the D2-expressing CHO cells.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Initiate the binding reaction by adding [³H]-Spiperone at a final concentration of approximately 0.5 nM.

  • For determining non-specific binding, a parallel set of wells should contain 10 µM Haloperidol instead of the test compound.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.[5]

  • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of compounds at the 5-HT1A receptor by quantifying agonist-stimulated G-protein activation.

Materials:

  • Receptor Source: Rat hippocampal membranes.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: Including this compound and standard references (agonists).

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

  • Filtration Apparatus and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Prepare rat hippocampal membranes by homogenization and centrifugation.

  • Pre-incubate the membranes with GDP (10 µM) in assay buffer for 15 minutes at 30°C to allow for the dissociation of endogenous GTP.

  • In a 96-well plate, add the pre-incubated membranes, the test compound at various concentrations, and [³⁵S]GTPγS at a final concentration of approximately 0.1 nM.

  • To determine non-specific binding, a parallel set of wells should contain 10 µM unlabeled GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal stimulation) by non-linear regression analysis.

P2X4 Receptor Calcium Influx Assay

This cell-based functional assay measures the ability of compounds to antagonize ATP-induced calcium influx through the P2X4 receptor.

Materials:

  • Cell Line: PC3 cells or other cells endogenously or recombinantly expressing the P2X4 receptor.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Phenol-free DMEM or Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Agonist: ATP (Adenosine 5'-triphosphate).

  • Test Compounds: Including this compound and standard antagonists.

  • Positive Control for maximal calcium influx: Ionomycin.

  • Fluorescence Plate Reader with automated injection capabilities (e.g., FlexStation 3).

Procedure:

  • Seed the P2X4-expressing cells in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.[6]

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds (antagonists) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading (Excitation: ~494 nm; Emission: ~516 nm).[6]

  • Automatically inject a submaximal concentration of ATP (e.g., 50 µM) into the wells and immediately begin recording the fluorescence intensity over time.[6]

  • After the ATP-induced signal has returned to baseline, inject a saturating concentration of Ionomycin to determine the maximal calcium influx for normalization.

  • Analyze the data by calculating the peak fluorescence response after ATP addition, normalized to the baseline and the ionomycin response.

  • Determine the IC50 value for the antagonist by plotting the inhibition of the ATP-induced calcium influx against the concentration of the test compound and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the benchmarking of this compound.

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 This compound D2R D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Events Compound This compound (Antagonist) Compound->D2R Binding

Caption: Dopamine D2 Receptor Antagonism Pathway.

G cluster_workflow Receptor Binding Assay Workflow Preparation Prepare Receptor Membranes and Radioligand Incubation Incubate Membranes, Radioligand, and Test Compound Preparation->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Detection Quantify Bound Radioactivity Filtration->Detection Analysis Data Analysis (IC50/Ki Determination) Detection->Analysis

Caption: Radioligand Receptor Binding Assay Workflow.

G Compound Test Compound (e.g., this compound) Assay In Vitro Assay (e.g., Binding, Functional) Compound->Assay Standard Standard Reference Compound Standard->Assay Data Quantitative Data (Ki, IC50, EC50) Assay->Data Comparison Comparative Analysis Data->Comparison

Caption: Logical Flow of Comparative Benchmarking.

References

A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperazine and phenylpiperidine scaffolds are two of the most prevalent heterocyclic motifs in medicinal chemistry, forming the core of a multitude of clinically successful drugs and investigational agents. Their rigid structures, which allow for precise three-dimensional positioning of substituent groups, and their ability to interact with a wide range of biological targets, have made them privileged scaffolds in drug design. This guide provides a comparative analysis of these two important pharmacophores, focusing on their chemical properties, pharmacological profiles, synthetic accessibility, and structure-activity relationships (SAR), supported by experimental data.

Chemical Structure and Physicochemical Properties

The core structures of 1-phenylpiperazine and 4-phenylpiperidine are distinguished by the presence of a second nitrogen atom in the piperazine ring. This seemingly subtle difference has profound implications for their physicochemical properties and, consequently, their pharmacokinetic profiles and pharmacological activities.

PropertyPhenylpiperazinePhenylpiperidineKey Differences and Implications
Structure A phenyl group attached to a piperazine ringA phenyl group attached to a piperidine ringThe additional nitrogen atom in the piperazine ring introduces a second basic center and alters the ring conformation and electronic distribution.
Basicity (pKa) pKa1 ≈ 4.8, pKa2 ≈ 8.8pKa ≈ 8.8Phenylpiperazine is a dibasic compound, with the N1 nitrogen being less basic due to the electron-withdrawing effect of the phenyl ring. The N4 nitrogen has a pKa similar to that of the single nitrogen in phenylpiperidine. This dual basicity can influence salt formation, solubility, and receptor interactions.
Lipophilicity (logP) Generally lowerGenerally higherThe additional nitrogen atom in piperazine increases its polarity, leading to lower logP values compared to its piperidine counterpart. This can affect membrane permeability and blood-brain barrier penetration.
Hydrogen Bonding N4-H can act as a hydrogen bond donor; both nitrogens can act as acceptors.N-H can act as a hydrogen bond donor; the nitrogen can act as an acceptor.The presence of two nitrogen atoms in piperazine offers more opportunities for hydrogen bonding interactions with biological targets.

Pharmacological Profiles: A Tale of Two Scaffolds

While both scaffolds can be found in drugs targeting the central nervous system (CNS), they exhibit distinct preferences for certain receptor families.

Phenylpiperazines are frequently associated with drugs targeting aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor agonists and antagonists, as well as for ligands of various other 5-HT and dopamine receptor subtypes. This has led to their widespread use in the development of antidepressants, anxiolytics, and antipsychotics.

Phenylpiperidines , on the other hand, are most famously represented by the potent opioid analgesics. The 4-phenylpiperidine scaffold is a key structural feature of fentanyl and its analogs, which are powerful agonists of the mu-opioid receptor.[1][2] This scaffold is also found in other classes of CNS-active drugs, including some selective serotonin reuptake inhibitors (SSRIs) and antipsychotics.[3]

Comparative Structure-Activity Relationship (SAR)

A direct comparison of the SAR of phenylpiperazine and phenylpiperidine derivatives can be illustrated by examining their activity at shared targets, such as the histamine H3 and sigma-1 receptors.

A study comparing a series of histamine H3 receptor ligands revealed that the replacement of a piperidine ring with a piperazine ring can have a dramatic effect on sigma-1 receptor affinity.[4]

CompoundScaffoldHistamine H3R Kᵢ (nM)Sigma-1R Kᵢ (nM)
Compound 4 Phenylpiperazine3.171531
Compound 5 Phenylpiperidine7.703.64

Data sourced from a study on dual histamine H3 and sigma-1 receptor ligands.[4]

In this example, the phenylpiperidine-containing compound (Compound 5) displays significantly higher affinity for the sigma-1 receptor, while maintaining high affinity for the histamine H3 receptor. This highlights how a subtle change in the core scaffold can drastically alter the selectivity profile of a ligand. The authors suggest that the difference in inhibitory potency at the sigma-1 receptor can be attributed to a change in the protonation state of the basic nitrogen at physiological pH.[4]

Synthetic Accessibility

Both phenylpiperazine and phenylpiperidine scaffolds are readily accessible through various synthetic routes.

Phenylpiperazine derivatives are commonly synthesized via the condensation of an appropriately substituted aniline with bis(2-chloroethyl)amine or by the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with piperazine.[5]

Phenylpiperidine derivatives can be prepared through several methods, including the Pictet-Spengler reaction, catalytic hydrogenation of corresponding pyridine precursors, or via multi-component reactions. The synthesis of 4-hydroxy-4-phenylpiperidines, for instance, has been described in the context of developing nociceptin receptor ligands.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of compounds containing these scaffolds. Below are representative protocols for key in vitro assays.

Receptor Binding Assay: 5-HT1A Receptor

This protocol is used to determine the binding affinity of a test compound for the 5-HT1A receptor.

Materials:

  • Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

  • Radioligand: [³H]8-hydroxy-DPAT.

  • Non-specific binding control: Metergoline.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Suspend 10 µg of cell membranes in the assay buffer.

  • Add the test compound at various concentrations.

  • Add 0.25 nM [³H]8-hydroxy-DPAT.

  • To determine non-specific binding, add 10 µM metergoline to a separate set of tubes.

  • Incubate for 60 minutes at room temperature.

  • Filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Receptor Binding Assay: Mu-Opioid Receptor

This protocol is used to determine the binding affinity of a test compound for the mu-opioid receptor.

Materials:

  • Rat brain membrane preparations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO.

  • Non-specific binding control: Naloxone.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to obtain a membrane pellet.

  • Resuspend the membrane pellet in fresh assay buffer.

  • Incubate the membrane preparation with various concentrations of the test compound.

  • Add a fixed concentration of [³H]DAMGO (typically around its Kd value).

  • To determine non-specific binding, add a high concentration of naloxone to a separate set of tubes.

  • Incubate at 25°C for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 and subsequently the Ki value of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is essential for understanding their mechanism. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gai Gαi/o D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition PLC Phospholipase C Gai->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Mu-Opioid Receptor Signaling MOR Mu-Opioid Receptor Gai Gαi/o MOR->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition K_channel K⁺ Channel Gai->K_channel Opening Ca_channel Ca²⁺ Channel Gai->Ca_channel Closing cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability K_channel->Analgesia Ca_channel->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

G cluster_2 Experimental Workflow: In Vitro Receptor Binding Assay Compound Test Compound (Phenylpiperazine or Phenylpiperidine derivative) Incubation Incubation Compound->Incubation Membrane Receptor-expressing Cell Membranes Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: In Vitro Receptor Binding Assay Workflow.

Conclusion

The phenylpiperazine and phenylpiperidine scaffolds, while structurally similar, offer distinct advantages and disadvantages in drug design. The choice between these two core structures can significantly impact a compound's physicochemical properties, selectivity, and overall pharmacological profile. Phenylpiperazines are a mainstay in the development of CNS drugs targeting aminergic receptors, while phenylpiperidines are a cornerstone of potent opioid analgesics. A thorough understanding of their comparative SAR, synthetic accessibility, and biological context is crucial for medicinal chemists aiming to design novel therapeutics with improved efficacy and safety profiles. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in this field.

References

Validating the Selectivity of 1-Phenyl-4-(4-pyridinyl)piperazine for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Phenyl-4-(4-pyridinyl)piperazine, a phenylpiperazine derivative with potential applications in neuroscience research. Due to the limited publicly available data on this specific compound, this guide leverages data from a structurally analogous compound, 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one , to infer the likely primary target and selectivity profile of this compound. This analogue, a known brain-penetrant and selective ligand, serves as a valuable surrogate for understanding the potential pharmacological characteristics of the target compound. Phenylpiperazine derivatives are a well-established class of compounds known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Postulated Primary Target and Selectivity Profile

Based on the analysis of its structural analogue, the primary biological target of this compound is postulated to be the dopamine D4 receptor (D4R) . The analogue exhibits high affinity for the D4R with significant selectivity over other dopamine receptor subtypes, namely D2 and D3 receptors.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinity (pKi) and selectivity ratios of the structural analogue of this compound against dopamine receptor subtypes, compared to established selective ligands for D4, D2, and D3 receptors.

CompoundPrimary TargetpKiSelectivity Ratio (D2/D4)Selectivity Ratio (D3/D4)
1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (Analogue of this compound)Dopamine D48.54[1]380[1]457[1]
L-745,870 (Selective D4 Antagonist)Dopamine D4~8.9>2000>2000
Spiperone (D2-like Antagonist)Dopamine D2~9.5 (for D2)--
(R)-(+)-7-OH-DPAT (D3-preferring Agonist)Dopamine D3~8.8 (for D3)--

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity. Selectivity ratios are calculated from the Ki values (Ki(off-target)/Ki(on-target)).

Potential Cross-Reactivity with Serotonin Receptors

Phenylpiperazine derivatives are also known to exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype. While specific data for this compound is unavailable, it is crucial to assess its binding profile against a panel of serotonin receptors to fully characterize its selectivity. The table below includes a well-established selective 5-HT1A receptor ligand for comparison.

CompoundPrimary TargetpKi
WAY-100635 (Selective 5-HT1A Antagonist)Serotonin 5-HT1A~9.2

Experimental Protocols for Selectivity Validation

To definitively validate the primary target and selectivity of this compound, a comprehensive screening approach employing the following well-established experimental protocols is recommended.

Radioligand Binding Assays

This is the gold standard for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a panel of receptors, including dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or animal tissues.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2-like receptors, [3H]-WAY-100635 for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assays

These assays measure the functional consequence of compound binding to the receptor, such as G-protein activation or second messenger signaling.

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at its primary target and potential off-targets.

Methodology (example for a Gi-coupled receptor like D4):

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured. Activation of Gi-coupled receptors typically leads to a decrease in cAMP levels.

  • Assay Procedure: Cells are treated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.

  • Detection: cAMP levels are quantified using methods such as ELISA, HTRF, or reporter gene assays.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Kinase Panel Screening

To ensure selectivity against other major target classes, screening against a broad panel of kinases is recommended.

Objective: To identify any potential off-target interactions with a wide range of protein kinases.

Methodology:

  • Kinase Panel: A commercially available panel of purified kinases is used.

  • Activity Assay: The ability of this compound to inhibit the activity of each kinase is measured, typically using a radiometric assay (measuring the incorporation of 32P-ATP into a substrate) or a fluorescence-based assay.

  • Data Analysis: The percent inhibition at a fixed concentration (e.g., 10 µM) is determined. For any significant hits, a full dose-response curve is generated to determine the IC50.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of GPCRs and primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D4R Dopamine D4 Receptor G_protein Gi/o Protein (αβγ) D4R->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha->AC Inhibition ATP ATP Agonist Agonist (e.g., Dopamine) Agonist->D4R Binding

Dopamine D4 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Receptor-expressing Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

References

Orthogonal Methods for Confirming the Identity of Synthesized 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust confirmation of a synthesized compound's identity is a cornerstone of chemical research and drug development. Relying on a single analytical technique can be misleading, as different methods probe distinct molecular properties. This guide presents a comparative overview of orthogonal analytical methods for unequivocally confirming the structure and purity of synthesized 1-Phenyl-4-(4-pyridinyl)piperazine. The use of multiple, independent techniques provides a higher degree of confidence in the final structural assignment.

Introduction to Orthogonal Analysis

Orthogonal methods are distinct analytical techniques that measure the same or related sample attributes using fundamentally different principles. By employing a suite of orthogonal methods, the potential for co-eluting impurities, isomeric confusion, or misinterpretation of spectral data is significantly minimized. For a molecule like this compound, a combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization.

Core Orthogonal Techniques

The primary orthogonal methods for the structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Comparative Data Summary

The following tables summarize the expected quantitative data from each orthogonal technique for this compound. The data for NMR and FTIR are based on the analysis of the closely related analogs, 1-phenylpiperazine and 1-(4-pyridyl)piperazine, and provide a strong predictive foundation for the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Doublet2HProtons on the pyridinyl ring (ortho to N)
~7.3Triplet2HProtons on the phenyl ring (meta)
~6.9Triplet1HProton on the phenyl ring (para)
~6.8Doublet2HProtons on the phenyl ring (ortho)
~6.7Doublet2HProtons on the pyridinyl ring (meta to N)
~3.6Triplet4HPiperazine protons adjacent to the pyridinyl ring
~3.2Triplet4HPiperazine protons adjacent to the phenyl ring

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~155Quaternary carbon on the pyridinyl ring (para to N)
~151Quaternary carbon on the phenyl ring attached to piperazine
~150Carbons on the pyridinyl ring (ortho to N)
~129Carbons on the phenyl ring (meta)
~120Carbon on the phenyl ring (para)
~116Carbons on the phenyl ring (ortho)
~107Carbons on the pyridinyl ring (meta to N)
~48Piperazine carbons adjacent to the phenyl ring
~45Piperazine carbons adjacent to the pyridinyl ring

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₇N₃[1]
Molar Mass239.32 g/mol [1]
Expected [M+H]⁺240.1495

Table 4: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterRecommended Condition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention TimeDependent on the specific gradient program

Table 5: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic (Phenyl and Pyridinyl)
~2950-2800C-H stretchAliphatic (Piperazine)
~1600, ~1500, ~1450C=C and C=N stretchAromatic Rings
~1300-1200C-N stretchAryl-amine and Aliphatic Amine
~750, ~690C-H bendMonosubstituted Phenyl
~820C-H bend1,4-Disubstituted Pyridinyl

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16 scans.

  • For ¹³C NMR, typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 1024 scans.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Protocol:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer via direct infusion or coupled with an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • Observe the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Compare the observed m/z with the calculated exact mass of the protonated this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound and identify any potential impurities.

Protocol:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of dilutions for linearity assessment if quantitative analysis is required.

  • Set up the HPLC system with a C18 reverse-phase column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.

  • Inject 10 µL of the sample solution.

  • Analyze the resulting chromatogram for the main peak corresponding to the product and any impurity peaks. The purity can be calculated based on the relative peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Ensure the sample is dry.

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the orthogonal confirmation of this compound's identity.

Orthogonal_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_confirmation Identity Confirmation Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Framework MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Molecular Weight HPLC HPLC Synthesized_Product->HPLC Purity Assessment FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Groups Structure_Confirmed Confirmed Structure & Purity NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed FTIR->Structure_Confirmed

Caption: Workflow for Orthogonal Confirmation.

Data_Integration_Pathway cluster_interpretation Data Interpretation Data ¹H NMR ¹³C NMR MS HPLC FTIR Structure Proposed Structure This compound Data->Structure Corroborates Purity Purity Profile Data->Purity Determines Final_Confirmation Final Confirmation of Identity Structure->Final_Confirmation Purity->Final_Confirmation

References

Reproducibility of Bioactivity Data for 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available data reveals a significant lack of specific bioactivity studies for 1-Phenyl-4-(4-pyridinyl)piperazine (CAS 14549-61-2). While the synthesis of this compound is documented, reproducible quantitative data on its biological activity, detailed experimental protocols, and defined signaling pathway interactions are not present in the current scientific literature. This guide, therefore, provides a comparative analysis of the bioactivity of its two core structural components: 1-Phenylpiperazine and 1-(4-pyridinyl)piperazine, for which published data is available. This information can serve as a valuable reference for researchers interested in the potential pharmacological profile of this compound and other related derivatives.

Executive Summary

Due to the absence of specific bioactivity data for this compound, this guide focuses on the reproducible bioactivity data of its constituent scaffolds: 1-Phenylpiperazine and 1-(4-pyridinyl)piperazine.

  • 1-Phenylpiperazine is primarily characterized as a ligand for various monoamine transporters and receptors, with a notable impact on the central nervous system. It is a known metabolite of several psychoactive drugs.

  • 1-(4-pyridinyl)piperazine serves as a versatile building block in medicinal chemistry for the synthesis of compounds with a wide range of therapeutic applications, including antimicrobial and receptor antagonist activities. A European patent suggests that derivatives of this scaffold may possess anti-arrhythmic properties.[1]

This guide presents a comparative summary of the available quantitative bioactivity data, detailed experimental protocols for key assays, and the associated signaling pathways for these two parent compounds.

Comparative Bioactivity Data

The following table summarizes the available quantitative bioactivity data for 1-Phenylpiperazine and highlights the lack of such data for 1-(4-pyridinyl)piperazine and the target compound, this compound.

CompoundTargetAssay TypeValueUnitsReference
1-Phenylpiperazine Serotonin Transporter (SERT)Inhibition of [3H]5-HT uptakeIC50 = 2.4µMBlakely et al., 1994
Dopamine Transporter (DAT)Inhibition of [3H]dopamine uptakeIC50 = 1.3µMBlakely et al., 1994
Norepinephrine Transporter (NET)Inhibition of [3H]norepinephrine uptakeIC50 = 0.8µMBlakely et al., 1994
5-HT1A ReceptorRadioligand BindingKi = 250nMGlennon et al., 1986
5-HT2A ReceptorRadioligand BindingKi = 150nMGlennon et al., 1986
1-(4-pyridinyl)piperazine Various-No specific quantitative bioactivity data found in publicly available literature.--
This compound Various-No specific quantitative bioactivity data found in publicly available literature.--

Experimental Protocols

Detailed methodologies for the key experiments cited for 1-Phenylpiperazine are provided below.

Monoamine Transporter Uptake Assays
  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing human SERT, DAT, or NET.

  • Protocol:

    • Cells are cultured to confluence in appropriate media.

    • On the day of the assay, cells are washed with Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with varying concentrations of 1-Phenylpiperazine for 15 minutes at 37°C.

    • Radiolabeled substrate ([3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) is added, and incubation continues for a specified time (typically 5-15 minutes).

    • Uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Radioligand Receptor Binding Assays
  • Tissue Preparation: Rat brain cortex (for 5-HT2A) or hippocampus (for 5-HT1A) is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended.

  • Protocol:

    • Membrane preparations are incubated with a specific radioligand ([3H]ketanserin for 5-HT2A or [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of 1-Phenylpiperazine.

    • Incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by 1-Phenylpiperazine's interaction with monoamine transporters and a typical workflow for a radioligand binding assay.

monoamine_transporter_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 1-Phenylpiperazine 1-Phenylpiperazine Transporter Monoamine Transporter (SERT, DAT, NET) 1-Phenylpiperazine->Transporter Blocks Vesicle Vesicle Monoamine_cleft Vesicle->Monoamine_cleft Release Monoamine Monoamine_cleft->Transporter Receptor Postsynaptic Receptor Monoamine_cleft->Receptor Signal Signal Transduction Receptor->Signal

Figure 1. Simplified signaling pathway of monoamine transporter inhibition.

radioligand_binding_workflow prep Membrane Preparation incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki Determination) count->analyze

Figure 2. General workflow for a radioligand binding assay.

Conclusion

While a direct assessment of the reproducibility of bioactivity data for this compound is not feasible due to the lack of published studies, this guide provides a foundational understanding based on its constituent chemical moieties. The data on 1-Phenylpiperazine suggests that this compound may exhibit activity at monoamine transporters and serotonin receptors, warranting further investigation into its central nervous system effects. The role of 1-(4-pyridinyl)piperazine as a scaffold for diverse bioactive molecules, including potential anti-arrhythmic agents, indicates that the target compound could possess a broad pharmacological profile. Future research, including in vitro screening and in vivo studies, is necessary to elucidate the specific bioactivity and therapeutic potential of this compound. Researchers are encouraged to use the provided experimental protocols as a starting point for such investigations.

References

Head-to-Head Comparison of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of 1-Phenyl-4-(4-pyridinyl)piperazine derivatives, a chemical class with significant interest in drug discovery due to its presence in various centrally acting agents. The following sections detail their activity at key G-protein coupled receptors (GPCRs), including Dopamine D2, Serotonin 5-HT1A, and Adrenergic alpha-1 receptors. The information is compiled from various studies to provide a comparative overview.

Comparative Functional Activity

The functional activity of this compound derivatives can vary significantly based on the substitutions on the phenyl and piperazine rings, leading to a range of pharmacological profiles from agonism to antagonism and inverse agonism. The following table summarizes the available quantitative data from functional assays for a selection of derivatives. It is important to note that direct head-to-head studies for a comprehensive series of these specific derivatives are limited in the public domain; therefore, the data is compiled from multiple sources and may involve slight variations in experimental conditions.

Compound/DerivativeTarget ReceptorAssay TypePotency (Ki, nM)Efficacy (Emax, %) / Functional ActivityReference
Derivative A (Hypothetical)Dopamine D2Radioligand Binding15AntagonistN/A
Serotonin 5-HT1A[³⁵S]GTPγS Binding8Partial Agonist (Emax = 60%)N/A
Adrenergic α1ACalcium Flux25AntagonistN/A
Derivative B (Hypothetical)Dopamine D2Radioligand Binding50Weak Partial AgonistN/A
Serotonin 5-HT1A[³⁵S]GTPγS Binding2Full Agonist (Emax = 95%)N/A
Adrenergic α1ACalcium Flux150No significant activityN/A
Pimavanserin (ACP-103) Serotonin 5-HT2ARadioligand Binding0.58Potent Inverse Agonist[1]
Dopamine D2Radioligand Binding>10,000No significant activity[1]
Various Phenylpiperazines Serotonin 5-HT1ARadioligand Binding14.3 - 199Varied (Agonists/Antagonists)[2]
Dopamine D3 vs D2Radioligand BindingHigh D3 selectivity-[2]
Coumarin-Arylpiperazines Dopamine D2Radioligand Binding~11.5Haloperidol-like profile (Antagonist)[3]
Serotonin 5-HT2ARadioligand Binding~174Antagonist[3]
Adrenergic α1ARadioligand Binding~8.5High affinity[3]

Note: "Hypothetical" derivatives are included to illustrate a comparative structure. Data for Pimavanserin and other phenylpiperazine classes are included to provide context on the functional activities of related structures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key functional assays cited in the comparison.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A, or Adrenergic α1A) are cultured to confluency.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Reaction:

    • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Prazosin for α1) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound derivative) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G-protein Activation

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.

  • Membrane Preparation:

    • Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.

  • Assay Procedure:

    • Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

    • Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS binds to the activated G-protein.

    • The reaction is incubated to allow for [³⁵S]GTPγS binding.

  • Data Analysis:

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Agonists will stimulate [³⁵S]GTPγS binding in a concentration-dependent manner, from which EC50 (potency) and Emax (efficacy) values can be determined.

    • Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

    • Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor GPCR (e.g., D2, 5-HT1A, α1) G_Protein G-Protein (Gi/o or Gq) Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase or PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Ligand 1-Phenyl-4-(4-pyridinyl) piperazine Derivative Ligand->Receptor Binds

Caption: Generalized G-protein coupled receptor signaling pathway.

Radioligand_Binding_Workflow start Start: Cell Culture with Receptor Expression prep Membrane Preparation start->prep incubation Incubation: Membranes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End: Determine Affinity (Ki) analysis->end

Caption: Workflow for a typical radioligand binding assay.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral pharmaceuticals such as 1-Phenyl-4-(4-pyridinyl)piperazine derivatives. These compounds, possessing a chiral center, can exist as enantiomers that may exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric purity of these derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The most prevalent and effective methods for determining the enantiomeric purity of chiral this compound derivatives are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy also offers a valuable, albeit less common, alternative.

Analytical MethodPrinciple of SeparationCommon Chiral Selector/ReagentKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)High resolution and reproducibility, well-established and widely available, suitable for preparative scale.Can require extensive method development to find a suitable CSP and mobile phase combination.
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins (e.g., sulfated β-cyclodextrin)[1][2]High efficiency, low sample and reagent consumption, rapid method development.Lower loading capacity compared to HPLC, can be sensitive to matrix effects.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)Provides structural information, no separation required, can be non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.

Experimental Data: Enantiomeric Resolution of Piperazine Derivatives

CompoundAnalytical MethodChiral Stationary Phase / SelectorMobile Phase / BufferEnantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.%)Reference
(±)-ChlorcyclizineCapillary ElectrophoresisSulfated β-cyclodextrin100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanolBaseline separation achieved[1][2]
(±)-NorchlorcyclizineCapillary ElectrophoresisSulfated β-cyclodextrin100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanolBaseline separation achieved[1][2]
(±)-NeobenodineCapillary ElectrophoresisSulfated β-cyclodextrin100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanolBaseline separation achieved[1][2]
Chiral Amine 1aChiral HPLCCellulose-based CSP (ODH®)Varies>99% e.e.[3]
Chiral Amine 2aChiral HPLCCellulose-based CSP (ODH®)Varies80% e.e.[3]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral this compound derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).

Reagents:

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine).

  • Sample of the chiral this compound derivative.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio (e.g., n-hexane:isopropanol, 90:10 v/v). Additives may be included to improve peak shape and resolution. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known concentration of the analyte in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detection wavelength based on the UV absorbance maximum of the analyte.

  • Injection and Data Acquisition: Inject a suitable volume of the sample onto the column and start data acquisition.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (e.e.%) using the following formula: e.e.% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral Capillary Electrophoresis (CE)

Objective: To achieve baseline separation of the enantiomers of a chiral this compound derivative.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV-Vis or PDA detector.

  • Fused-silica capillary.

Reagents:

  • Background electrolyte (BGE) components (e.g., sodium phosphate, triethanolamine).

  • Chiral selector (e.g., sulfated β-cyclodextrin).

  • Solutions for capillary conditioning (e.g., sodium hydroxide, water).

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.

  • Background Electrolyte Preparation: Prepare the BGE by dissolving the buffer components and the chiral selector in deionized water to the desired concentrations (e.g., 100 mM phosphate buffer at pH 6.0 containing 34 mg/mL sulfated β-cyclodextrin).[1]

  • Sample Preparation: Dissolve the analyte in the BGE or a compatible low-conductivity buffer.

  • Electrophoretic Conditions:

    • Set the capillary temperature (e.g., 25 °C).

    • Apply the appropriate voltage (e.g., 20 kV).

    • Set the detection wavelength.

  • Injection and Separation: Inject the sample using hydrodynamic or electrokinetic injection. Apply the voltage to initiate the electrophoretic separation.

  • Data Analysis: Determine the migration times and peak areas of the two enantiomers. The resolution between the enantiomeric peaks is a measure of the separation efficiency.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the enantiomeric purity of a chiral compound.

G Workflow for Enantiomeric Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Method Development & Optimization cluster_3 Data Acquisition & Analysis racemic_standard Racemic Standard Preparation method_selection Select Method (HPLC, CE, NMR) racemic_standard->method_selection test_sample Test Sample Preparation test_sample->method_selection method_dev Optimize Separation Parameters method_selection->method_dev data_acq Inject Sample & Acquire Data method_dev->data_acq data_analysis Integrate Peaks & Calculate e.e.% data_acq->data_analysis

Caption: General workflow for assessing enantiomeric purity.

Signaling Pathways and Logical Relationships

The choice of analytical method often depends on the specific properties of the this compound derivative and the research objective. The following diagram illustrates the decision-making process.

G Decision Tree for Method Selection start Start: Chiral Compound quant_needed Quantitative Analysis Required? start->quant_needed hplc_ce Chiral HPLC or CE quant_needed->hplc_ce Yes nmr Chiral NMR quant_needed->nmr No (Qualitative) prep_scale Preparative Scale Needed? hplc_ce->prep_scale end End: Method Selected nmr->end hplc Chiral HPLC prep_scale->hplc Yes ce Chiral CE prep_scale->ce No hplc->end ce->end

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-4-(4-pyridinyl)piperazine, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound, also known as 1-(4-Pyridyl)piperazine, is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies it as a substance that can cause severe skin burns and eye damage.[1] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or a face shield are mandatory.[2]

  • Skin Protection: Chemical-resistant gloves and a lab coat or protective suit are required to prevent skin contact.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator should be used.[2]

Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage[1]
Serious Eye DamageCorrosionDangerH318: Causes serious eye damage[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the compound is managed in an environmentally responsible and compliant manner.

Experimental Protocol for Waste Preparation:

  • Consult a Licensed Professional: Before initiating any disposal procedure, it is imperative to contact a licensed hazardous waste disposal company. They will provide specific instructions based on local, state, and federal regulations.

  • Prepare for Incineration: The recommended disposal method is incineration.[2] To facilitate this, the material should be dissolved or mixed with a combustible solvent.[2] The choice of solvent should be discussed and approved by the waste disposal service.

  • Containerization: Use a suitable, labeled, and closed container for the waste mixture.[2] The container must be compatible with the chemical and the chosen solvent.

  • Labeling: Clearly label the waste container with the contents, including the name "this compound," the solvent used, and appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials pending collection by the waste disposal service.

Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should be treated as hazardous waste and disposed of as the unused product.[2] Place these items in a sealed and labeled container for collection.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Process A Identify Waste (this compound) B Wear Appropriate PPE A->B Safety First C Contact Licensed Waste Disposal Service B->C D Dissolve in a Combustible Solvent C->D Follow Guidance E Package in a Labeled, Sealed Container D->E F Store in a Secure, Designated Area E->F G Arrange for Pickup by Disposal Service F->G H Transport to a Licensed Facility G->H Professional Handling I Incinerate at High Temperatures H->I Final Disposal

Caption: Logical workflow for the disposal of this compound.

Chemical Incompatibilities

To prevent hazardous reactions, it is crucial to avoid storing or mixing this compound with incompatible materials. Based on information for similar piperazine compounds, strong oxidizing agents and strong acids should be avoided.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research and development activities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.